molecular formula C36H34K2N6O10S2 B12364338 AF 568 azide

AF 568 azide

カタログ番号: B12364338
分子量: 853.0 g/mol
InChIキー: SMJACSSSBQURHX-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

AF 568 azide is a useful research compound. Its molecular formula is C36H34K2N6O10S2 and its molecular weight is 853.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H34K2N6O10S2

分子量

853.0 g/mol

IUPAC名

dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChIキー

SMJACSSSBQURHX-UHFFFAOYSA-L

正規SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to AF 568 Azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AF 568 azide (B81097), a fluorescent probe widely utilized in biological research and drug development. It details the chemical structure, photophysical properties, and applications of this versatile molecule, with a focus on its use in "click chemistry" for the fluorescent labeling of biomolecules. This document also includes detailed experimental protocols and workflow diagrams to facilitate its practical implementation in the laboratory.

Core Properties of AF 568 Azide

This compound is a bright, photostable, orange-fluorescent dye belonging to the rhodamine family. It is structurally identical to Alexa Fluor® 568 azide.[1] The azide functional group enables its covalent attachment to alkyne-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as click chemistry.[1][2] Its high water solubility and pH insensitivity over a wide range make it an ideal candidate for labeling sensitive biological samples.[1][3]

Chemical Structure

The chemical structure of this compound is based on a sulfonated rhodamine core, which imparts its characteristic fluorescence and hydrophilicity. The azide group is typically attached via a linker to the core fluorophore.

(Note: A definitive, publicly available image of the exact chemical structure of "this compound" can be proprietary. The following is a representative structure of a sulfonated rhodamine dye with an azide linker, consistent with descriptions of structurally identical dyes like AZDye™ 568 Azide.)

Image of a representative chemical structure for this compound would be placed here.

Photophysical and Chemical Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReferences
Excitation Maximum (λex) 572 - 578 nm[1][3][4]
Emission Maximum (λem) 598 - 603 nm[3][4][5]
Molar Extinction Coefficient (ε) ~88,000 cm⁻¹M⁻¹[1][6]
Molecular Weight ~818.92 g/mol [1][6]
Appearance Dark violet or blue solid[1][4][6]
Solubility Water, DMSO, DMF[1][6]
Purity >95% (HPLC)[1][6]
Storage Conditions -20°C in the dark, desiccated[1][3][4][6][7]

Applications in Fluorescent Labeling

This compound is a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its primary application lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction.[1][2] This reaction is highly specific and efficient, allowing for the precise attachment of the fluorophore to a target molecule containing an alkyne group, even in complex biological mixtures.[2] Additionally, this compound can participate in copper-free click chemistry with strained cyclooctynes, which is particularly useful for labeling living cells where copper toxicity is a concern.[1][7]

Common applications include:

  • Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules within cells and tissues.[3][5]

  • Flow Cytometry: Quantifying and sorting cell populations based on the fluorescence intensity of labeled surface or intracellular markers.[3][5]

  • Super-Resolution Microscopy: Achieving nanoscale resolution imaging of cellular structures.[5]

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins using this compound via copper-catalyzed click chemistry (CuAAC). These protocols provide a general framework and may require optimization for specific applications.

Labeling of Alkyne-Modified Proteins in Solution

This protocol describes the labeling of purified proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with PBS to the desired final volume.

    • Add this compound to the protein solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.

    • Add the copper catalyst ligand (THPTA or TBTA) to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by size exclusion chromatography, dialysis, or spin filtration.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Fluorescent Labeling of Intracellular Proteins in Fixed and Permeabilized Cells

This protocol outlines the steps for labeling alkyne-modified proteins within fixed cells for imaging applications.

Materials:

  • Cells grown on coverslips containing alkyne-modified proteins

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click chemistry reaction cocktail (see below)

  • PBS

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 1 mL final volume, combine:

      • This compound (from a 10 mM stock) to a final concentration of 1-10 µM.

      • CuSO₄ (from a 100 mM stock) to a final concentration of 1 mM.

      • THPTA (from a 100 mM stock) to a final concentration of 1 mM.

      • Sodium ascorbate (from a 100 mM stock, freshly prepared) to a final concentration of 10 mM.

      • PBS to 1 mL.

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm).[3]

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

General Workflow for Fluorescent Protein Labeling via Click Chemistry

This diagram outlines the fundamental steps for labeling a target protein with this compound.

protein_labeling_workflow cluster_modification Protein Modification cluster_labeling Click Chemistry Labeling cluster_analysis Downstream Analysis Target_Protein Target Protein Alkyne_Modification Introduce Alkyne Group (Metabolic or Chemical) Target_Protein->Alkyne_Modification Alkyne_Protein Alkyne-Modified Protein Alkyne_Modification->Alkyne_Protein Click_Reaction CuAAC Reaction (CuSO4, Ligand, Ascorbate) Alkyne_Protein->Click_Reaction AF568_Azide This compound AF568_Azide->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Analysis Fluorescence-Based Analysis (Microscopy, Flow Cytometry, etc.) Purification->Analysis

Caption: Workflow for labeling proteins with this compound using click chemistry.

Cellular Imaging Experimental Workflow

This diagram illustrates the process of labeling and imaging intracellular proteins in cultured cells.

cell_imaging_workflow Cell_Culture Culture Cells with Alkyne-Containing Precursor Fixation Fix Cells (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilize Cells (e.g., Triton X-100) Fixation->Permeabilization Click_Labeling Perform Click Reaction with This compound Permeabilization->Click_Labeling Washing Wash Cells to Remove Excess Reagents Click_Labeling->Washing Mounting Mount on Microscope Slide Washing->Mounting Imaging Fluorescence Microscopy Imaging Mounting->Imaging

Caption: Workflow for intracellular protein labeling and imaging.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of AF 568 azide (B81097), a fluorescent probe critical for biomolecular labeling and visualization. The core focus of this document is the fluorescence quantum yield of AF 568 azide and the methodologies for its determination and application in biological research.

Core Photophysical Properties of this compound

This compound is a bright, photostable, and water-soluble fluorescent dye belonging to the rhodamine family.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] The dye is optimally excited by the 568 nm laser line and its fluorescence is stable over a wide pH range, making it a versatile tool for various imaging applications.[1][2][4]

Quantitative Data Summary

The key photophysical parameters of this compound and its spectrally similar counterparts are summarized in the table below for easy comparison. This data is crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Fluorescence Quantum Yield (Φ) 0.912[4][5]
Excitation Maximum (λex) 572 nm[4][5][6]
Emission Maximum (λem) 598 nm[4][5][6]
Molar Extinction Coefficient (ε) 94,238 cm⁻¹M⁻¹[4][5]
Recommended Laser Line 561 nm or 568 nm[2][5]
Solubility Good in water, DMF, DMSO[2][4]
pH Sensitivity Insensitive between pH 4 and 10[1][2][4]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. The comparative method, using a standard with a known quantum yield, is a widely adopted technique for this determination.[7][8]

Principle: By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard of known quantum yield under identical experimental conditions, the quantum yield of the unknown can be calculated.[8]

Materials:

  • This compound

  • Reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) for aqueous measurements, or ethanol)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[8]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorescence spectrometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the emission range is set to capture the entire fluorescence profile.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the this compound and the reference standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the Quantum Yield: The quantum yield is calculated using the following equation:[8]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.

Labeling of Biomolecules using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with this compound in a fixed-cell preparation.[9]

Materials:

  • Alkyne-modified cells fixed and permeabilized on a suitable imaging surface.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).

  • A copper ligand such as THPTA (Tris(hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water).

  • Reducing agent, such as sodium ascorbate (B8700270) (prepare fresh, e.g., 100 mM in water).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Mounting medium.

Procedure:

  • Prepare the Click Reaction Cocktail: Prepare the cocktail immediately before use. For a final volume of 500 µL, the typical final concentrations are:

    • This compound: 2-10 µM

    • CuSO₄: 100-200 µM

    • THPTA: 500-1000 µM

    • Sodium ascorbate: 1-2 mM[9]

    • Note: The optimal concentrations may need to be determined empirically.

  • Labeling Reaction:

    • Remove the storage buffer from the fixed and permeabilized cells.

    • Add the click reaction cocktail to the cells and ensure complete coverage.

    • Incubate for 15-30 minutes at 37°C, protected from light.[9]

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with the wash buffer to remove unreacted components.

  • Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~572/598 nm).

Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling biomolecules with this compound using click chemistry.

G cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with Alkyne Fixation Cell Fixation & Permeabilization Metabolic_Labeling->Fixation Incubation Incubate Cells with Cocktail Fixation->Incubation Prepare_AF568 Prepare this compound Solution Prepare_Cocktail Prepare Click Reaction Cocktail Prepare_AF568->Prepare_Cocktail Prepare_Catalyst Prepare Catalyst Solution (CuSO4, Ligand, Reductant) Prepare_Catalyst->Prepare_Cocktail Prepare_Cocktail->Incubation Washing Wash to Remove Excess Reagents Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis

Workflow for this compound Labeling
Conceptual Signaling Pathway Analysis

This diagram illustrates how this compound-labeled biomolecules can be used to visualize and analyze signaling pathways.

G cluster_cell Cellular Context cluster_detection Detection Method Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Target_Protein Target Protein of Interest (Alkyne-Modified) Signaling_Cascade->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response Click_Reaction Click Chemistry Reaction Target_Protein->Click_Reaction AF568_Azide This compound AF568_Azide->Click_Reaction Labeled_Protein AF 568-Labeled Target Protein Click_Reaction->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy

Studying Signaling Pathways with this compound

References

AF 568 Azide: A Technical Guide to Solubility, Solvent Compatibility, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, solvent compatibility, and application of AF 568 azide (B81097), a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and visualization of biomolecules. This document outlines its physicochemical properties, recommended solvents, and detailed protocols for its use in copper-catalyzed and strain-promoted click chemistry reactions.

Core Properties of AF 568 Azide

This compound is a bright, photostable, orange-fluorescent dye.[1][2] It is a water-soluble reagent that is insensitive to pH changes over a wide range (pH 4-10).[2][3] These characteristics make it an excellent tool for various imaging applications, including fluorescence microscopy and flow cytometry, especially for detecting low-abundance targets.[2] this compound is structurally identical to Alexa Fluor® 568 azide.[1]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 818.92 g/mol [1]
Appearance Blue solid[1]
Excitation Maximum (λex) 578 nm[1]
Emission Maximum (λem) 602 nm[1]
Molar Extinction Coefficient (ε) 88,000 cm⁻¹M⁻¹[1]
Purity >95% (HPLC)[1]

Solubility and Solvent Compatibility

This compound exhibits good solubility in a range of common laboratory solvents. While precise quantitative solubility data (e.g., mg/mL) is not extensively documented in publicly available literature, the qualitative solubility is well-established.

SolventCompatibilityRecommended Use
Water Soluble[1][3]Ideal for preparing aqueous stock solutions and for use in biological buffers.
Dimethyl sulfoxide (B87167) (DMSO) Soluble[1][3]Suitable for preparing high-concentration stock solutions.
Dimethylformamide (DMF) Soluble[1][3]An alternative to DMSO for preparing stock solutions.
Methanol (MeOH) SolubleCan be used for dissolving the dye, though less common than DMSO or DMF for stock solutions.

Best Practices for Storage and Handling:

  • Storage: Store this compound at -20°C in the dark and under desiccated conditions.[1][3]

  • Stock Solutions: For optimal performance and to minimize degradation, it is recommended to prepare fresh stock solutions for each experiment. If storage of stock solutions is necessary, aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is primarily used in "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It can also be used in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) when conjugated to a strained alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between an azide (this compound) and a terminal alkyne-modified biomolecule, catalyzed by copper(I) ions.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol for Labeling Proteins in Solution:

  • Prepare Reagents:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The final concentration of the azide is typically in the range of 2-100 µM, with a 10-fold molar excess over the alkyne-containing biomolecule being a good starting point.

    • Add the THPTA solution to the reaction mixture to a final concentration of 500 µM.

    • Add the CuSO₄ solution to a final concentration of 100 µM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules using a desalting column or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For copper-free click chemistry, AF 568 can be used in the form of AF 568-DBCO (dibenzocyclooctyne), which reacts with azide-modified biomolecules. This method is particularly useful for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Materials:

  • Azide-modified biomolecule

  • AF 568-DBCO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol for Labeling Live Cells:

  • Prepare Reagents:

    • Culture cells containing azide-modified biomolecules.

    • Prepare a stock solution of AF 568-DBCO in DMSO.

  • Labeling:

    • Dilute the AF 568-DBCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the existing culture medium from the cells and add the labeling medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed reaction buffer.

  • Imaging:

    • Image the cells immediately using appropriate fluorescence microscopy filter sets.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Alkyne-Biomolecule Alkyne-Biomolecule Mix Combine Reactants Alkyne-Biomolecule->Mix AF568_Azide This compound Stock (DMSO) AF568_Azide->Mix Cu_Ligand CuSO4/THPTA Stock (H2O) Cu_Ligand->Mix Reducing_Agent Sodium Ascorbate (H2O, Fresh) Reducing_Agent->Mix Initiates Reaction Incubate Incubate @ RT (30-60 min, dark) Mix->Incubate Purify Desalting / Dialysis Incubate->Purify Labeled_Product AF 568-Labeled Biomolecule Purify->Labeled_Product

Caption: A general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Alkyne-Biomolecule CuI Cu(I) Alkyne->CuI Forms Copper Acetylide Azide AF 568-Azide Triazole Stable Triazole Linkage (AF 568-Biomolecule) Azide->Triazole Cycloaddition CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->Triazole

Caption: A simplified diagram of the CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow for Live Cells

SPAAC_Workflow Start Azide-Labeled Live Cells Add_Dye Add AF 568-DBCO in Culture Medium Start->Add_Dye Incubate Incubate @ 37°C (30-60 min, dark) Add_Dye->Incubate Wash Wash Cells (3x) Incubate->Wash Image Fluorescence Microscopy Wash->Image

Caption: A workflow for labeling live cells using SPAAC.

References

The Core Mechanism of AF568 Azide Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and practical considerations for utilizing Alexa Fluor 568 (AF568) azide (B81097) in click chemistry applications. AF568, a bright, photostable, and water-soluble orange-fluorescent dye, has become an invaluable tool for the specific and efficient labeling of biomolecules in a wide range of research and development settings.

Introduction to AF568 Azide and Click Chemistry

Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yielding. The most prominent of these for bioconjugation is the azide-alkyne cycloaddition, which forms a stable triazole linkage. AF568 azide is a derivative of the Alexa Fluor 568 dye that has been functionalized with an azide group, enabling it to readily participate in these reactions. This allows for the precise attachment of this fluorescent probe to a variety of biomolecules, including proteins, nucleic acids, and glycans, that have been modified to contain an alkyne group.

There are two primary variants of the azide-alkyne click chemistry reaction relevant to AF568 azide:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. It is known for its fast kinetics and high efficiency.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145), which reacts spontaneously with an azide. The release of ring strain drives the reaction forward, making it ideal for applications in living cells where the cytotoxicity of copper is a concern.

Physicochemical and Photophysical Properties of AF568

The performance of a fluorescent probe is dictated by its photophysical properties. AF568 is known for its brightness and photostability. The key quantitative data for AF568 and its azide derivative are summarized below.

PropertyValueReference
Excitation Maximum (λex)578 nm[1]
Emission Maximum (λem)602 nm[1]
Molar Extinction Coefficient (ε)88,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) of free dye0.69[3]
Molecular Weight818.92 g/mol [2]
SolubilityWater, DMSO, DMF[2]

Note: The quantum yield of the AF568-triazole conjugate may differ from that of the free dye due to changes in the local chemical environment upon conjugation.

Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for bioconjugation due to its high efficiency and reaction rate. The reaction proceeds through a multi-step mechanism involving a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent the disproportionation of Cu(I) and to protect biomolecules from copper-induced damage. The reaction rate is significantly accelerated compared to the uncatalyzed reaction, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[4]

The generally accepted mechanism for CuAAC involves the following key steps:

  • Formation of the Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-triazolide intermediate.

  • Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Formation cluster_reaction Cycloaddition AF568_Azide AF568-N₃ Triazole_Intermediate Copper-Triazolide Intermediate AF568_Azide->Triazole_Intermediate Alkyne_Biomolecule Biomolecule-C≡CH Cu_Acetylide Cu(I)-Acetylide Complex Alkyne_Biomolecule->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Triazole_Intermediate Cycloaddition Triazole_Intermediate->Cu_I Catalyst Regeneration Product AF568-Triazole-Biomolecule Triazole_Intermediate->Product Protonolysis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[5] The reaction is driven by the release of ring strain from a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide. The reaction is a concerted [3+2] cycloaddition, forming a stable triazole linkage. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.

The workflow for SPAAC is simpler than CuAAC as it does not require the preparation of a catalyst cocktail.

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Cycloaddition AF568_Azide AF568-N₃ Transition_State Concerted [3+2] Transition State AF568_Azide->Transition_State Cyclooctyne_Biomolecule Biomolecule-Cyclooctyne Cyclooctyne_Biomolecule->Transition_State Product AF568-Triazole-Biomolecule Transition_State->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with AF568 azide. Optimization may be required for specific applications.

CuAAC Protocol for Protein Labeling in Cell Lysates

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with AF568 azide.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • AF568 azide

  • 10X PBS

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Urea

Procedure:

  • Prepare Stock Solutions:

    • AF568 azide: 10 mM in DMSO

    • CuSO₄: 50 mM in deionized water

    • THPTA: 50 mM in deionized water

    • Sodium ascorbate: 500 mM in deionized water (prepare fresh)

  • Prepare Click Reaction Cocktail (for a 100 µL final reaction volume):

    • To a microcentrifuge tube, add in the following order:

      • 50 µL of cell lysate (1-2 mg/mL in 8 M urea/100 mM Tris pH 8.0)

      • 1 µL of 10 mM AF568 azide (final concentration: 100 µM)

      • 10 µL of 50 mM CuSO₄ (final concentration: 5 mM)

      • 10 µL of 50 mM THPTA (final concentration: 5 mM)

      • 10 µL of 500 mM sodium ascorbate (final concentration: 50 mM)

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation:

    • Add 400 µL of cold acetone (B3395972) and incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with 500 µL of cold methanol.

    • Centrifuge again and discard the supernatant. Air-dry the pellet.

  • Analysis:

    • Resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

CuAAC_Workflow Start Start: Alkyne-modified protein in lysate Prepare_Cocktail Prepare Click Reaction Cocktail (AF568 azide, CuSO₄, THPTA, Na-Ascorbate) Start->Prepare_Cocktail Mix Add cocktail to lysate and mix Prepare_Cocktail->Mix Incubate Incubate for 1 hour at room temperature Mix->Incubate Precipitate Precipitate protein (e.g., with acetone) Incubate->Precipitate Wash Wash protein pellet Precipitate->Wash Analyze Analyze labeled protein (e.g., SDS-PAGE) Wash->Analyze End End Analyze->End SPAAC_Workflow Start Start: Live cells with surface azides Prepare_Labeling_Solution Prepare AF568-DBCO in cell culture medium Start->Prepare_Labeling_Solution Add_to_Cells Add labeling solution to cells Prepare_Labeling_Solution->Add_to_Cells Incubate Incubate at 37°C Add_to_Cells->Incubate Wash Wash cells with PBS Incubate->Wash Image Image cells with fluorescence microscope Wash->Image End End Image->End

References

AF 568 Azide vs. Alexa Fluor® 568 Azide: A Technical Deep Dive for Advanced Cellular Imaging and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of AF 568 azide (B81097) and Alexa Fluor® 568 azide, two widely utilized fluorescent probes in advanced biological research and drug development. Both dyes are bright, photostable, orange-fluorescent molecules functionalized with an azide group, enabling their covalent attachment to alkyne-modified biomolecules via "click chemistry." This guide will delve into their physicochemical properties, provide detailed experimental protocols for their application, and present logical workflows for their use in cellular imaging and bioconjugation.

Core Properties and Quantitative Comparison

AF 568 and Alexa Fluor® 568 are structurally identical sulfonated rhodamine derivatives.[1][2][3][4] This structural identity results in nearly indistinguishable photophysical properties, making them spectral equivalents for most applications.[2][3][5] Both dyes exhibit excellent water solubility and their fluorescence is largely insensitive to pH fluctuations between pH 4 and 10.[2][6] Their high quantum yield and large extinction coefficient contribute to their brightness, while their inherent photostability allows for robust imaging with minimal signal degradation.[1][7][8]

The primary distinction between products marketed as "AF 568 azide" and "Alexa Fluor® 568 azide" often lies with the manufacturer, leading to potential variations in purity, quality control, and formulation. For critical applications, it is advisable to consult manufacturer-specific data sheets.

Below is a summary of the key quantitative data for these fluorophores.

PropertyThis compoundAlexa Fluor® 568 AzideReference
Excitation Maximum (λex) 572 - 579 nm578 nm[1][6][]
Emission Maximum (λem) 598 - 603 nm603 nm[1][6][]
Molar Extinction Coefficient (ε) ~88,000 - 94,238 cm⁻¹M⁻¹~88,000 - 91,300 cm⁻¹M⁻¹[2][5][6][10][11]
Fluorescence Quantum Yield (Φ) ~0.91~0.69[6][12][13]
Molecular Weight ~818.9 g/mol ~792 g/mol (dye only)[2][5][12]
Recommended Laser Line 561 nm or 568 nm568 nm[3][14]
Spectrally Similar Dyes Alexa Fluor® 568, CF™ 568AF 568, CF™ 568[2][5]

Experimental Workflows and Methodologies

This compound and Alexa Fluor® 568 azide are primarily utilized in two types of bioorthogonal "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction for labeling alkyne-containing biomolecules with azide-functionalized fluorophores. This reaction is widely used for labeling proteins, nucleic acids, and glycans in both fixed and permeabilized cells, as well as in cell lysates.[3][15]

CuAAC_Workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule (e.g., in cells or lysate) Click_Cocktail Prepare Click Reaction Cocktail: - AF 568 / Alexa Fluor® 568 Azide - Copper(II) Sulfate (B86663) (CuSO₄) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA) Incubation Incubate Sample with Cocktail (15-60 min, room temperature) Click_Cocktail->Incubation Add to sample Wash Wash to Remove Unreacted Components Incubation->Wash Reaction complete Imaging Fluorescence Imaging (Microscopy, Flow Cytometry) Wash->Imaging Analyze sample

Figure 1. General workflow for CuAAC labeling.

This protocol is adapted for labeling azide-modified proteins in cultured cells.[15]

Materials:

  • Azide-modified cells on coverslips

  • This compound or Alexa Fluor® 568 azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Paraformaldehyde (PFA)

  • Triton X-100 or other permeabilization agent

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

  • Prepare Click Reaction Cocktail (prepare immediately before use):

    • Prepare stock solutions: 10 mM AF568/Alexa Fluor® 568 azide in DMSO, 100 mM CuSO₄ in water, 100 mM THPTA in water, and 100 mM sodium ascorbate in water.

    • For a 1 mL final reaction volume, combine the following in PBS:

      • 1-5 µL of 10 mM azide stock (final concentration: 1-5 µM)

      • 10 µL of 100 mM CuSO₄ stock (final concentration: 1 mM)

      • 10 µL of 100 mM THPTA stock (final concentration: 1 mM)

      • 10 µL of 100 mM sodium ascorbate stock (final concentration: 1 mM)

  • Labeling Reaction:

    • Remove the blocking solution and add the click reaction cocktail to the coverslips.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash three times with PBS containing 0.05% Tween-20.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with filter sets appropriate for the 568 nm excitation line.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. This method is advantageous for labeling in living cells and whole organisms where the cytotoxicity of copper is a concern.[3][16]

SPAAC_Workflow cluster_prep Sample Preparation cluster_reaction Copper-Free Click Reaction cluster_analysis Analysis Azide_Biomolecule Azide-Modified Biomolecule (e.g., on live cells) DBCO_Fluorophore Prepare Solution of DBCO-Fluorophore Incubation Incubate Sample with DBCO-Fluorophore DBCO_Fluorophore->Incubation Add to sample Wash Wash to Remove Unbound Fluorophore Incubation->Wash Reaction complete Imaging Live-Cell Imaging Wash->Imaging Analyze sample

Figure 2. General workflow for SPAAC labeling.

This protocol provides a general framework for labeling azide-modified cell surface proteins on living cells with a DBCO-functionalized fluorophore. While the topic is this compound, this protocol illustrates the complementary reaction. For this reaction, one would use an alkyne-modified biomolecule and an azide-functionalized fluorophore.

Materials:

  • Live cells with alkyne-modified surface proteins

  • This compound or Alexa Fluor® 568 azide

  • Cell culture medium

  • PBS or other appropriate buffer

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

  • Labeling Reaction:

    • Prepare a stock solution of this compound or Alexa Fluor® 568 azide in DMSO.

    • Dilute the azide-fluorophore in pre-warmed cell culture medium to the desired final concentration (typically 5-25 µM).

    • Remove the existing cell culture medium and add the labeling medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed cell culture medium or PBS to remove unbound fluorophore.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the 568 nm excitation line.

Signaling Pathways and Applications

The choice between this compound and Alexa Fluor® 568 azide will not fundamentally alter the biological pathways under investigation due to their spectral equivalence. These dyes are instrumental in a variety of applications, including:

  • Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, glycans, and nucleic acids within cells and tissues.[1]

  • Flow Cytometry: Quantifying cell populations based on the presence of a labeled biomolecule.[1]

  • Super-Resolution Microscopy: Techniques like dSTORM can utilize these bright and photostable dyes to achieve nanoscale resolution imaging.[7][8]

  • Drug Development: Tracking the delivery and target engagement of alkyne-modified small molecule drugs or biologics.

The selection of CuAAC or SPAAC will depend on the experimental system. CuAAC is generally faster and more efficient but is limited to in vitro or fixed-cell applications due to copper toxicity.[16] SPAAC is the method of choice for live-cell and in vivo labeling.[3]

Logic_Diagram Start Start: Alkyne-Modified Biomolecule Live_Cell Live Cell/Organism Labeling? Start->Live_Cell Fixed_Cell Fixed Cell/In Vitro Labeling? Live_Cell->Fixed_Cell No SPAAC Use SPAAC (Copper-Free) Live_Cell->SPAAC Yes CuAAC Use CuAAC (Copper-Catalyzed) Fixed_Cell->CuAAC Yes End Labeled Biomolecule for Analysis SPAAC->End CuAAC->End

Figure 3. Decision workflow for choosing a click chemistry method.

References

An In-depth Technical Guide to AF 568 Azide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 568 azide (B81097), a fluorescent probe widely utilized in biological research for the selective labeling of biomolecules. Below, we delve into its chemical properties, detailed experimental protocols for its application in click chemistry, and visual representations of experimental workflows and its utility in studying signaling pathways.

Core Properties of AF 568 Azide and its Equivalents

This compound is a bright, photostable, orange-fluorescent dye functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-containing molecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Several manufacturers offer this compound or spectrally similar equivalents. While the core fluorophore is consistent, variations in isomers and salt forms can lead to slight differences in molecular weight and formula.

Product NameManufacturer/SupplierMolecular Weight ( g/mol )Molecular FormulaExcitation Max (nm)Emission Max (nm)
This compound, 6-isomerLumiprobe853.02C₃₆H₃₄N₆K₂O₁₀S₂[3]572[3]598[3]
BP Fluor 568 AzideBroadPharm818.9Not Specified~578~603
BP Fluor 568 azide, 6-isomerBroadPharm853Not Specified~578~603
APDye 568 AzideAxisPharm818.94Not Specified578[4]602[4]
AF568 azide, 6-isomerAxisPharm853.02Not Specified578602
AZDye™ 568 AzideVector Labs818.92[5]Not Specified578[5]602[5]

Key Characteristics:

  • High Photostability and Brightness: AF 568 is a rhodamine-based dye known for its resistance to photobleaching and high fluorescence quantum yield, making it suitable for demanding imaging applications.[1][6]

  • pH Insensitivity: Its fluorescence is stable over a wide pH range (typically pH 4 to 10), which is advantageous for experiments in various biological buffers and cellular environments.[1][3]

  • Water Solubility: this compound is generally soluble in water and common organic solvents like DMSO and DMF, facilitating its use in aqueous biological systems.[1][3][5]

Experimental Protocols: Labeling with this compound via Click Chemistry

The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules. This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling proteins in solution and within cells.

Protocol 1: In-Solution Labeling of Alkyne-Modified Proteins

This protocol is suitable for purified proteins that have been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate (B8700270) or TCEP)

  • Desalting column for purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Ligand (THPTA/TBTA): Prepare a 50 mM stock solution in DMSO or water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with a 5- to 20-fold molar excess of this compound.

    • Add the ligand to a final concentration of 100-500 µM.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA (to 1-10 mg/mL) or a preservative like sodium azide (0.02%) can improve stability.[4][7]

Protocol 2: Labeling of Alkyne-Modified Biomolecules in Fixed and Permeabilized Cells

This protocol allows for the visualization of alkyne-tagged molecules within cellular structures.

Materials:

  • Cells grown on coverslips containing alkyne-modified biomolecules

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or other suitable permeabilization agent

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Click chemistry reagents as described in Protocol 1

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail in PBS with the following final concentrations:

      • This compound: 1-5 µM

      • CuSO₄: 100 µM

      • THPTA: 500 µM

      • Sodium ascorbate: 2 mM

    • Remove the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for click chemistry and a conceptual representation of how this compound can be used to study signaling pathways.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Alkyne-Modified Biomolecule Alkyne-Modified Biomolecule Combine_Reactants Combine Biomolecule and this compound Alkyne-Modified Biomolecule->Combine_Reactants AF568_Azide_Stock This compound Stock (in DMSO) AF568_Azide_Stock->Combine_Reactants Click_Cocktail_Components CuSO4, Ligand, Reductant Initiate_Reaction Add Click Cocktail & Incubate Click_Cocktail_Components->Initiate_Reaction Combine_Reactants->Initiate_Reaction Add to reaction Purification Purification (e.g., Desalting Column) Initiate_Reaction->Purification Labeled_Product AF 568-Labeled Biomolecule Purification->Labeled_Product Analysis Fluorescence Analysis Labeled_Product->Analysis

Caption: Workflow for this compound Click Chemistry Labeling.

G cluster_0 Cellular Environment Ligand Ligand Receptor Receptor (Alkyne-modified) Ligand->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Labeled_Receptor Labeled Receptor Receptor->Labeled_Receptor Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response AF568_Azide This compound AF568_Azide->Labeled_Receptor Click Reaction Labeled_Receptor->Signaling_Cascade Activates

Caption: Visualizing a Signaling Pathway with this compound.

References

AF 568 Azide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of AF 568 azide (B81097), a fluorescent probe commonly utilized in bioconjugation reactions. It is intended to equip laboratory personnel with the necessary knowledge to mitigate risks associated with this compound, particularly its azide functional group. Adherence to these guidelines is crucial for ensuring a safe research environment.

Introduction to AF 568 Azide

This compound is a bright, photostable, orange-fluorescent dye that is spectrally similar to Alexa Fluor® 568.[1][2] It is widely used in life sciences for labeling biomolecules through copper-catalyzed or copper-free click chemistry reactions.[1][2] Its high water solubility and pH insensitivity make it a versatile tool for a variety of applications, including fluorescence microscopy and flow cytometry.[1][3] While the dye itself is relatively stable, the presence of the azide functional group necessitates specific safety precautions.[4]

Hazard Identification and Safety Precautions

The primary hazard associated with this compound, as with all organic azides, is the potential for explosive decomposition, especially when handled improperly.[4][5] Organic azides are energy-rich molecules that can be sensitive to heat, shock, and light.[4]

General Safety Precautions:

  • Work in a designated area: All work with azides should be conducted in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[6] For reactions with a higher risk of explosion, a face shield and blast shield should be used.[4]

  • Use small quantities: Experiments should be designed to use the smallest possible amount of the azide compound.[4][6]

  • Avoid metal spatulas: Use plastic or ceramic spatulas for handling solid azides to prevent the formation of shock-sensitive metal azides.[5]

  • Do not work alone: It is advisable to have another person present in the laboratory when working with azides.[4]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and use.

PropertyValueReference
Excitation Maximum572 nm[3]
Emission Maximum598 nm[3]
Molecular Weight~818.92 g/mol [2]
SolubilityWater, DMSO, DMF[2]
AppearanceBlue or dark violet solid[2][7]

Incompatible Materials and Conditions

To prevent hazardous reactions, this compound should not come into contact with the following:

  • Heavy metals and their salts: Can form highly explosive heavy metal azides.[8]

  • Acids: Reacts with acids to form the highly toxic and explosive hydrazoic acid.[8][9]

  • Halogenated solvents: Can form extremely unstable di- and tri-azidomethane.[5][8]

  • Strong oxidizing and reducing agents: Can lead to violent reactions.[10]

  • Heat, shock, and friction: Can cause explosive decomposition.[4]

Storage and Disposal

Proper storage and disposal are critical for managing the risks associated with this compound.

Storage:

  • Store in a cool, dry, and dark place, typically at -20°C for long-term storage.[2][3]

  • Keep containers tightly closed and store away from incompatible materials.[6]

  • Label all containers clearly with the contents and associated hazards.[4]

Disposal:

  • Azide-containing waste must be collected in a separate, clearly labeled waste container.[8]

  • Never dispose of azide waste down the sink, as it can react with lead or copper in the plumbing to form explosive metal azides.[6]

  • Acidic and azide waste streams must not be mixed.[8]

  • Follow your institution's specific guidelines for hazardous waste disposal.[6][8]

Experimental Protocols

This compound is a key reagent in click chemistry for labeling biomolecules. Below are generalized protocols for its use.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Ligand (e.g., THPTA)

  • Protein labeling buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Methodology:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of Sodium Ascorbate (B8700270) in water (prepare fresh).

    • Prepare a stock solution of the copper-ligand complex.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer.

    • Add the this compound stock solution to the protein solution.

    • Initiate the reaction by adding the copper-ligand complex and the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by gel filtration or dialysis.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[4]

CuAAC_Protein_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Prepare_Stocks Prepare Stock Solutions (this compound, CuSO4, Ligand, Ascorbate) Mix_Reagents Combine Protein, this compound, CuSO4/Ligand, and Ascorbate Prepare_Stocks->Mix_Reagents Prepare_Protein Prepare Alkyne-Modified Protein in Buffer Prepare_Protein->Mix_Reagents Incubate Incubate at RT (1-2 hours, protected from light) Mix_Reagents->Incubate Purify Purify Labeled Protein (Gel Filtration or Dialysis) Incubate->Purify Store Store Labeled Protein (4°C or -20°C, protected from light) Purify->Store

Caption: Workflow for CuAAC Protein Labeling.
Labeling of Live Cells

This protocol outlines the general steps for labeling azide-modified components on the surface of living cells.

Materials:

  • Cells with azide-modified biomolecules

  • AF 568 alkyne (for reaction with cellular azides)

  • Click chemistry reaction cocktail (containing copper sulfate, a ligand, and a reducing agent)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish.

  • Prepare Reaction Cocktail:

    • Prepare a fresh click reaction cocktail containing the copper catalyst, ligand, reducing agent, and AF 568 alkyne in a biocompatible buffer.

  • Labeling:

    • Wash the cells with pre-warmed PBS.

    • Add the click reaction cocktail to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with pre-warmed cell culture medium.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for AF 568.

Live_Cell_Labeling Start Start with Azide-Modified Cells Prepare_Cocktail Prepare Click Reaction Cocktail (with AF 568 Alkyne) Start->Prepare_Cocktail Wash_Cells_1 Wash Cells with PBS Start->Wash_Cells_1 Add_Cocktail Add Cocktail to Cells Prepare_Cocktail->Add_Cocktail Wash_Cells_1->Add_Cocktail Incubate Incubate at 37°C (15-30 min, dark) Add_Cocktail->Incubate Wash_Cells_2 Wash Cells with Cell Culture Medium (3x) Incubate->Wash_Cells_2 Image Fluorescence Microscopy Wash_Cells_2->Image

Caption: Workflow for Live Cell Labeling.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

Small Spills:

  • Alert others in the area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent.

Large Spills:

  • Evacuate the area immediately.

  • Prevent entry and alert your institution's environmental health and safety (EHS) department.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

This guide is intended as a resource for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

AF 568 Azide: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AF 568 azide (B81097) in their workflows, a comprehensive understanding of its storage and stability is paramount for ensuring experimental reproducibility and the integrity of results. This in-depth technical guide provides a detailed overview of the core principles and practices for maintaining the quality of AF 568 azide, from long-term storage to its stability under various experimental conditions.

Storage Recommendations

Proper storage is the first line of defense in preserving the chemical and fluorescent properties of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

ParameterRecommended ConditionNotes
Temperature -20°CLong-term storage.
Light In the darkProtect from light to prevent photobleaching.
Moisture DesiccateAzides can be sensitive to moisture.
Format Solid (lyophilized) or in a suitable solvent (e.g., anhydrous DMSO)For long-term storage, the lyophilized solid is preferred.
Shipping Ambient temperatureShort-term exposure to ambient temperatures during shipping is generally acceptable.

Stability Profile

The stability of this compound can be categorized into two main areas: photostability and chemical stability. Both are critical considerations for experimental design and execution.

Photostability

AF 568, the core fluorophore of this compound, is known for its high photostability compared to other fluorescent dyes in the same spectral range. This robustness allows for longer exposure times during imaging experiments with less signal loss.

Key Findings on Photostability:

  • Superior to Traditional Dyes: Studies have shown that Alexa Fluor 568 exhibits greater photostability than traditional dyes like fluorescein (B123965) isothiocyanate (FITC).

  • pH Independence: The fluorescence of Alexa Fluor dyes, including AF 568, is stable over a wide pH range, typically from pH 4 to 10.[1][]

The following table provides a qualitative comparison of the photostability of AF 568 with other common fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Photostability
AF 568 ~578~603High
FITC ~494~518Low
Cy3 ~550~570Moderate to High
Chemical Stability

The chemical stability of this compound is crucial for its successful application in labeling reactions, particularly in "click chemistry."

Solvent Stability:

This compound is soluble in water, as well as common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3] For long-term storage in solution, anhydrous DMSO is a common choice. However, the long-term stability of compounds in DMSO can be affected by factors such as water content and temperature. Studies on the stability of compound libraries in DMSO suggest that while many compounds are stable, degradation can occur over time, especially at room temperature. For optimal stability, it is recommended to store this compound solutions at -20°C and minimize freeze-thaw cycles.

pH Stability:

As mentioned, the fluorescent properties of the AF 568 fluorophore are largely independent of pH in the range of 4 to 10.[1][] This is a significant advantage for experiments conducted under varying buffer conditions. However, the stability of the azide functional group itself can be sensitive to strongly acidic or basic conditions, which may lead to degradation.

Experimental Protocols

The following sections provide detailed methodologies for assessing the photostability and chemical stability of this compound.

Protocol for Photostability Assessment

This protocol outlines a general method for comparing the photostability of fluorescent dyes.

Objective: To quantify the rate of photobleaching of this compound under continuous illumination.

Materials:

  • This compound

  • Microscope slide and coverslip

  • Mounting medium (non-antifade for intrinsic photostability measurement)

  • Fluorescence microscope with a suitable laser line (e.g., 561 nm or 568 nm) and detector

  • Image analysis software

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer or mounting medium.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI).

    • Illuminate the ROI continuously with the excitation laser at a constant power.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound Solution prep2 Mount on Microscope Slide prep1->prep2 acq1 Select Region of Interest (ROI) prep2->acq1 acq2 Continuous Illumination acq1->acq2 acq3 Acquire Time-Lapse Images acq2->acq3 an1 Measure Mean Fluorescence Intensity acq3->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4

Protocol for Chemical Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in different chemical environments over time.

Objective: To determine the degradation rate of this compound in various solvents and pH conditions.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, water, PBS)

  • Buffers with a range of pH values (e.g., pH 4, 7, 9)

  • HPLC system with a fluorescence detector or a UV-Vis spectrophotometer

  • Incubator or water bath for temperature control

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the chosen solvents and buffers.

    • Aliquot the solutions into separate, sealed vials for each time point and condition to be tested.

  • Incubation:

    • Store the vials under controlled temperature conditions (e.g., room temperature, 4°C, 37°C).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition for analysis.

  • Analysis:

    • Analyze the samples using HPLC with fluorescence or UV-Vis detection. The peak area corresponding to the intact this compound should be quantified.

    • Alternatively, measure the absorbance or fluorescence of the solution using a spectrophotometer or fluorometer.

  • Data Analysis:

    • For each condition, calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound as a function of time for each condition to determine the degradation kinetics.

Chemical_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare this compound Solutions in Test Conditions prep2 Aliquot for Each Time Point prep1->prep2 inc1 Store at Controlled Temperature prep2->inc1 inc2 Remove Samples at Predetermined Time Points inc1->inc2 an1 Analyze by HPLC or Spectroscopy inc2->an1 an2 Quantify Remaining this compound an1->an2 data1 Calculate % Remaining Dye an2->data1 data2 Plot % Remaining vs. Time data1->data2

Conclusion

This compound is a robust and highly useful fluorescent probe for a variety of applications. By adhering to the recommended storage conditions and understanding its stability profile, researchers can ensure the reliability and reproducibility of their experimental results. The protocols provided in this guide offer a framework for the systematic evaluation of the stability of this compound and other fluorescent probes, enabling a more informed and controlled experimental design.

References

Methodological & Application

Application Notes and Protocols for AF 568 Azide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. Among the plethora of available fluorophores, AF 568 has emerged as a popular choice due to its exceptional brightness, photostability, and hydrophilicity, making it ideal for a wide range of applications including fluorescence microscopy, flow cytometry, and in-gel analysis.[1] This document provides detailed application notes and protocols for the covalent labeling of proteins using AF 568 azide (B81097) through "click chemistry," a set of bioorthogonal reactions known for their high specificity and efficiency.[2]

Two primary click chemistry strategies are employed for protein labeling with AF 568 azide: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[3] While robust, the potential cytotoxicity of copper can be a consideration for live-cell imaging.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5] The absence of a cytotoxic catalyst makes SPAAC particularly well-suited for applications in living systems.[2]

These methods allow for the site-specific or metabolic incorporation of an azide or alkyne functionality into a target protein, which then serves as a handle for the covalent attachment of the AF 568 probe.

Data Presentation

The efficiency of protein labeling is a critical parameter and is often expressed as the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[6] The optimal DOL varies depending on the protein and the intended application, with a general range of 2-10 for antibodies.[7]

Table 1: Physicochemical Properties of this compound

PropertyValue
Excitation Maximum (λex) 578 nm[5][8]
Emission Maximum (λem) 602 nm[5][8]
Molar Extinction Coefficient (ε) 88,000 cm⁻¹M⁻¹[5][8]
Molecular Weight ~819 g/mol [5]
Solubility Water, DMSO, DMF[5][8]

Table 2: Comparison of CuAAC and SPAAC for Protein Labeling

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very FastFast
Bioorthogonality HighExcellent
Suitability for Live Cells Requires careful optimization and protective ligandsIdeal
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO)

Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reaction Reaction cluster_purification Purification & Analysis protein_alkyne Alkyne-modified Protein mix Mix Components in Buffer protein_alkyne->mix af568_azide This compound af568_azide->mix reagents CuSO4, Ligand (THPTA), Reducing Agent reagents->mix incubate Incubate (RT, 1-2h) mix->incubate purify Purify (e.g., SEC) incubate->purify analyze Characterize (DOL, Activity) purify->analyze

CuAAC protein labeling workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC_Workflow cluster_reaction Reaction cluster_purification Purification & Analysis protein_azide Azide-modified Protein mix Mix Components in Buffer protein_azide->mix af568_dbco AF 568-DBCO af568_dbco->mix incubate Incubate (4-37°C, 1-12h) mix->incubate purify Purify (e.g., SEC) incubate->purify analyze Characterize (DOL, Activity) purify->analyze

SPAAC protein labeling workflow.

Experimental Protocols

Note: The following protocols are general guidelines. Optimal conditions may vary depending on the specific protein and experimental setup. It is recommended to perform a small-scale optimization of the dye-to-protein ratio.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound

This protocol is suitable for in vitro labeling of purified proteins that have been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of sodium azide).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate (B8700270).

  • Degassing equipment (optional but recommended).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.

    • Add the THPTA stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Gently mix the solution. If possible, degas the mixture to minimize oxidation.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 578 nm.

    • Assess the functionality of the labeled protein using an appropriate activity assay.

Protocol 2: SPAAC Labeling of an Azide-Modified Protein with AF 568-DBCO

This protocol is suitable for both in vitro and live-cell labeling of proteins modified with an azide group.

Materials:

  • Azide-modified protein (in vitro) or cells with azide-modified proteins (in vivo).

  • AF 568-DBCO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column (for in vitro purification).

Procedure for In Vitro Labeling:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of AF 568-DBCO in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add the AF 568-DBCO stock solution to achieve a 2-10 fold molar excess over the protein.

  • Incubation:

    • Incubate the reaction for 1-12 hours at 4°C or room temperature, protected from light. The reaction time can be optimized based on the reactivity of the specific azide and DBCO derivative.

  • Purification:

    • Purify the labeled protein using a size-exclusion chromatography column as described in the CuAAC protocol.

  • Characterization:

    • Determine the protein concentration and DOL, and assess protein functionality as described above.

Procedure for Live-Cell Labeling:

  • Cell Preparation:

    • Culture cells under conditions that lead to the incorporation of an azide-containing metabolic precursor (e.g., L-azidohomoalanine) into the proteins of interest.

    • Wash the cells with warm PBS or culture medium without serum.

  • Labeling:

    • Prepare a labeling solution of AF 568-DBCO in culture medium at a final concentration of 10-100 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells several times with warm PBS or culture medium to remove unbound dye.

    • The cells are now ready for imaging using fluorescence microscopy.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula, which requires measuring the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, ~578 nm for AF 568).[9][10]

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance of the conjugate at the dye's excitation maximum.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For AF 568, this is approximately 0.46.[9]

  • ε_dye is the molar extinction coefficient of the dye at its excitation maximum (88,000 M⁻¹cm⁻¹ for AF 568).[8]

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of proteins. The choice between CuAAC and SPAAC will depend on the specific experimental context, particularly the sensitivity of the biological system to copper. By following the detailed protocols and characterization methods outlined in these application notes, researchers can achieve robust and reproducible labeling of their proteins of interest for a wide range of downstream applications.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent labeling of biomolecules.[1][2][3][4] This bioorthogonal reaction enables the precise attachment of reporter molecules, such as fluorescent dyes, to proteins, nucleic acids, and glycans that have been metabolically, enzymatically, or chemically modified to contain an alkyne functional group.[5][6] AF 568 azide (B81097) is a bright, photostable, and water-soluble fluorescent probe that is ideal for visualizing and quantifying alkyne-modified biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel analysis.[7][8] Its bright orange fluorescence provides excellent signal-to-noise ratios for sensitive detection.[8]

These application notes provide detailed protocols for the use of AF 568 azide in copper-catalyzed click chemistry reactions for the fluorescent labeling of biomolecules in cell lysates and fixed cells.

Data Presentation

Photophysical Properties of this compound

The selection of a suitable fluorophore is critical for the success of any fluorescence-based assay. AF 568 is a bright and highly photostable dye, making it an excellent choice for demanding imaging applications.[7]

PropertyValueReference
Excitation Maximum (λex)572 nm[7]
Emission Maximum (λem)598 nm[7]
Molar Extinction Coefficient (ε)94,238 L·mol⁻¹·cm⁻¹[7]
Fluorescence Quantum Yield (Φ)0.91[7]
Recommended Laser Line561 nm or 568 nm[3][9]
Recommended Reagent Concentrations for CuAAC

The following table provides a starting point for optimizing the concentrations of key reagents for copper-catalyzed click chemistry with this compound. Optimal concentrations may vary depending on the specific application and biomolecule of interest.

ReagentIn Cell LysateIn Fixed CellsReference
This compound5 - 50 µM0.5 - 10 µM[5]
Copper(II) Sulfate (CuSO₄)20 mM stock, final conc. varies50 mM stock, final conc. varies[5]
THPTA Ligand100 mM stock, final conc. varies50 mM stock, final conc. varies[5]
Sodium Ascorbate (B8700270)300 mM stock, final conc. varies300 mM stock, final conc. varies[5]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are crucial for reproducible results.

  • This compound (1 mM): Dissolve 1 mg of this compound (MW: ~853 g/mol ) in 1.17 mL of anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Copper(II) Sulfate (CuSO₄) (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at 4°C. Note: THPTA is a water-soluble ligand that helps to stabilize the Cu(I) catalyst and reduce copper-mediated cytotoxicity.[10]

  • Sodium Ascorbate (300 mM): Dissolve 60 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment as it is prone to oxidation.

Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysates

This protocol describes the labeling of alkyne-modified proteins from total cell lysates.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound stock solution (1 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • THPTA stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (300 mM in water, freshly prepared)

  • Protein Extraction Buffer (e.g., RIPA buffer)

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL final reaction volume, add the components in the following order:

    • 85 µL of protein lysate (containing 1-5 mg/mL of protein) in protein extraction buffer.

    • 2 µL of this compound stock solution (final concentration: 20 µM). Note: The optimal concentration may range from 5 to 50 µM and should be determined empirically.[5]

    • 2 µL of THPTA stock solution (final concentration: 1 mM).

    • 1 µL of CuSO₄ stock solution (final concentration: 0.5 mM).

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate will be 30 mM.

  • Incubation: Vortex the tube briefly to mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Sample Preparation for Analysis: After incubation, the labeled proteins are ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or western blotting. For SDS-PAGE, add an appropriate volume of 4x SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and load onto the gel.

Protocol 2: Labeling of Alkyne-Modified Biomolecules in Fixed Cells

This protocol is for the fluorescent labeling of alkyne-modified biomolecules in fixed and permeabilized cells on coverslips.

Materials:

  • Cells cultured on coverslips, with incorporated alkyne-modified biomolecules

  • This compound stock solution (1 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • THPTA stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (300 mM in water, freshly prepared)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • PBS

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.[11]

  • Prepare the Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume per coverslip, add the following components to PBS in the order listed:

    • 984 µL of PBS

    • 2 µL of this compound stock solution (final concentration: 2 µM). Note: The optimal concentration may range from 0.5 to 10 µM.[5]

    • 2 µL of CuSO₄ stock solution (final concentration: 100 µM).

    • 2 µL of THPTA stock solution (final concentration: 100 µM).

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to the cocktail (final concentration: 3 mM). Mix gently.

  • Labeling: Aspirate the blocking buffer from the coverslips and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[11]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for AF 568.

Visualizations

experimental_workflow_cell_lysate cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Downstream Analysis lysate Alkyne-Modified Cell Lysate cocktail Prepare Click Cocktail lysate->cocktail af568 This compound af568->cocktail cuso4 CuSO4 cuso4->cocktail thpta THPTA thpta->cocktail ascorbate Sodium Ascorbate (Fresh) ascorbate->cocktail incubate Incubate 30-60 min (Room Temp, Dark) cocktail->incubate sds_page SDS-PAGE incubate->sds_page in_gel In-Gel Fluorescence Scanning sds_page->in_gel

Workflow for Labeling Alkyne-Modified Proteins in Cell Lysates.

signaling_pathway_visualization cluster_metabolic_labeling Metabolic Labeling cluster_fixation_permeabilization Cell Processing cluster_click_labeling Click Labeling cluster_visualization Visualization alkyne_sugar Alkyne-Modified Sugar (e.g., Alkyne-GalNAc) cell Live Cells alkyne_sugar->cell Metabolic Incorporation glycoprotein Alkyne-Modified Glycoprotein cell->glycoprotein fix Fixation (PFA) glycoprotein->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize click_reaction CuAAC with This compound permeabilize->click_reaction labeled_glycoprotein Fluorescently Labeled Glycoprotein click_reaction->labeled_glycoprotein microscopy Fluorescence Microscopy labeled_glycoprotein->microscopy

Visualizing Protein Glycosylation using this compound.

References

Application Notes and Protocols: Strain-Promoted Copper-Free Click Chemistry Using AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and versatile tool in bioconjugation and chemical biology. As a cornerstone of copper-free click chemistry, SPAAC enables the specific and efficient covalent labeling of biomolecules in complex biological systems, including live cells and whole organisms, without the need for cytotoxic copper catalysts. This is achieved through the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule.[1][2] The inherent ring strain of the cyclooctyne (B158145) provides the driving force for a rapid and highly selective [3+2] cycloaddition, forming a stable triazole linkage.[2]

AF 568 azide (B81097) is a bright, photostable, and water-soluble orange-fluorescent dye that is spectrally similar to Alexa Fluor® 568.[3][4] Its azide functional group allows for its seamless integration into SPAAC workflows, making it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging. These application notes provide detailed protocols and technical information for the effective use of AF 568 azide in strain-promoted copper-free click chemistry.

Data Presentation

Photophysical Properties of this compound and Comparable Dyes

The selection of a fluorescent probe is critical for the sensitivity and quality of experimental data. The table below summarizes the key photophysical properties of this compound and other commonly used orange-red fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~578~602~88,000Not widely reported
Alexa Fluor® 56857860391,3000.69
AZDye™ 568 Azide57860288,000Not specified
CF® 568562583100,0000.73

Data is compiled from various sources and should be used as a general comparison. Quantum yield and brightness can be influenced by the local environment and conjugation to biomolecules.[4]

Reaction Kinetics of Strained Alkynes with Azides

The rate of the SPAAC reaction is dependent on the structure of the strained alkyne. The following table provides representative second-order rate constants for the reaction of benzyl (B1604629) azide with commonly used strained alkynes. While the specific kinetics with this compound may vary slightly, these values provide a strong indication of the relative reaction speeds.

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO (Dibenzocyclooctyne)~0.6 - 1.0High reactivity and stability, widely used.[5]
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Good reactivity, offers an alternative to DBCO.[5]
DIBO (Dibenzocyclooctynol)~0.3 - 0.7Fast reaction kinetics.[5]

Reaction rates can be influenced by solvent, temperature, and the specific structure of the azide and alkyne.[5]

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Alkyne (e.g., DBCO-modified protein) Triazole_Product Stable Triazole Linkage (Fluorescently Labeled Protein) Strained_Alkyne->Triazole_Product SPAAC (Copper-Free) AF568_Azide This compound AF568_Azide->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Live_Cell_Workflow Start Start: Live Cells with Strained Alkyne-Modified Biomolecules Add_AF568 Add this compound to cell culture medium Start->Add_AF568 Incubate Incubate at 37°C (30-60 minutes, protected from light) Add_AF568->Incubate Wash Wash cells to remove unbound this compound Incubate->Wash Image Live-Cell Imaging (Fluorescence Microscopy) Wash->Image

Caption: Experimental workflow for live-cell imaging using this compound SPAAC.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Strained Alkyne-Labeled Proteins

This protocol describes the labeling of live cells that have been engineered to express proteins modified with a strained alkyne (e.g., DBCO).

Materials:

  • Live cells expressing the strained alkyne-modified protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish).

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~578/602 nm)

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Ensure cells are healthy and at an appropriate confluency for imaging.

    • Gently wash the cells twice with pre-warmed PBS.

  • Labeling Reaction:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

    • Remove the PBS from the cells and add the this compound-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling medium and gently wash the cells three to five times with pre-warmed PBS to remove any unbound this compound.

  • Imaging:

    • Replace the final PBS wash with fresh pre-warmed complete cell culture medium or an appropriate imaging buffer.

    • Image the cells immediately using a fluorescence microscope equipped with filters suitable for AF 568.

Protocol 2: Fixed-Cell Imaging of Strained Alkyne-Labeled Proteins

This protocol is suitable for labeling proteins in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips expressing the strained alkyne-modified protein.

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling Reaction:

    • Prepare a 5-25 µM solution of this compound in PBS from the stock solution.

    • Remove the Blocking Buffer and add the this compound solution to the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope.

Protocol 3: Flow Cytometry Analysis of Labeled Cells

This protocol outlines the steps for labeling a cell suspension for subsequent analysis by flow cytometry.

Materials:

  • Suspension of single cells (1-5 x 10⁶ cells/mL) with strained alkyne-modified surface proteins.

  • This compound

  • Anhydrous DMSO

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide - Note: Sodium azide can interfere with SPAAC, so wash thoroughly after labeling and before analysis).

  • Flow cytometer with appropriate laser and filters for AF 568.

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Add this compound to the cell suspension to a final concentration of 5-25 µM.

    • Incubate for 30-60 minutes at 4°C, protected from light. Incubation on ice helps to minimize receptor internalization.

  • Washing:

    • Wash the cells three times by centrifugation (e.g., 400 x g for 5 minutes) and resuspend the cell pellet in ice-cold FACS Buffer.

  • Analysis:

    • Analyze the labeled cells on a flow cytometer as soon as possible for the best results. Keep the cells on ice and protected from light until analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Fluorescence - Insufficient washing.- this compound concentration is too high.- Non-specific binding of the dye.- Increase the number and duration of wash steps.- Perform a titration to determine the optimal, lower concentration of this compound.- Include a blocking step (e.g., with BSA) before labeling.[6]
Low or No Signal - Inefficient incorporation of the strained alkyne.- Low abundance of the target molecule.- Degradation of this compound.- Optimize the metabolic labeling or conjugation protocol for the strained alkyne.- Consider using a signal amplification strategy.- Ensure proper storage of the this compound stock solution (-20°C, protected from light and moisture).
Patchy or Uneven Staining - Incomplete permeabilization (for intracellular targets).- Cell clumping.- Optimize the permeabilization protocol (e.g., increase incubation time or use a different detergent).- Ensure a single-cell suspension before labeling.
Interference from Sodium Azide - Sodium azide in buffers can compete with the target azide.- Avoid using buffers containing sodium azide during the SPAAC reaction. If it's necessary for other steps, ensure thorough washing before adding the this compound.

Conclusion

Strain-promoted copper-free click chemistry with this compound offers a robust and versatile method for the fluorescent labeling of biomolecules in a variety of applications. Its high specificity, biocompatibility, and the bright, photostable nature of the AF 568 fluorophore make it an ideal choice for researchers in cell biology, drug discovery, and beyond. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, reproducible results in their labeling experiments.

References

Application Notes and Protocols for Labeling Alkyne-Modified Oligonucleotides with AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the fluorescent labeling of alkyne-modified oligonucleotides with AF 568 azide (B81097). AF 568 is a bright, photostable orange-fluorescent dye, making it an excellent choice for a variety of applications in molecular biology, diagnostics, and drug development.[1][2][3][4][5][6] The labeling strategy is based on the highly efficient and specific "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][8][9] These methods offer a robust and versatile approach for attaching AF 568 to oligonucleotides with high yields and under mild reaction conditions.[][9]

Properties of AF 568 Dye

AF 568 is a water-soluble and pH-insensitive dye, ensuring reliable performance in various biological buffers.[1][2][4] Its key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)578-579 nm[1][3][5]
Emission Maximum (λem)603 nm[1][3][5]
Molar Extinction Coefficient (ε)91,000 - 94,000 cm⁻¹M⁻¹[1][5]
Recommended Laser Line561 nm or 568 nm[1][10]
Structural IdentityAlexa Fluor 568[3][5]

Labeling Chemistries

The covalent attachment of AF 568 azide to an alkyne-modified oligonucleotide is achieved through the formation of a stable triazole linkage.[] Two primary methods are employed for this conjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide.[][9] It is the most common method for labeling oligonucleotides due to its fast reaction kinetics and high yields.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that employs a strained cyclooctyne (B158145), such as DBCO or BCN, on the oligonucleotide instead of a terminal alkyne.[][] The ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst, which is advantageous for in vivo applications.[][]

Experimental Workflow

The general workflow for labeling alkyne-modified oligonucleotides with this compound involves the reaction setup, incubation, and purification of the labeled product.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC prep_oligo Dissolve Alkyne-Oligo mix Mix Oligo, Azide, & Buffer prep_oligo->mix prep_azide Prepare this compound Stock prep_azide->mix prep_reagents Prepare Reaction Buffer prep_reagents->mix add_catalyst Add Cu(I) Catalyst (for CuAAC) mix->add_catalyst CuAAC incubate Incubate mix->incubate SPAAC add_catalyst->incubate purify Purify Labeled Oligo incubate->purify qc Quality Control (HPLC/MS) purify->qc

Caption: Experimental workflow for this compound labeling.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from general click chemistry procedures for oligonucleotides.[12][13][14][15][16][17]

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Nuclease-free water

  • Click Chemistry Buffer (e.g., 1.5x buffer containing copper(II) sulfate (B86663) and a copper(I)-stabilizing ligand like TBTA or BTTAA)[12][14]

  • Freshly prepared Ascorbic Acid solution (50 mM in nuclease-free water)[14]

  • Purification supplies (e.g., HPLC system, spin columns, or precipitation reagents)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13][14][15][16] Store protected from light at -20°C.

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 100 µL total reaction volume with a 2-5 fold molar excess of the dye.[9]

      Reagent Volume Final Concentration
      Nuclease-free water Variable (to 100 µL) -
      Alkyne-modified oligonucleotide (1 mM) 10 µL 100 µM
      Click Chemistry Buffer (1.5x) 67 µL 1x

      | this compound (10 mM) | 2-5 µL | 200-500 µM |

    • Vortex the mixture gently.

    • Add 2 µL of freshly prepared 50 mM ascorbic acid solution.[14]

    • Vortex the mixture again. To prevent oxidation of the copper(I) catalyst, it is recommended to degas the solution by bubbling with an inert gas like argon or nitrogen for 30 seconds.[12][13][15]

  • Incubation:

    • Incubate the reaction at room temperature or up to 45°C for 1-4 hours, protected from light.[9][16][18] Reaction times may vary depending on the specific oligonucleotide sequence and the complexity of the label.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and catalyst using a suitable method. Options include:

      • Ethanol (B145695) or Acetone Precipitation: Add 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate, or a 4-fold excess of 3% lithium perchlorate (B79767) in acetone.[13][14][15] Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the oligonucleotide.

      • Spin Column Purification: Use a commercially available oligonucleotide purification kit according to the manufacturer's instructions.[12]

      • High-Performance Liquid Chromatography (HPLC): This is the recommended method for achieving high purity.[][20] Reverse-phase or ion-exchange HPLC can be used to separate the labeled oligonucleotide from unlabeled strands and free dye. Dual HPLC purification, before and after labeling, is often recommended for the highest quality product.[1][20]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling oligonucleotides modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified oligonucleotide (e.g., DBCO-oligo)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Nuclease-free water

  • Purification supplies

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dissolve the strained alkyne-modified oligonucleotide in nuclease-free water or a suitable buffer to a concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the oligonucleotide and this compound in the desired reaction buffer. A 2-5 fold molar excess of the azide is typically used.

      Reagent Volume Final Concentration
      Reaction Buffer (e.g., PBS) Variable (to 100 µL) 1x
      Strained alkyne-oligo (1 mM) 10 µL 100 µM

      | this compound (10 mM) | 2-5 µL | 200-500 µM |

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, protected from light. SPAAC reactions are generally slower than CuAAC.[]

  • Purification:

    • Purify the labeled oligonucleotide using one of the methods described in the CuAAC protocol (precipitation, spin column, or HPLC).

Quality Control

After purification, it is essential to assess the quality and purity of the AF 568-labeled oligonucleotide.

Recommended QC Methods:

  • UV/Vis Spectroscopy: Determine the concentration of the oligonucleotide and the dye. The absorbance at 260 nm is used for the oligonucleotide, and the absorbance at ~578 nm is used for AF 568.

  • HPLC Analysis: Reverse-phase HPLC is an excellent method to assess the purity of the labeled oligonucleotide. A successful labeling reaction will show a new peak with a longer retention time compared to the unlabeled oligonucleotide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the identity of the labeled oligonucleotide by verifying its molecular weight.

Storage and Handling

Fluorescently labeled oligonucleotides are sensitive to light and should be stored protected from light to prevent photobleaching.[20][21] For long-term storage, it is recommended to store them at -20°C in a slightly basic buffer like TE (10 mM Tris, 1 mM EDTA, pH 8.0).[20][21] Aliquoting the sample can help to avoid multiple freeze-thaw cycles.

Signaling Pathway and Experimental Logic Visualization

The following diagram illustrates the logical flow of a typical experiment utilizing AF 568-labeled oligonucleotides, such as in fluorescence in situ hybridization (FISH).

signaling_pathway cluster_probe_prep Probe Preparation cluster_experiment Cellular/Tissue Experiment cluster_detection Detection labeling AF 568 Labeling of Oligo purification Purification labeling->purification hybridization Hybridization with Labeled Probe purification->hybridization fixation Fixation & Permeabilization fixation->hybridization washing Washing hybridization->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: Logic diagram for a FISH experiment.

References

Unlocking Cellular Insights: AF 568 Azide for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

AF 568 azide (B81097) is a bright, photostable, and water-soluble fluorescent probe that has emerged as a valuable tool in life sciences research.[1][2] Its azide functional group allows for its specific and efficient attachment to alkyne-containing biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3][4] This bioorthogonal reaction is highly selective and occurs under mild conditions, making it ideal for labeling cells and biomolecules for analysis by flow cytometry.[4][5]

This document provides detailed application notes and protocols for the use of AF 568 azide in two key flow cytometry applications: cell proliferation analysis and apoptosis detection.

Key Properties of this compound

AF 568 is a rhodamine-based dye that offers excellent brightness and photostability, crucial for generating high-quality flow cytometry data.[1][2] Its spectral properties are well-suited for standard flow cytometry instrumentation.

PropertyValue
Excitation Maximum (λex) ~578 nm
Emission Maximum (λem) ~603 nm
Laser Line Compatibility 532 nm or 568 nm
Molecular Weight 818.92 g/mol
Solubility Water, DMSO, DMF

Table 1: Physicochemical Properties of this compound. Data sourced from multiple suppliers.[2][3]

Application 1: Cell Proliferation Analysis using EdU and this compound

The analysis of cell proliferation is fundamental to understanding cell health, toxicology, and the efficacy of therapeutic agents. A robust method for measuring DNA synthesis is the incorporation of the nucleoside analog 5-ethynyl-2´-deoxyuridine (EdU) into newly synthesized DNA.[5][6] The alkyne group on EdU provides a handle for covalent labeling with an azide-containing fluorophore, such as this compound, via a click reaction. This method is a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps that can damage cell morphology and epitopes for antibody staining.[5][6]

Experimental Workflow: EdU Cell Proliferation Assay

The general workflow for an EdU-based cell proliferation assay using this compound for flow cytometric analysis is depicted below.

EDU_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Labeling cluster_analysis Analysis A 1. Culture cells B 2. Add EdU to culture medium (e.g., 10 µM for 2 hours) A->B C 3. Harvest and wash cells B->C D 4. Fix and permeabilize cells C->D F 6. Incubate cells with cocktail (30 minutes, room temperature) D->F E 5. Prepare Click Reaction Cocktail (this compound, CuSO4, Reducing Agent) E->F G 7. Wash cells F->G H 8. (Optional) DNA content stain (e.g., Propidium (B1200493) Iodide) G->H I 9. Analyze by flow cytometry H->I

Figure 1. Experimental workflow for the EdU cell proliferation assay.

Protocol: EdU Cell Proliferation Assay with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EdU (5-ethynyl-2´-deoxyuridine)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS or saponin-based buffer)

  • 1X PBS (Phosphate-Buffered Saline)

  • Click reaction components:

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate, prepare fresh)

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser for AF 568 excitation (e.g., 561 nm)

Procedure:

  • EdU Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for a period appropriate for your cell type (e.g., 1-2 hours). Shorter or longer incubation times may be used depending on the cell cycle length.

  • Cell Harvest and Fixation:

    • Harvest the cells (for adherent cells, use trypsin) and wash once with 1% BSA in PBS.

    • Fix the cells by resuspending the cell pellet in 100 µL of fixative and incubating for 15 minutes at room temperature.

    • Wash the cells once with 1% BSA in PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells once with 1% BSA in PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

      • 1X Click Reaction Buffer

      • CuSO₄ (from a stock solution)

      • This compound (from a stock solution)

      • Reducing agent (from a freshly prepared stock solution)

    • Note: The final concentrations of the click reaction components should be optimized. A common starting point is 1-2 mM CuSO₄, 2.5-5 µM this compound, and 2.5-5 mM sodium ascorbate.

    • Resuspend the permeabilized cell pellet in 0.5 mL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells once with permeabilization buffer or 1% BSA in PBS.

    • (Optional) For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., propidium iodide with RNase A).

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSA in PBS).

    • Analyze the samples on a flow cytometer.

Expected Results and Data Presentation

The percentage of proliferating cells (EdU-positive) can be quantified. The following table provides example data from a hypothetical experiment.

TreatmentCell TypeEdU Incubation Time% EdU-Positive Cells (AF 568+)
Untreated ControlJurkat2 hours35%
Growth Factor XJurkat2 hours65%
Proliferation Inhibitor YJurkat2 hours5%

Table 2: Example quantitative data for an EdU cell proliferation assay.

Application 2: Apoptosis Detection using a TUNEL Assay with this compound

Apoptosis, or programmed cell death, is a critical process in development and disease. A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method to detect these DNA breaks.[7] A modified TUNEL assay utilizes an alkyne-modified dUTP (e.g., EdUTP), which is incorporated at the 3'-hydroxyl ends of fragmented DNA by the TdT enzyme. These incorporated alkynes can then be detected with this compound via a click reaction.[8][9]

Signaling Pathway: DNA Fragmentation in Apoptosis

The TUNEL assay detects a downstream event in the apoptotic cascade, which can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases and ultimately lead to DNA fragmentation.

Apoptosis_Pathway cluster_pathways Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_fragmentation DNA Fragmentation A Intrinsic Pathway (e.g., DNA damage) C Initiator Caspases (e.g., Caspase-9, Caspase-8) A->C B Extrinsic Pathway (e.g., FasL binding) B->C D Executioner Caspases (e.g., Caspase-3) C->D E Activation of Caspase-Activated DNase (CAD) D->E F DNA Fragmentation E->F G TUNEL Assay Detection (Labeling of 3'-OH ends) F->G

Figure 2. Simplified signaling pathway leading to DNA fragmentation.

Protocol: Click-Chemistry Based TUNEL Assay with this compound

This protocol provides a general framework. Optimization of reagent concentrations and incubation times is recommended.

Materials:

  • Apoptotic and non-apoptotic control cells

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • TdT Reaction Buffer

  • Alkyne-modified dUTP (e.g., EdUTP)

  • TdT Enzyme

  • This compound

  • Click reaction components (CuSO₄, reducing agent)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Fixation and Permeabilization:

    • Harvest and wash cells.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash cells twice with deionized water.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction cocktail according to the manufacturer's instructions. This typically includes TdT reaction buffer, alkyne-modified dUTP, and TdT enzyme.

    • Resuspend the permeabilized cells in the TdT reaction cocktail.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Click Reaction:

    • Wash the cells with 3% BSA in PBS.

    • Prepare the click reaction cocktail as described in the EdU protocol, containing this compound.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with 3% BSA in PBS.

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry.

    • Analyze the samples on a flow cytometer.

Expected Results and Data Presentation

The percentage of apoptotic cells (TUNEL-positive) can be determined. The following table shows example data.

TreatmentCell LineInduction Time% Apoptotic Cells (AF 568+)
Untreated ControlHeLa4 hours< 5%
Staurosporine (1 µM)HeLa4 hours> 80%

Table 3: Example quantitative data for a click-chemistry based TUNEL assay.

Conclusion

This compound, in conjunction with click chemistry, provides a powerful and versatile tool for flow cytometric analysis of cell proliferation and apoptosis. The brightness and photostability of the AF 568 dye, combined with the specificity and mild reaction conditions of click chemistry, enable robust and reproducible results. The protocols provided herein serve as a starting point for researchers to implement these advanced techniques in their studies, ultimately leading to a deeper understanding of cellular processes in health and disease.

References

Application Notes and Protocols for AF 568 Azide in Animal Models for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of in vivo imaging, the ability to visualize cellular and molecular processes within a living organism is paramount. AF 568 azide (B81097), a bright and photostable fluorescent probe, has emerged as a powerful tool for these applications. Its utility is primarily rooted in its ability to participate in bioorthogonal "click chemistry" reactions, allowing for the specific and efficient labeling of target molecules in complex biological environments, including living animals.

This document provides detailed application notes and protocols for the use of AF 568 azide in in vivo imaging experiments in animal models. The primary focus is on a two-step labeling strategy: first, the metabolic incorporation of an azide-modified biomolecule into the animal's cells, followed by the systemic administration of this compound, which reacts specifically with the azide-tagged molecules for subsequent fluorescent imaging. This approach enables the visualization of a wide range of biological processes, such as cell proliferation, glycan trafficking, and protein synthesis, in a non-invasive manner.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the properties of this compound is crucial for successful in vivo imaging experiments. The following table summarizes its key characteristics.

PropertyValueReference(s)
Chemical Formula C₃₃H₃₅N₅O₁₀S₂[1][2]
Molecular Weight 725.80 g/mol [2]
Excitation Maximum (λex) 572 nm[3]
Emission Maximum (λem) 598 nm[3]
Molar Extinction Coefficient (ε) ~91,300 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.69
Solubility Water, DMSO, DMF[2]
Purity >95% (HPLC)[2]
Storage Conditions -20°C in the dark, desiccated[3]

Experimental Workflow for In Vivo Imaging

The general workflow for in vivo imaging using this compound via metabolic labeling and click chemistry involves several key steps. The following diagram provides a high-level overview of the experimental process.

experimental_workflow Experimental Workflow for In Vivo Imaging with this compound cluster_metabolic_labeling Metabolic Labeling cluster_incubation Incubation Period cluster_click_chemistry In Vivo Click Chemistry cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis A Administer Azide-Modified Precursor (e.g., Ac₄ManNAz) to Animal Model B Allow for Metabolic Incorporation (1-7 days) A->B Metabolic Process C Administer this compound (e.g., via intravenous injection) B->C Ready for Labeling D Perform Whole-Animal In Vivo Imaging at Optimal Time Points C->D Bioorthogonal Reaction E Image Processing and Quantitative Analysis D->E Data Acquisition

Caption: Overall experimental workflow from metabolic labeling to in vivo imaging analysis.

The Chemistry: Copper-Catalyzed vs. Copper-Free Click Chemistry

The covalent ligation of this compound to an alkyne-modified biomolecule is achieved through a cycloaddition reaction. This can be performed using either a copper(I)-catalyzed reaction (CuAAC) or a strain-promoted copper-free reaction (SPAAC). For in vivo applications, copper-free click chemistry is generally preferred to avoid the potential toxicity associated with the copper catalyst.[4]

click_chemistry Click Chemistry Reactions for In Vivo Labeling cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A This compound catalyst Cu(I) Catalyst A->catalyst B Terminal Alkyne B->catalyst C Triazole Product catalyst->C D This compound F Triazole Product D->F E Strained Alkyne (e.g., DBCO) E->F

Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry.

Detailed Experimental Protocols

The following sections provide detailed protocols for each major step of the in vivo imaging workflow. These protocols are intended as a starting point and may require optimization depending on the specific animal model, target biomolecule, and imaging instrumentation.

Protocol 1: Metabolic Labeling of Glycans with Azido (B1232118) Sugars in a Mouse Model

This protocol describes the metabolic labeling of sialoglycans in a mouse model using peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

StepProcedureNotes and Considerations
1. Reagent Preparation Dissolve Ac₄ManNAz in a biocompatible vehicle such as DMSO, and then dilute in sterile PBS to the desired final concentration.The final concentration of DMSO should be kept to a minimum (<5% of the total injection volume) to avoid toxicity. A typical stock solution is 10-50 mg/mL in DMSO.
2. Animal Model Use an appropriate mouse strain for your research question. For optical imaging, hairless or shaved mice are recommended to minimize light scattering and absorption by fur.[5]All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
3. Administration of Azido Sugar Administer Ac₄ManNAz to the mice. A common route is intraperitoneal (i.p.) injection. A typical dose is 20-30 mg/kg body weight, administered daily for 3-7 consecutive days.[1]The optimal dosage and administration frequency may need to be determined empirically for your specific model and experimental goals.
4. Incubation Period Allow for the metabolic incorporation of the azido sugar into the target biomolecules. This typically requires 1 to 7 days after the final administration of the azido sugar.The length of the incubation period will depend on the turnover rate of the target biomolecule.
5. Control Groups Include appropriate control groups, such as animals that do not receive the azido sugar but are otherwise treated identically. This will help to assess background fluorescence and the specificity of the labeling.Another control could be the administration of the corresponding natural sugar (e.g., ManNAc) to ensure that the labeling is specific to the azide modification.
Protocol 2: In Vivo Administration of this compound for Click Chemistry

This protocol outlines the systemic administration of this compound to react with the metabolically incorporated azide groups in the animal.

StepProcedureNotes and Considerations
1. Reagent Preparation Dissolve this compound in a biocompatible solvent such as sterile PBS or a small amount of DMSO followed by dilution in PBS. Ensure the final solution is sterile-filtered.The concentration of the this compound solution should be optimized. A starting concentration of 1-5 mM in the injection solution is a reasonable starting point.
2. Animal Preparation Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation) to ensure the animal remains immobile during the injection.Maintain the animal's body temperature using a heating pad.
3. Administration Route The preferred route for systemic delivery is intravenous (i.v.) injection, typically via the tail vein. This ensures rapid and widespread distribution of the dye.The injection volume should be appropriate for the size of the animal, typically 100-200 µL for a 20-25 g mouse.[5]
4. Dosage The optimal dosage of this compound needs to be determined empirically. A starting dose of 10-50 nmol per mouse is a suggested range.Higher doses may lead to increased background signal, while lower doses may result in insufficient labeling.
5. Incubation for Reaction Allow time for the this compound to circulate and react with the azide-labeled biomolecules. The optimal reaction time will vary but is typically between 1 and 24 hours.Shorter incubation times may be sufficient for highly accessible targets, while longer times may be needed for less accessible tissues.
6. Control Groups Include control animals that were not administered the azido sugar but receive the this compound injection. This will reveal the non-specific accumulation and clearance of the dye.Another control group could be animals that received the azido sugar but a non-reactive version of the fluorophore.
Protocol 3: Whole-Animal Fluorescence Imaging

This protocol provides a general guideline for performing whole-animal fluorescence imaging after the in vivo click reaction.

StepProcedureNotes and Considerations
1. Imaging System Use a whole-animal in vivo imaging system equipped with the appropriate excitation and emission filters for AF 568 (Excitation: ~570 nm, Emission: ~600 nm).The specific filter sets will depend on the imaging instrument.
2. Animal Preparation Anesthetize the mouse and place it in the imaging chamber. Ensure the animal is positioned consistently for longitudinal studies.Hair removal from the area of interest is critical for optimal signal detection.[5]
3. Image Acquisition Acquire fluorescence images at various time points after the administration of this compound to determine the optimal imaging window. Typical time points to consider are 1, 4, 8, 24, and 48 hours post-injection.The optimal imaging time will be a balance between maximal target signal and minimal background from unbound dye.
4. Image Analysis Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs).It is important to subtract the background fluorescence from control animals to obtain the specific signal.
5. Ex Vivo Validation (Optional but Recommended) After the final in vivo imaging session, euthanize the animal and excise organs of interest for ex vivo imaging. This can confirm the in vivo findings and provide higher-resolution localization of the signal.Tissues can also be processed for histological analysis and fluorescence microscopy to visualize the labeling at the cellular level.

Biodistribution and Pharmacokinetics Considerations

The biodistribution and pharmacokinetic profile of systemically administered this compound will significantly influence the outcome of in vivo imaging experiments. As a relatively small and hydrophilic molecule, free this compound is expected to distribute rapidly throughout the body and be cleared relatively quickly, primarily through the renal system.

  • Initial Distribution: Following intravenous injection, this compound will rapidly distribute via the circulatory system.

  • Tissue Penetration: The ability of the dye to penetrate different tissues will depend on factors such as tissue vascularization and the physicochemical properties of the dye.

  • Clearance: Unbound this compound is expected to be cleared from the bloodstream and excreted in the urine. The rate of clearance will determine the optimal imaging window to maximize the signal-to-background ratio.

  • Pharmacokinetics of Labeled Molecules: It is important to note that the pharmacokinetic profile of the AF 568-labeled biomolecule will be determined by the properties of the biomolecule itself, not the free dye.

Researchers should perform pilot studies to determine the optimal imaging time points that provide the best contrast between the specific signal from the labeled target and the background fluorescence from the unbound, circulating dye.

Conclusion

This compound, in conjunction with metabolic labeling and click chemistry, offers a versatile and powerful platform for in vivo imaging in animal models. The protocols and information provided in this document serve as a comprehensive guide for researchers to design and execute successful in vivo imaging studies. By carefully optimizing the labeling and imaging parameters, scientists can gain valuable insights into a wide array of biological processes in the context of a living organism, thereby advancing our understanding of health and disease.

References

Application Notes and Protocols: Labeling Cell Surface Glycans with Alexa Fluor 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface glycans, collectively known as the glycocalyx, is crucial for understanding a myriad of biological processes, including cell-cell recognition, signaling, immune responses, and pathogenesis. Metabolic glycoengineering provides a powerful strategy to introduce bioorthogonal chemical reporters, such as azides, into glycan structures.[1][2] These azide-modified glycans can then be covalently labeled with probes, like Alexa Fluor 568 (AF568) azide (B81097), through highly specific and efficient "click chemistry" reactions. This enables the visualization and analysis of glycans in living cells and fixed tissues.[1][3]

This document provides detailed protocols for labeling cell surface glycans with AF568 azide using two primary bioorthogonal ligation methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Method

The overall workflow involves two key steps:

  • Metabolic Labeling: Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), N-azidoacetylgalactosamine (Ac₄GalNAz), or N-azidoacetylglucosamine (Ac₄GlcNAz).[4][5] These modified sugars are metabolized by the cell's biosynthetic machinery and incorporated into cell surface glycoconjugates, displaying azide groups on the cell surface.[1][6]

  • Click Chemistry Ligation: The azide-modified glycans are then covalently labeled with a fluorescent probe. In this case, an alkyne-modified AF568 dye is used for CuAAC, or a strained-cyclooctyne-modified AF568 dye is used for the copper-free SPAAC reaction, to attach the AF568 fluorophore.[6][7][8] AF568 is a bright, photostable, and pH-insensitive orange-fluorescent dye, making it an excellent choice for fluorescence microscopy and flow cytometry.[9][10]

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling
Azido (B1232118) SugarTypical Concentration Range (µM)Incubation Time (hours)Notes
Ac₄ManNAz25 - 7524 - 72For labeling sialic acids.[11]
Ac₄GalNAz25 - 7524 - 72For labeling O-glycans.[4][11]
Ac₄GlcNAz25 - 7524 - 72For labeling O-GlcNAc modifications.[4][11]

Concentrations may need to be optimized for specific cell lines to balance labeling efficiency and potential cytotoxicity. A dose-response experiment is recommended.[11]

Table 2: Comparison of CuAAC and SPAAC for Cell Surface Labeling
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[12]Reaction between a strained cyclooctyne (B158145) and an azide, driven by ring strain.[][14]
Key Advantage Fast reaction kinetics.[15]Copper-free, highly biocompatible for live-cell imaging.[8][]
Key Disadvantage Potential cytotoxicity from the copper catalyst.[8]Can have slower kinetics compared to CuAAC.[15]
Typical Application Fixed cells, cell lysates.[8]Live-cell and in vivo imaging.[14]
AF568 Reagent AF568 AlkyneAF568-DBCO, AF568-BCN, etc.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars

This protocol describes the metabolic incorporation of azide groups into cell surface glycans.

Materials:

  • Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Cultured cells of interest

  • Cell culture plates or flasks

Procedure:

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to create a 10-50 mM stock solution. Store at -20°C.[5]

  • Cell Seeding: Seed cells in an appropriate culture vessel and grow to 70-80% confluency.[5]

  • Metabolic Labeling: Dilute the azido sugar stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).[5]

  • Incubation: Replace the existing medium with the azido sugar-containing medium and incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • Washing: After incubation, gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unincorporated azido sugar.[16] The cells are now ready for fluorescent labeling via click chemistry.

Protocol 2: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for labeling azide-modified glycans on the surface of living cells.[8]

Materials:

  • Azide-modified cells (from Protocol 1)

  • AF568-conjugated strained cyclooctyne (e.g., AF568-DBCO)

  • Complete cell culture medium

  • DPBS

Procedure:

  • Prepare Labeling Solution: Prepare a solution of the AF568-strained cyclooctyne conjugate in pre-warmed complete cell culture medium. A typical starting concentration is 20-50 µM.[17][18]

  • Labeling Reaction: Add the labeling solution to the azide-modified cells and incubate for 30-90 minutes at 37°C, protected from light.[17]

  • Washing: Gently wash the cells three times with pre-warmed DPBS to remove the unbound fluorescent probe.[17]

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for AF568 (Excitation/Emission: ~579/603 nm).[9]

Protocol 3: Fixed-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling azide-modified glycans in fixed cells.

Materials:

  • Azide-modified cells (from Protocol 1)

  • AF568 Alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[19]

  • Sodium ascorbate (B8700270) (prepare fresh)

  • DPBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Fixation: Fix the azide-modified cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use by adding the reagents to DPBS in the following order and final concentrations.[16]

    • AF568 Alkyne (e.g., 10 µM)

    • CuSO₄ (e.g., 100 µM)

    • THPTA (e.g., 500 µM)

    • Sodium Ascorbate (e.g., 5 mM)

  • Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound reagents.

  • Imaging: Mount the coverslips or plates and image using a fluorescence microscope with the appropriate filter sets for AF568.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling start Start with Cultured Cells add_azido_sugar Incubate with Azido-Sugar (e.g., Ac4ManNAz) 24-72 hours start->add_azido_sugar wash1 Wash to Remove Unincorporated Sugar add_azido_sugar->wash1 azide_cells Cells with Azide-Modified Surface Glycans wash1->azide_cells add_af568 Incubate with AF568 Probe (Alkyne or Cyclooctyne) azide_cells->add_af568 wash2 Wash to Remove Unbound Probe add_af568->wash2 labeled_cells Fluorescently Labeled Cells wash2->labeled_cells analysis Analysis (Microscopy, Flow Cytometry) labeled_cells->analysis

Caption: Experimental workflow for labeling cell surface glycans.

reaction_mechanisms cluster_cuaac CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Strain-Promoted) azide1 Cell Surface Azide triazole1 Labeled Glycan (Stable Triazole) azide1->triazole1 + alkyne AF568-Alkyne alkyne->triazole1 Cu(I) Catalyst azide2 Cell Surface Azide triazole2 Labeled Glycan (Stable Triazole) azide2->triazole2 + cyclooctyne AF568-Cyclooctyne cyclooctyne->triazole2 No Catalyst

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

References

Application Notes and Protocols for AF 568 Azide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 azide (B81097) is a bright, photostable, orange-fluorescent probe that is spectrally similar to Alexa Fluor® 568.[1][2] It is an azide-activated dye that enables covalent labeling of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction. This method is particularly advantageous for labeling antibodies, as it proceeds under mild, aqueous conditions, preserving the antibody's structure and function.[3][4] AF 568 is water-soluble, and its fluorescence is insensitive to pH changes between 4 and 10.[3]

This document provides detailed protocols for the conjugation of AF 568 azide to antibodies using two primary click chemistry methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Key Specifications of AF 568

The photophysical properties of AF 568 make it an excellent choice for various fluorescence-based applications, including microscopy, flow cytometry, and Western blotting.[3][5]

PropertyValueReference
Excitation Maximum (λex)572 - 578 nm[1][2][3]
Emission Maximum (λem)598 - 602 nm[1][2][3]
Molar Extinction Coefficient (ε)88,000 - 94,238 L⋅mol⁻¹⋅cm⁻¹[1][2][3][6]
Fluorescence Quantum Yield (Φ)0.912[3][6]
Recommended Laser Line561 nm or 568 nm[1][2]
SolubilityWater, DMSO, DMF[1][2]

Signaling Pathways and Experimental Workflows

Chemical Principle of Azide-Alkyne Cycloaddition

Click chemistry facilitates the formation of a stable triazole linkage between an azide (on the AF 568 dye) and an alkyne (on the antibody). This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) is used (SPAAC).

cluster_c_uaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ab_Alkyne Antibody-Alkyne Ab_AF568_CuAAC Antibody-AF 568 (Triazole Linkage) Ab_Alkyne->Ab_AF568_CuAAC AF568_Azide AF 568-Azide AF568_Azide->Ab_AF568_CuAAC Cu_I Cu(I) Catalyst Cu_I->Ab_AF568_CuAAC Catalyzes Ab_Cyclooctyne Antibody-Cyclooctyne Ab_AF568_SPAAC Antibody-AF 568 (Triazole Linkage) Ab_Cyclooctyne->Ab_AF568_SPAAC AF568_Azide2 AF 568-Azide AF568_Azide2->Ab_AF568_SPAAC

Figure 1. Comparison of CuAAC and SPAAC conjugation reactions.
General Experimental Workflow

The overall process for labeling antibodies with this compound involves antibody preparation, the conjugation reaction, purification of the conjugate, and characterization.

G start Start: Antibody & this compound prep_ab 1. Antibody Preparation - Buffer exchange - Introduce alkyne/cyclooctyne handle start->prep_ab prep_dye 2. Prepare this compound Solution start->prep_dye conjugation 3. Conjugation Reaction (CuAAC or SPAAC) prep_ab->conjugation prep_dye->conjugation purification 4. Purification - Remove excess dye - e.g., Gel filtration, Dialysis conjugation->purification characterization 5. Characterization - Measure A280 and A575 - Calculate Degree of Labeling (DOL) purification->characterization storage 6. Storage of Conjugate characterization->storage end End: Labeled Antibody Ready for Use storage->end

Figure 2. General workflow for antibody conjugation with this compound.

Experimental Protocols

Protocol 1: Antibody Preparation and Alkyne Modification

For conjugation to occur, the antibody must first be modified to contain a reactive alkyne or cyclooctyne group. This can be achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the antibody with an NHS-ester-alkyne or NHS-ester-cyclooctyne crosslinker.

Materials:

  • Purified antibody (1-10 mg/mL) in a buffer free of primary amines (e.g., PBS, pH 7.2-7.4).[7]

  • NHS-ester-alkyne or NHS-ester-cyclooctyne (e.g., DBCO-NHS ester).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer (e.g., 1X PBS, pH 7.4).

  • Desalting columns (e.g., Sephadex G-25) or dialysis cassettes.[7]

Procedure:

  • Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable reaction buffer like PBS.[7] This can be done by dialysis or using a desalting column. The final antibody concentration should ideally be 2-10 mg/mL for optimal labeling.[7]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester-alkyne/cyclooctyne in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Modified Antibody: Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column or by dialysis against PBS. The purified, alkyne-modified antibody is now ready for conjugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling alkyne-modified antibodies in vitro.[8]

Materials:

  • Alkyne-modified antibody (from Protocol 1).

  • This compound.

  • DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Copper-chelating ligand solution (e.g., 100 mM THPTA in water) to minimize cytotoxicity and accelerate the reaction.[9]

  • Reaction Buffer (PBS, pH 7.4).

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Prepare this compound Stock: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the alkyne-modified antibody.

    • Add a 5- to 10-fold molar excess of this compound stock solution to the antibody.

    • Prepare the catalyst premix in a separate tube by adding CuSO₄, the reducing agent, and the ligand. A common ratio is 1:5:5 (CuSO₄:Sodium Ascorbate:Ligand).

    • Add the catalyst premix to the antibody-dye mixture. The final concentration of copper is typically 50-100 µM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the AF 568-conjugated antibody from excess dye and catalyst components using a desalting column or dialysis.[7][]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, making it ideal for applications where copper toxicity is a concern, such as live-cell labeling.[6][] This method requires the antibody to be modified with a strained cyclooctyne, like DBCO.[6]

Materials:

  • Cyclooctyne-modified antibody (e.g., DBCO-modified, from Protocol 1).

  • This compound.

  • DMSO.

  • Reaction Buffer (PBS, pH 7.4).

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Prepare this compound Stock: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the cyclooctyne-modified antibody.

    • Add a 3- to 5-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light.[4] The reaction time can be optimized depending on the specific cyclooctyne used.

  • Purification: Purify the AF 568-conjugated antibody from excess dye using a desalting column or dialysis.[7][]

Characterization and Data Presentation

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the Dye-to-Antibody Ratio, is a critical parameter for characterizing the final conjugate.[7] It represents the average number of dye molecules conjugated to each antibody molecule. The optimal DOL for most antibodies is typically between 2 and 10.[7]

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF 568, approximately 575 nm (A₅₇₅).

  • Calculate Antibody Concentration: The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Correction Factor (CF₂₈₀) for AF 568 = 0.32[3]

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₇₅ × CF₂₈₀)

    • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody (where ε_antibody for IgG is ~210,000 M⁻¹cm⁻¹)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₇₅ / ε_dye (where ε_dye for AF 568 is ~94,238 M⁻¹cm⁻¹)[3]

  • Calculate DOL:

    • DOL = Dye Concentration / Antibody Concentration

ParameterFormula/Value
A_protAbsorbance of the protein at 280 nm
A_dyeAbsorbance of the dye at its λ_max (~575 nm)
CF₂₈₀A₂₈₀ of the dye / A_max of the dye (0.32 for AF 568)[3]
ε_protMolar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG)
ε_dyeMolar extinction coefficient of AF 568 at ~575 nm (94,238 M⁻¹cm⁻¹)[3]
Protein Conc. (M) [A_prot - (A_dye × CF₂₈₀)] / ε_prot
Dye Conc. (M) A_dye / ε_dye
Degree of Labeling (DOL) (A_dye × ε_prot) / {[A_prot - (A_dye × CF₂₈₀)] × ε_dye}

Troubleshooting

IssuePossible CauseRecommendation
Low DOL / No Signal Impure Antibody: Presence of other proteins (e.g., BSA) or amine-containing buffers (Tris, glycine) that compete for labeling.Purify the antibody to >95% purity. Perform buffer exchange into an amine-free buffer like PBS.
Low Antibody Concentration: Conjugation efficiency is reduced at concentrations below 2 mg/mL.[7]Concentrate the antibody to >2 mg/mL before labeling.
Inactive Reagents: this compound or the alkyne crosslinker may have degraded due to moisture or prolonged storage.Prepare fresh stock solutions of reagents immediately before use. Store reagents desiccated at -20°C.[3]
High Background Staining Insufficient Purification: Incomplete removal of unconjugated this compound.Ensure thorough purification using size exclusion chromatography or extensive dialysis.[]
Antibody Aggregation: Over-labeling or harsh reaction conditions can cause the antibody to aggregate.Optimize the dye-to-antibody molar ratio in the reaction. Avoid vigorous vortexing. Centrifuge the final conjugate to remove aggregates.
Reduced Antibody Activity Over-labeling: High DOL can sterically hinder the antigen-binding site.Reduce the molar excess of the dye during the conjugation reaction to achieve a lower DOL (target 2-6).
Modification of Critical Residues: The alkyne modification step may have altered amino acids essential for antigen binding.Consider site-specific conjugation methods if random lysine modification proves detrimental.

Storage

Store the final AF 568-antibody conjugate at 4°C, protected from light.[12] For long-term storage, it can be stored at -20°C, often with the addition of a cryoprotectant like 50% glycerol.[12] Avoid repeated freeze-thaw cycles. The conjugate should always be stored in the dark to prevent photobleaching.[12]

References

Visualizing the Blueprint of Life: AF 568 Azide for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The visualization of nucleic acids, DNA and RNA, is fundamental to understanding cellular processes, from DNA replication and repair to gene expression and RNA trafficking. AF 568 azide (B81097) is a bright, photostable, orange-fluorescent dye that has emerged as a powerful tool for this purpose.[1][2][3] Structurally identical to Alexa Fluor® 568, AF 568 azide offers excellent performance in a variety of fluorescence-based applications, including microscopy and flow cytometry.[1][3][4] Its utility in nucleic acid visualization stems from its ability to participate in a highly specific and efficient bioorthogonal reaction known as "click chemistry."[5][6] This reaction allows for the covalent attachment of the AF 568 fluorophore to modified nucleosides that have been metabolically incorporated into newly synthesized DNA or RNA.

This application note provides detailed protocols for the use of this compound in the visualization of nascent DNA and RNA in cultured cells.

Principle of Detection

The visualization of nucleic acids using this compound relies on a two-step process:

  • Metabolic Labeling: Cells are incubated with a modified nucleoside analog, either 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA synthesis or 5-ethynyluridine (B57126) (EU) for RNA synthesis.[7][8] These analogs contain a terminal alkyne group and are incorporated into the newly synthesized nucleic acids by the cell's own enzymatic machinery.

  • Click Chemistry Reaction: After metabolic labeling, the cells are fixed and permeabilized. The incorporated alkyne-modified nucleosides are then detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.[5][6] This "click" reaction forms a stable triazole linkage, covalently attaching the bright orange AF 568 fluorophore to the newly synthesized DNA or RNA. The resulting fluorescence can then be visualized and quantified using standard imaging techniques.

Key Features of this compound

  • Bright and Photostable: AF 568 is a highly fluorescent dye with exceptional photostability, making it ideal for demanding imaging applications like confocal and super-resolution microscopy.[1][3]

  • High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs with high specificity and does not interfere with native biological molecules.[5][6]

  • pH Insensitive: The fluorescence of AF 568 is stable over a wide pH range (pH 4-10), ensuring reliable performance in various cellular environments.[4][9]

  • Water Soluble: Its hydrophilic nature makes it easy to use in aqueous buffers and reduces non-specific binding.[4]

Quantitative Data

The following table summarizes the key optical properties of this compound and recommended starting concentrations for nucleic acid labeling experiments.

ParameterValueReference
Excitation Maximum (λex) 572 - 579 nm[1][3][4]
Emission Maximum (λem) 598 - 603 nm[1][3][4]
Molar Extinction Coefficient (ε) ~94,000 cm⁻¹M⁻¹[1][3]
Recommended EdU Concentration 10 µM[10][11]
Recommended EU Concentration Varies (start with 1 mM)[8]
Recommended this compound Concentration 1 - 5 µM[5]

Experimental Protocols

Detailed protocols for visualizing newly synthesized DNA and RNA using this compound are provided below. These protocols are starting points and may require optimization depending on the cell type and experimental conditions.

Protocol 1: Visualization of Nascent DNA Synthesis (EdU Labeling)

This protocol describes the labeling of newly synthesized DNA in proliferating cells using EdU and this compound for subsequent fluorescence microscopy analysis.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate, prepare fresh)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Culture and EdU Labeling:

    • Plate cells on coverslips or in imaging dishes at the desired density and allow them to adhere.

    • Prepare a stock solution of EdU (e.g., 10 mM in DMSO).

    • Add EdU to the cell culture medium to a final concentration of 10 µM.[10][11]

    • Incubate the cells for the desired labeling period (e.g., 1-2 hours) under normal cell culture conditions. The incubation time can be adjusted to study different aspects of DNA synthesis.

  • Cell Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • PBS (to final volume)

      • This compound (to a final concentration of 1-5 µM)[5]

      • Copper(II) sulfate (to a final concentration of 100 µM)[5]

      • Sodium Ascorbate (to a final concentration of 1-2 mM, from a freshly prepared stock)[5]

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with wash buffer.

    • Wash the cells twice with PBS.

    • If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for AF 568 (Excitation/Emission: ~578/603 nm) and the nuclear counterstain.[5]

Workflow for Nascent DNA Visualization

DNA_Visualization_Workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_final_steps Final Steps cell_culture 1. Cell Culture edu_labeling 2. EdU Labeling (10 µM) cell_culture->edu_labeling fixation 3. Fixation (4% PFA) edu_labeling->fixation permeabilization 4. Permeabilization (0.5% Triton X-100) fixation->permeabilization click_cocktail 5. Prepare Click Cocktail (this compound, CuSO4, Na-Ascorbate) permeabilization->click_cocktail incubation 6. Incubation (30 min, RT, dark) click_cocktail->incubation washing 7. Washing incubation->washing counterstain 8. Nuclear Counterstain (DAPI/Hoechst) washing->counterstain imaging 9. Mounting & Imaging counterstain->imaging

Caption: Workflow for visualizing nascent DNA using EdU and this compound.

Protocol 2: Visualization of Nascent RNA Synthesis (EU Labeling)

This protocol describes the labeling of newly synthesized RNA in cells using EU and this compound for fluorescence microscopy analysis.[8]

Materials:

  • 5-ethynyluridine (EU)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 3.7% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate, prepare fresh)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Culture and EU Labeling:

    • Plate cells on coverslips or in imaging dishes.

    • Prepare a stock solution of EU (e.g., 100 mM in DMSO).

    • Add EU to the cell culture medium to the desired final concentration (e.g., 1 mM). The optimal concentration may vary between cell types and should be determined empirically.[8]

    • Incubate the cells for the desired labeling period (e.g., 1 hour).[8]

  • Cell Fixation and Permeabilization:

    • Remove the EU-containing medium and wash the cells once with PBS.

    • Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1.

    • Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Follow the same washing and counterstaining steps as in Protocol 1.

  • Mounting and Imaging:

    • Mount and image the cells as described in Protocol 1, using filter sets appropriate for AF 568 and the nuclear counterstain.

RNA_Visualization_Workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_final_steps Final Steps cell_culture 1. Cell Culture eu_labeling 2. EU Labeling (e.g., 1 mM) cell_culture->eu_labeling fixation 3. Fixation (3.7% PFA) eu_labeling->fixation permeabilization 4. Permeabilization (0.5% Triton X-100) fixation->permeabilization click_cocktail 5. Prepare Click Cocktail (this compound, CuSO4, Na-Ascorbate) permeabilization->click_cocktail incubation 6. Incubation (30 min, RT, dark) click_cocktail->incubation washing 7. Washing incubation->washing counterstain 8. Nuclear Counterstain (DAPI/Hoechst) washing->counterstain imaging 9. Mounting & Imaging counterstain->imaging

Caption: Logical relationship for nucleic acid visualization via click chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AF 568 Azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Alexa Fluor™ 568 (AF 568) azide (B81097) click chemistry experiments. This guide provides detailed answers to frequently asked questions, a comprehensive troubleshooting section, standardized protocols, and data to help you achieve efficient and specific labeling of your target biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful copper-catalyzed AF 568 azide click reaction (CuAAC)?

A successful CuAAC reaction requires four key components:

  • An alkyne-modified biomolecule: Your protein, nucleic acid, or other molecule of interest containing a terminal alkyne group.

  • An azide-functionalized probe: In this case, this compound.

  • A Copper(I) catalyst: The active catalyst for the cycloaddition. This is typically generated in situ from a Copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[1]

  • A reducing agent: Most commonly, sodium ascorbate (B8700270) is used to reduce the Cu(II) precursor to the active Cu(I) state and maintain it.[2][3] It is critical to use a freshly prepared solution as it is prone to oxidation.[2][4]

  • (Recommended) A copper-chelating ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) accelerate the reaction and protect biomolecules from oxidative damage caused by copper-generated reactive oxygen species (ROS).[5][6]

Q2: Why is a ligand like THPTA recommended for bioconjugation?

While not strictly required, a ligand is highly recommended for several reasons.[7] Water-soluble ligands like THPTA serve two main purposes: they stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and they accelerate the reaction rate.[2][8] For reactions involving sensitive biological samples like proteins or live cells, ligands are crucial for protecting the sample from damage by ROS that can be generated by the copper catalyst.[3][9] Using a ligand can also help to minimize the required copper concentration, reducing potential cytotoxicity.[4]

Q3: What is the optimal ratio of ligand to copper?

A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[2] For protecting sensitive biomolecules, a five-fold excess of ligand relative to copper is often recommended.[5][9] This excess helps to quickly intercept any ROS generated.[9] However, be aware that in some solvent systems, an excess of certain ligands can be inhibitory.[10] Optimization may be required for your specific system.

Q4: What are the best solvents to use for the reaction?

The CuAAC reaction is remarkably versatile and works well in a wide range of solvents, including aqueous buffers (like PBS, phosphate, or HEPES), which makes it ideal for bioconjugation.[9][11] Co-solvents such as DMSO or t-BuOH can be added to help solubilize hydrophobic reactants.[12] It is important to avoid Tris buffers, as the tris(hydroxymethyl)aminomethane molecule can act as an inhibitory ligand for copper.[9]

Q5: How long should the reaction run and at what temperature?

Most CuAAC reactions proceed efficiently at room temperature.[12] Incubation times can range from 15 minutes to a few hours. For labeling on live cells, incubation is often kept short (15-30 minutes).[4] For fixed cells or in-solution conjugations, longer times (30-60 minutes or more) may be used.[4] If the reaction is sluggish due to sterically hindered substrates, gentle heating (e.g., 40-50 °C) or increasing the reaction time may improve the yield.[9][12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound click reactions.

Problem: Low or No Fluorescence Signal (Poor Labeling Efficiency)

This is the most common issue, often stemming from an inactive catalyst, reagent degradation, or suboptimal conditions.

Possible Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which readily oxidizes to inactive Cu(II) in the presence of oxygen.[2][12] • Use a fresh sodium ascorbate solution. Prepare it immediately before use, as it degrades quickly.[2][4] • Degas your solvents. Bubble nitrogen or argon through your buffer/solvent for 15-20 minutes before adding reagents to remove dissolved oxygen.[2][12] • Ensure proper reagent order of addition. A common practice is to mix the CuSO₄ with the ligand first, add this to the substrate solution, and then initiate the reaction by adding the sodium ascorbate.[9]
Reagent Quality/Stoichiometry Impure or degraded reagents will inhibit the reaction.[2] • Use high-purity reagents.Check the integrity of your azide and alkyne. Ensure they have been stored correctly and have not degraded. • Optimize stoichiometry. While a 1:1 ratio is theoretical, using a slight excess (1.1 to 2-fold) of the this compound can drive the reaction to completion.[2][12]
Suboptimal Reaction Conditions The reaction environment may not be ideal for your specific substrates. • Check pH. The reaction is tolerant of a wide pH range (4-12), but optimal performance is often between pH 6.5 and 8.0.[9][13] • Increase reaction time or temperature. For difficult or sterically hindered substrates, longer incubation or gentle heating may be necessary.[2][9] • Increase catalyst/ligand concentration. A higher catalyst concentration can improve rates for sluggish reactions.[2]
Inhibitors in Sample Components in your sample may be interfering with the catalyst. • Purify your biomolecule. Ensure that chelating agents (e.g., EDTA from purification) or high concentrations of thiols (e.g., DTT, glutathione) are removed, as they can sequester the copper catalyst.[5]
Problem: High Background or Non-Specific Labeling

High background can obscure your specific signal and lead to false positives.

Possible Cause Recommended Solution
Non-specific Probe Binding The fluorescent AF 568 probe may bind non-specifically to proteins or cellular components through hydrophobic or ionic interactions.[4][14] • Include blocking steps. For cell-based assays, use a blocking agent like 3% BSA in PBS before the click reaction.[4] • Optimize washing steps. After the click reaction, perform thorough washes. For fixed cells, including a mild detergent like 0.05% Tween-20 in the wash buffer can help.[4] • Run a "no-azide" control. Perform the click reaction on a sample that does not contain the azide modification. This is crucial to determine the intrinsic level of non-specific dye binding.[4][15]
Copper-Mediated Non-specific Reactions In some cases, weak non-specific labeling has been observed in the presence of the copper catalyst, even without a specific azide-alkyne reaction.[15] • Titrate reagent concentrations. Lowering the concentration of the this compound or the copper catalyst may reduce this effect. Start with the recommended concentrations and adjust as needed.[16][17]
Protein Aggregation Aggregated proteins can trap the fluorescent probe, leading to punctate background signal.[18] • Improve protein solubility. Ensure your protein is fully soluble in the reaction buffer. Consider adding mild solubilizing agents if necessary.

Data Presentation: Recommended Reagent Concentrations

The following tables provide recommended starting concentrations for setting up your this compound click reaction. These should be optimized for your specific experimental system.

Table 1: General In-Solution Protein Labeling

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-Protein1-5 mg/mL~10-50 µMFinal concentration depends on protein MW.
This compound10 mM in DMSO20-200 µMA 2-10 fold excess over the protein is common.[19]
CuSO₄20-100 mM in H₂O50-200 µM[20]
Ligand (e.g., THPTA)100 mM in H₂O250-1000 µMA 5:1 ratio to copper is recommended to protect proteins.[9][20]
Sodium Ascorbate100-300 mM in H₂O1-5 mMAlways prepare fresh.[4][20]

Table 2: Labeling of Mammalian Cells (Live or Fixed)

ReagentFinal Concentration (Live Cells)Final Concentration (Fixed Cells)Notes
AF 568 Alkyne1-25 µM1-5 µMTitration is recommended to maximize signal-to-noise.[4][6][16]
CuSO₄50-100 µM100 µM[4][6]
Ligand (e.g., THPTA)250-500 µM500 µMEssential for minimizing copper toxicity in live cells.[4][6]
Sodium Ascorbate1-2.5 mM2 mMAlways prepare fresh.[4][6]
Note: This table assumes labeling of an azide-modified protein with an alkyne-dye. The principle remains the same for an alkyne-protein and an azide-dye.

Experimental Protocols & Visualizations

Protocol 1: Labeling of an Alkyne-Modified Protein in Solution

This protocol provides a general workflow for conjugating this compound to a purified, alkyne-containing protein.

1. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. b. Prepare a 100 mM stock solution of CuSO₄ in deionized water. c. Prepare a 100 mM stock solution of THPTA in deionized water. d. Immediately before use , prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution is oxygen-sensitive and should not be stored.[4][17]

2. Reaction Setup: a. In a microcentrifuge tube, dilute your alkyne-modified protein to a final concentration of 25 µM in phosphate-buffered saline (PBS), pH 7.4. b. To the protein solution, add the this compound stock solution to a final concentration of 100 µM (a 4-fold excess). Vortex gently. c. Add the THPTA stock solution to a final concentration of 500 µM. Vortex gently. d. Add the CuSO₄ stock solution to a final concentration of 100 µM. Vortex gently. e. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM. Vortex gently.[20]

3. Incubation: a. Protect the reaction from light by wrapping the tube in aluminum foil. b. Incubate at room temperature for 1 hour on a rotator or shaker.

4. Purification: a. Remove unreacted this compound and catalyst components. For proteins, this is commonly achieved using size-exclusion chromatography (e.g., a desalting column like a PD-10) or dialysis.

5. Analysis: a. Confirm successful conjugation by measuring the absorbance spectra of the purified protein or by SDS-PAGE and in-gel fluorescence imaging.

Diagrams and Workflows

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.

G prep 1. Reagent Preparation (Prepare fresh Ascorbate) setup 2. Reaction Setup (Protein, Dye, Ligand, Copper) prep->setup initiate 3. Initiate Reaction (Add Ascorbate) setup->initiate incubate 4. Incubation (Room Temp, 1-2 hr, Protect from light) initiate->incubate purify 5. Purification (Size Exclusion / Dialysis) incubate->purify analyze 6. Analysis (SDS-PAGE / Spectroscopy) purify->analyze

Caption: General workflow for in-solution protein labeling via CuAAC.

G start Problem: Low Labeling Efficiency catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents OK? catalyst->reagents Yes sol_catalyst Solution: • Use fresh Na-Ascorbate • Degas solvents • Check order of addition catalyst->sol_catalyst No conditions Are Conditions Optimal? reagents->conditions Yes sol_reagents Solution: • Verify reagent purity • Check azide/alkyne integrity • Optimize stoichiometry reagents->sol_reagents No sol_conditions Solution: • Increase reaction time/temp • Check pH • Remove inhibitors (EDTA, DTT) conditions->sol_conditions No

Caption: Decision tree for troubleshooting low yield in click reactions.

References

reducing non-specific binding of AF 568 azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 Azide (B81097). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence when using AF 568 azide?

High background fluorescence with this compound can stem from several factors. A primary cause is often the non-specific binding of the fluorescent probe itself to cellular components.[1] This can be exacerbated by using too high a concentration of the this compound.[2] Another significant contributor can be the copper(I) catalyst used in the click chemistry reaction (CuAAC), which can mediate non-specific interactions.[2] Insufficient washing after the click reaction is also a frequent cause of diffuse background signal.[2] Additionally, cellular autofluorescence can contribute to the overall background signal.[1]

Q2: How can I reduce non-specific binding of this compound?

There are several strategies to effectively reduce non-specific binding. Optimizing the concentration of this compound through titration is a critical first step.[2] Implementing a robust blocking step before the click reaction can prevent the probe from binding to non-target sites.[2] Enhancing your washing protocol by increasing the number and duration of washes, and including a mild detergent, is also highly effective.[2] Finally, ensuring the correct stoichiometry of the click chemistry reaction components, including the copper catalyst and a stabilizing ligand, can minimize off-target reactions.[2]

Q3: What blocking agents are recommended for reducing non-specific binding?

Several blocking agents can be used, and the optimal choice may depend on your specific sample and experimental conditions. Commonly used blocking agents include Bovine Serum Albumin (BSA), normal serum (e.g., goat serum), casein, and non-fat dry milk.[3][4][5] For immunofluorescence, a blocking buffer containing normal serum from the species of the secondary antibody is often recommended.[6] BSA is also a widely used and effective blocking agent.[7] It is important to note that blocking does not typically prevent charge-mediated interactions from fluorescent dyes.[7]

Q4: Can the click chemistry reaction itself contribute to background signal?

Yes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be a source of background if not properly optimized.[2] The copper(I) catalyst, while essential for the reaction, can mediate non-specific interactions between terminal alkynes and proteins that do not contain azides.[2] To mitigate this, it is crucial to use the correct stoichiometry of copper, a stabilizing ligand like THPTA, and a reducing agent.[2][8] In some cases, inefficient CuAAC chemistry can lead to higher background signals. Using freshly prepared reagents can sometimes help improve reaction efficiency.[1]

Troubleshooting Guides

Problem 1: High, Diffuse Background Fluorescence

A diffuse background signal across the entire sample often indicates the presence of unbound fluorophore or widespread cellular autofluorescence.[2]

Solutions:

  • Enhance Washing Steps: Insufficient washing is a common culprit for diffuse background.[2] Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[2] Incorporating a mild detergent like 0.1% Tween-20 or Triton X-100 in your wash buffer can help remove non-specifically bound dye.[2]

  • Optimize this compound Concentration: An excess of the fluorescent azide increases the likelihood of non-specific binding.[2] Perform a titration experiment to determine the lowest concentration that provides a strong specific signal without elevating the background.

  • Implement a Blocking Step: A blocking step is crucial to prevent the fluorescent probe from binding non-specifically.[2] Incubate your sample with a suitable blocking buffer before adding the click reaction cocktail.

Problem 2: Punctate or Localized Non-Specific Staining

This may indicate that the this compound is binding to specific cellular structures or aggregates.

Solutions:

  • Change Blocking Agent: If you are using one type of blocking agent (e.g., BSA), try switching to or combining it with another, such as normal goat serum.[3]

  • Optimize Permeabilization: If you are performing intracellular staining, the permeabilization step may be too harsh, exposing sticky intracellular components. Try reducing the concentration of the permeabilization agent (e.g., Triton X-100) or the incubation time.

  • Include Detergent in Antibody Diluent: In addition to the wash buffer, including a non-ionic detergent in the antibody diluent can help minimize non-specific hydrophobic interactions.[3]

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound Click Chemistry

ReagentRecommended Concentration RangeNotes
This compound1 - 10 µMTitration is highly recommended to find the optimal concentration.[9]
Copper(II) Sulfate (CuSO₄)50 - 250 µMUse in conjunction with a reducing agent to generate Cu(I).[8]
THPTA (Ligand)250 - 1250 µMA 5:1 ligand to copper ratio is often recommended.[8]
Sodium Ascorbate1 - 5 mMShould be prepared fresh.[10]

Table 2: Comparison of Common Blocking Buffers

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 5% in PBS-T[3]Readily available, provides good blocking for many applications.[7]Can sometimes contain endogenous IgGs that cross-react with secondary antibodies.[3]
Normal Goat Serum (NGS)5 - 10% in PBS-T[3]Very effective at reducing background, contains a mixture of proteins.[11]Should match the species of the secondary antibody.[6]
Casein/Non-fat Dry Milk1% in PBS-T[3]Cost-effective and can provide lower backgrounds than BSA in some cases.[4]Not recommended for use with biotin-avidin detection systems.[4]
Fish Skin Gelatin0.1 - 0.5% in PBS-TLess likely to cross-react with mammalian antibodies.[4]

Experimental Protocols

Protocol 1: Titration of this compound to Reduce Background

This protocol helps determine the optimal concentration of this compound that maximizes the specific signal while minimizing non-specific background.

  • Prepare a dilution series of this compound: Start with the manufacturer's recommended concentration and prepare a series of 2-fold or 5-fold dilutions (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM).[2]

  • Prepare your samples: Prepare multiple identical samples (e.g., cells on coverslips) that have undergone the necessary metabolic labeling with an alkyne-modified substrate.

  • Fix, permeabilize, and block: Follow your standard protocol for fixing, permeabilizing (if required), and blocking the samples.

  • Perform the click reaction: For each concentration of this compound, prepare a separate click reaction cocktail and apply it to a sample. Ensure all other components of the cocktail (copper sulfate, ligand, reducing agent) are at a constant, optimized concentration.

  • Incubate: Incubate all samples for the same amount of time, protected from light.

  • Wash: Wash all samples using your optimized washing protocol.

  • Image: Mount the coverslips and image all samples using the same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze: Compare the signal intensity from your structure of interest to the background fluorescence for each concentration. The optimal concentration will be the one that gives the best signal-to-noise ratio.

Protocol 2: Optimizing Washing Steps
  • Prepare multiple identical stained samples: Follow your standard staining protocol up to the final washing steps.

  • Divide samples into different washing condition groups:

    • Group A (Control): Your standard washing protocol (e.g., 3 washes for 5 minutes each in PBS).

    • Group B (Increased Wash Number): Increase the number of washes (e.g., 5 washes for 5 minutes each in PBS).[2]

    • Group C (Increased Wash Duration): Increase the duration of each wash (e.g., 3 washes for 15 minutes each in PBS).[2]

    • Group D (Detergent in Wash Buffer): Include a low concentration of a mild detergent in your wash buffer (e.g., 3 washes for 5 minutes each in PBS with 0.1% Tween-20).[2]

  • Image and Compare: Mount and image all samples using identical microscope settings. Compare the background fluorescence levels between the different groups to determine the most effective washing protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting Steps cluster_post_reaction Post-Reaction Metabolic_Labeling Metabolic Labeling with Alkyne Fixation Fixation Metabolic_Labeling->Fixation Permeabilization Permeabilization (optional) Fixation->Permeabilization Blocking Blocking (e.g., BSA, NGS) Permeabilization->Blocking Titration This compound Titration Blocking->Titration Click_Reaction Optimized Click Reaction Titration->Click_Reaction Washing Enhanced Washing (e.g., +Detergent) Click_Reaction->Washing Imaging Fluorescence Imaging Washing->Imaging

Caption: Workflow for reducing non-specific binding of this compound.

logical_relationship cluster_causes Potential Causes of High Background cluster_solutions Solutions Cause1 Excess this compound Solution1 Perform Titration Cause1->Solution1 Cause2 Suboptimal Click Reaction Solution2 Optimize Reagent Stoichiometry Cause2->Solution2 Cause3 Insufficient Washing Solution3 Increase Wash Steps/Duration Add Detergent Cause3->Solution3 Cause4 Inadequate Blocking Solution4 Test Different Blocking Agents Cause4->Solution4

Caption: Causes of and solutions for high background with this compound.

References

Technical Support Center: Troubleshooting Low Labeling Efficiency with AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low labeling efficiency and other common issues encountered during experiments with AF 568 azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no fluorescent signal when using AF 568 azide?

Low or no signal is a frequent issue that can stem from several factors throughout the experimental workflow. The primary culprits are often related to inefficient incorporation of the azide or alkyne handle into the biomolecule of interest, or problems with the click chemistry reaction itself.[1] Key areas to investigate include:

  • Inefficient metabolic labeling or chemical modification: The target biomolecule may not have incorporated the azide or alkyne group efficiently.

  • Suboptimal click chemistry reaction conditions: This is a broad category that includes issues with reagents, catalyst concentration, and reaction time.[1]

  • Degradation of reagents: Critical components of the click reaction, particularly the reducing agent, may have degraded.

  • Issues with the fluorescent probe: The this compound itself could be compromised.

  • Imaging setup: Incorrect filter sets or imaging parameters can lead to poor signal detection.[2]

Q2: My click chemistry reaction failed. What should I check first?

When a click reaction fails, the integrity of the reagents is the first thing to verify.

  • Freshness of Sodium Ascorbate (B8700270): Sodium ascorbate is highly susceptible to oxidation and is a common point of failure. Always use a freshly prepared solution of sodium ascorbate for each experiment.[1][3]

  • Copper Source and Concentration: Ensure the correct copper (Cu(II) sulfate) concentration is used and that it is effectively reduced to the active Cu(I) state by the sodium ascorbate.[4] The optimal copper concentration can vary depending on the sample (e.g., live cells vs. fixed cells).[5][6]

  • Ligand Presence and Concentration: For live-cell imaging, a copper-chelating ligand like THPTA is crucial to minimize cytotoxicity and maintain catalytic activity.[3][5] Ensure the correct ratio of ligand to copper is used.

Q3: I'm observing high background fluorescence. How can I reduce it?

High background can obscure your signal and lead to misinterpretation of results. Here are common causes and solutions:

  • Non-specific binding of the dye: The this compound may be binding non-specifically to cellular components.[3]

    • Solution: Increase the number and duration of washing steps after the click reaction.[1][3] Including a mild detergent like Tween-20 in the wash buffers for fixed-cell staining can be beneficial.[3]

  • Autofluorescence: Biological samples can have endogenous fluorescence.[3]

    • Solution: Always include an unstained control sample to assess the level of autofluorescence.[7] Various quenching agents can also be used to reduce autofluorescence.[7]

  • Precipitation of the fluorescent probe: If the probe precipitates, it can lead to fluorescent aggregates.

    • Solution: Ensure the this compound is fully dissolved in a suitable solvent like DMSO or water before adding it to the reaction mixture.[8]

Q4: Can the pH or temperature of the reaction affect labeling efficiency?

Yes, both pH and temperature can influence the efficiency of the labeling reaction. This compound is water-soluble and its fluorescence is stable over a pH range of 4 to 10.[8] However, the efficiency of the copper-catalyzed click reaction itself can be pH-dependent. For instance, some labeling protocols for proteins recommend a slightly alkaline pH of around 8.[9] Temperature can also play a role, with some protocols for fixed cells recommending room temperature incubation, while live-cell labeling is typically performed at 37°C.[3] Drastic changes in pH or temperature can affect enzyme activity and cellular processes, which may indirectly impact labeling.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues.

IssuePossible CauseRecommended Solution
Low or No Fluorescent Signal Inefficient Azide/Alkyne Incorporation: - Increase the concentration of the azide/alkyne-modified precursor. - Extend the incubation time for metabolic labeling. - Verify the viability and metabolic activity of the cells.[1]
Degraded Sodium Ascorbate: - Always prepare a fresh solution of sodium ascorbate immediately before use. [1][3]
Incorrect Copper Concentration: - Optimize the copper sulfate (B86663) concentration. For live cells, lower concentrations (e.g., 10-50 µM) are recommended to reduce toxicity.[5][6] For fixed cells or in vitro reactions, higher concentrations may be used.
Absence or Incorrect Concentration of Ligand (e.g., THPTA): - For live-cell labeling, use a copper-chelating ligand like THPTA to protect cells from copper toxicity. A common ratio is 5:1 ligand to copper.[6]
Insufficient Incubation Time: - Increase the incubation time for the click reaction. Typical times range from 15-60 minutes.[3]
This compound Degradation: - Store the this compound protected from light and moisture at -20°C.[8] Avoid repeated freeze-thaw cycles.
High Background Fluorescence Non-Specific Dye Binding: - Increase the number of washes after the click reaction.[1][3] - Use a mild detergent (e.g., 0.05% Tween-20) in wash buffers for fixed cells.[3] - Include a blocking step (e.g., with BSA) before the click reaction.[1]
Sample Autofluorescence: - Image an unstained control sample to determine the level of autofluorescence.[3] - Use a spectral imaging system to unmix the specific signal from the autofluorescence. - Consider using a quencher if autofluorescence is high.[7]
Precipitation of this compound: - Ensure the dye is fully dissolved in the appropriate solvent before adding it to the reaction.
Cell Death or Altered Morphology (Live-Cell Imaging) Copper Toxicity: - Reduce the concentration of copper sulfate.[3][5] - Increase the concentration of the chelating ligand (e.g., THPTA).[6] - Reduce the incubation time of the click reaction.[3]

Experimental Protocols

Below are detailed methodologies for performing click chemistry with this compound in both live and fixed cells.

Protocol 1: Live-Cell Labeling

This protocol is designed for labeling azide-modified biomolecules on the surface of living cells.

Materials:

  • Azide-modified cells

  • AF 568 alkyne (or alkyne-modified cells and this compound)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM AF 568 alkyne in DMSO.

    • 100 mM CuSO₄ in water.

    • 100 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh). [3]

  • Cell Preparation:

    • Plate azide-modified cells in a suitable imaging dish.

    • Wash the cells twice with pre-warmed DPBS.

  • Prepare Click Reaction Cocktail (immediately before use):

    • For a final volume of 500 µL, a typical cocktail may contain:

      • 1-10 µM AF 568 alkyne

      • 50 µM CuSO₄

      • 250 µM THPTA

      • 1-2 mM Sodium Ascorbate[3]

  • Click Reaction:

    • Gently add the click reaction cocktail to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[3]

  • Washing:

    • Remove the reaction cocktail.

    • Wash the cells three times with pre-warmed cell culture medium.[3]

  • Imaging:

    • Image the cells immediately using appropriate filter sets for AF 568 (Excitation/Emission: ~578/603 nm).[3]

Protocol 2: Fixed-Cell Labeling

This protocol is for labeling azide-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Azide-modified cells on coverslips

  • AF 568 alkyne (or alkyne-modified cells and this compound)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]

    • Wash three times with PBS.

  • Blocking:

    • Block with 3% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Cocktail (immediately before use):

    • For a final volume of 500 µL, a typical cocktail may contain:

      • 1-10 µM AF 568 alkyne

      • 100 µM CuSO₄

      • 500 µM THPTA

      • 5 mM Sodium Ascorbate[11]

  • Click Reaction:

    • Remove the blocking solution and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.[3]

  • Washing:

    • Remove the reaction cocktail.

    • Wash three times with PBS containing 0.05% Tween-20.[3]

    • Wash twice with PBS.[3]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides.

    • Image using a fluorescence microscope with appropriate filter sets for AF 568.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling (Incorporate Azide/Alkyne) Fixation Fixation & Permeabilization (For Fixed-Cell Staining) Metabolic_Labeling->Fixation Blocking Blocking (Reduce Non-specific Binding) Fixation->Blocking Prepare_Cocktail Prepare Click Cocktail (Fresh Sodium Ascorbate!) Blocking->Prepare_Cocktail Incubation Incubation (this compound + Sample) Prepare_Cocktail->Incubation Washing Washing Steps Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging

Caption: General experimental workflow for this compound labeling.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalytic System Azide Biomolecule-Azide Product Labeled Biomolecule (Stable Triazole Linkage) Azide->Product Alkyne AF 568-Alkyne Alkyne->Product CuSO4 CuSO4 (Cu II) Cu_I Cu (I) (Active Catalyst) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Cu_I Cu_I->Product Catalyzes Ligand Ligand (e.g., THPTA) (Optional, for Live Cells) Ligand->Cu_I Stabilizes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

References

AF 568 Azide Photobleaching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing AF 568 azide (B81097) photobleaching. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for AF 568 azide?

Q2: How does photobleaching of this compound occur?

A2: When an this compound molecule absorbs light, it transitions to an excited electronic state. While in this excited state, it can undergo intersystem crossing to a long-lived triplet state.[1][3] This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[3] These ROS can then chemically modify the fluorophore, permanently damaging it and preventing it from fluorescing.[1][3]

Q3: Is this compound more or less prone to photobleaching than other dyes?

A3: Generally, Alexa Fluor dyes, including AF 568, are known for their superior photostability compared to traditional dyes like fluorescein (B123965) isothiocyanate (FITC).[4][5] Studies have shown that AF 568 has brighter fluorescence and higher photostability than FITC.[4][5] However, under intense or prolonged illumination, all fluorophores, including this compound, will eventually photobleach.

Q4: What are the main strategies to prevent this compound photobleaching?

A4: There are three main strategies to combat photobleaching:

  • Use of Antifade Reagents: These chemical cocktails are added to your mounting medium to suppress photobleaching by scavenging reactive oxygen species.[6]

  • Optimization of Imaging Parameters: This involves adjusting microscope settings to minimize light exposure to the sample.

  • Proper Experimental Technique: Careful handling and preparation of your sample can also contribute to reduced photobleaching.

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemical compounds included in the mounting medium for fluorescence microscopy to reduce photobleaching. Their primary mechanism of action is the scavenging of free radicals, particularly reactive oxygen species (ROS), that are generated during fluorescence excitation and are responsible for the chemical degradation of the fluorophore.[3] Common components of antifade reagents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (B122844) (PPD).[7]

Troubleshooting Guide

This guide addresses common issues related to this compound photobleaching.

Problem: My this compound signal is fading very quickly.

Possible Cause Suggested Solution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.
Long Exposure Times Decrease the camera exposure time or increase the scanning speed on a confocal microscope. For time-lapse imaging, increase the interval between acquisitions.
Absence or Ineffective Antifade Reagent Ensure you are using a high-quality antifade mounting medium. If using a DIY antifade, verify that it was prepared correctly and stored properly (protected from light, at the recommended temperature). Consider trying a different antifade reagent, as their effectiveness can vary between fluorophores and sample types.
High Oxygen Concentration For fixed and mounted samples, ensure the coverslip is properly sealed to minimize oxygen diffusion. For live-cell imaging, consider using an oxygen scavenging system in your imaging medium.
Suboptimal pH of Mounting Medium The fluorescence of some dyes can be pH-sensitive. Ensure your mounting medium is buffered to an optimal pH, typically between 7.0 and 8.5.

Problem: My signal is dim from the beginning, even before significant photobleaching.

Possible Cause Suggested Solution
Initial Quenching by Antifade Reagent Some antifade reagents can cause an initial reduction in fluorescence intensity. Try a different formulation or dilute your current antifade with glycerol (B35011).
Low Labeling Efficiency Ensure that the click chemistry reaction for labeling with this compound was efficient. Titrate the concentration of the azide and the corresponding alkyne- or DBCO-modified molecule.
Low Abundance of the Target Molecule Consider using a signal amplification technique, such as tyramide signal amplification (TSA), if your target is of low abundance.
Incorrect Microscope Filter Set Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of AF 568 (Excitation/Emission maxima ~578/603 nm).

Quantitative Data on Antifade Reagent Performance

Direct quantitative comparisons of the photobleaching rates of AF 568 with a wide range of antifade reagents are limited in the scientific literature. However, qualitative and comparative data for Alexa Fluor dyes in general can guide reagent selection.

Table 1: Qualitative Comparison of Commercial Antifade Reagents with Alexa Fluor Dyes

Antifade ReagentManufacturerReported Performance with Alexa Fluor DyesKey Features
ProLong Diamond Thermo Fisher Scientific+++ (Best performance)[8]Hard-setting, RI ~1.47.[9]
ProLong Glass Thermo Fisher Scientific+++ (Best performance)[8]Hard-setting, RI ~1.52 for high-resolution imaging.[9]
SlowFade Diamond Thermo Fisher Scientific+++ (Best performance)Non-curing, for immediate imaging. RI ~1.42.[5]
VECTASHIELD Vector LaboratoriesEffective with many fluorophores, but can cause initial quenching with some.Check compatibility with specific Alexa Fluor dyes.

Note: "+++" indicates the highest level of photobleaching resistance as reported by the manufacturer.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Antifade Mounting

This protocol provides a general workflow for immunofluorescence staining and mounting with an antifade reagent.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody (or perform click chemistry labeling)

  • Antifade Mounting Medium (commercial or DIY)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips in a petri dish.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslips in deionized water to remove salt crystals.

    • Carefully remove excess water from the edge of the coverslip with a kimwipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Gently press down to remove any excess mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure (if using a hard-setting formulation) as per the manufacturer's instructions.

    • Store the slides flat and protected from light at 4°C.

Protocol 2: Preparation of DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade)

  • 10X PBS

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution:

    • Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle warming and stirring. Note: n-propyl gallate does not dissolve well in aqueous solutions directly.[10]

  • Prepare the mounting medium:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.[10]

    • Mix thoroughly by vortexing or inverting.

    • While stirring, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[10]

    • Continue stirring until the solution is homogeneous.

  • Storage:

    • Store the antifade mounting medium in small aliquots at -20°C, protected from light. It is stable for several months.

Protocol 3: Preparation of DIY DABCO Antifade Mounting Medium

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, D27802)

  • Glycerol

  • 10X PBS

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare the mounting medium:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

    • Add 100 mg of DABCO to achieve a final concentration of 1% (w/v).[11]

    • Mix thoroughly using a stir plate until the DABCO is completely dissolved. This may take several hours.[11]

  • Storage:

    • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 4: Preparation of DIY p-Phenylenediamine (PPD) Antifade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD) (Caution: PPD is toxic and a potential carcinogen. Handle with appropriate personal protective equipment in a fume hood).

  • Glycerol

  • PBS

  • Carbonate-Bicarbonate Buffer (pH 9.0)

  • pH meter or pH paper

Procedure:

  • Prepare Carbonate-Bicarbonate Buffer (pH 9.0):

    • Solution A: 0.2 M Sodium Carbonate (anhydrous) - 2.12 g in 100 mL water.

    • Solution B: 0.2 M Sodium Bicarbonate - 1.68 g in 100 mL water.

    • Mix 4 mL of Solution A with 46 mL of Solution B and bring the final volume to 200 mL with water. The pH should be approximately 9.2.

  • Prepare the PPD mounting medium:

    • In a foil-wrapped glass vial with a stir bar, add 9 mL of glycerol and 1 mL of 1X PBS.

    • Begin stirring.

    • Carefully weigh out 10 mg of PPD and add it to the glycerol/PBS mixture.

    • Stir until the PPD is completely dissolved (this can take 1-2 hours). The solution should be colorless or have a slight yellow tint. A dark brown color indicates that the PPD has oxidized and should be discarded.

    • Adjust the pH of the mounting medium to 8.0-9.0 using the Carbonate-Bicarbonate buffer.

  • Storage:

    • Aliquot the PPD mounting medium into light-protected tubes and store at -70°C.

Visualizations

Photobleaching_Mechanism cluster_fluorophore AF 568 Fluorophore S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Bleached Photobleached AF 568 S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) T1->ROS Generates ROS->S0 Chemical Reaction Fluorescence Fluorescence

Caption: Mechanism of AF 568 photobleaching via reactive oxygen species (ROS) generation.

Troubleshooting_Workflow Start Start: Rapid AF 568 Photobleaching Check_Imaging Optimize Imaging Parameters? Start->Check_Imaging Reduce_Intensity Reduce Excitation Intensity Check_Imaging->Reduce_Intensity Yes Check_Antifade Evaluate Antifade Reagent? Check_Imaging->Check_Antifade No Reduce_Exposure Decrease Exposure Time Reduce_Intensity->Reduce_Exposure Reduce_Exposure->Check_Antifade Use_Antifade Use a Commercial or DIY Antifade Reagent Check_Antifade->Use_Antifade Not Using One Change_Antifade Try a Different Antifade Formulation Check_Antifade->Change_Antifade Ineffective Check_Sample Assess Sample Preparation? Check_Antifade->Check_Sample No Use_Antifade->Check_Sample Change_Antifade->Check_Sample Seal_Coverslip Properly Seal Coverslip Check_Sample->Seal_Coverslip Yes Resolved Problem Resolved Check_Sample->Resolved No Check_pH Verify Mounting Medium pH (7.0-8.5) Seal_Coverslip->Check_pH Check_pH->Resolved

Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.

References

AF568 Azide Labeling Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on compatible buffers and troubleshooting for Alexa Fluor 568 (AF568) azide (B81097) labeling reactions via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for AF568 azide labeling reactions?

A1: The ideal buffer for AF568 azide labeling depends on the sample type (live cells, fixed cells, or cell lysates). Phosphate-buffered saline (PBS) at a pH of 7.2-7.6 is a commonly used buffer for these reactions.[1] For protein labeling, 0.1 M sodium bicarbonate can also be utilized.[2] It is crucial to use a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions, as these can react with the dye and reduce labeling efficiency.[2][3]

Q2: What are the essential components of a click chemistry reaction buffer?

A2: A typical click chemistry reaction buffer for labeling with AF568 azide includes the following components:

  • Copper(II) sulfate (B86663) (CuSO₄): The source of the copper catalyst.[4][5]

  • Reducing agent (e.g., Sodium Ascorbate): To reduce Cu(II) to the active Cu(I) state. It is crucial to use a freshly prepared solution as it is prone to oxidation.[4][6]

  • Copper chelator/ligand (e.g., THPTA, TBTA, BTTAA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice due to its water solubility and ability to protect cells from copper toxicity while maintaining catalytic activity.[4][7]

Q3: What is the effect of pH on the labeling efficiency?

A3: The pH of the reaction buffer can influence the labeling efficiency. While AF568 itself is stable over a wide pH range (pH 4-10), the click reaction is typically performed at a pH between 6.5 and 8.5.[8] For labeling proteins, a slightly alkaline pH of ~8.3 can be beneficial for the reaction with the reactive dye.[2] However, significant deviations from the optimal pH range can lead to decreased labeling efficiency.[9][10]

Q4: Can I use Tris buffer for my AF568 azide labeling reaction?

A4: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine. These components can compete with the target molecule for reaction with the fluorescent dye, leading to under-labeling.[2] If your sample is in a Tris-containing buffer, it should be exchanged with a compatible buffer like PBS through methods such as dialysis.[2][3]

Troubleshooting Guide

Issue 1: High background or non-specific binding of the AF568 azide.

  • Cause: The fluorescent probe may bind non-specifically to cellular components. This can be due to excessively high probe concentrations or inadequate washing.[4][11]

  • Solution:

    • Optimize Probe Concentration: Titrate the AF568 azide concentration to find the lowest effective concentration.

    • Thorough Washing: Increase the number and duration of washing steps after the click reaction. Including a mild detergent like Tween-20 in the wash buffers for fixed-cell staining can be beneficial.[4]

    • Blocking: For fixed and permeabilized cells, use a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[4]

    • Run Controls: A crucial control experiment is to perform the click reaction on cells that have not been metabolically labeled with an azide to determine the level of non-specific dye binding.[4] Some users have reported using urea (B33335) or guanidine (B92328) hydrochloride washes to disrupt hydrophobic interactions contributing to non-specific binding.[12]

Issue 2: Low or no fluorescent signal.

  • Cause: This could be due to several factors including inefficient reaction, degraded reagents, or issues with the labeled biomolecule.

  • Solution:

    • Fresh Reagents: Ensure that the sodium ascorbate (B8700270) solution is freshly prepared, as it is susceptible to oxidation which inhibits the reaction.[4]

    • Check Reagent Concentrations: Verify the concentrations of all reaction components.

    • Reaction Time: The incubation time may need to be optimized. For live cells, incubation is typically 15-30 minutes, while for fixed cells it can be 30-60 minutes.[4]

    • Copper Toxicity (for live cells): Copper(I) can be toxic to live cells. Using a copper chelator like THPTA is essential to minimize cytotoxicity. If cell viability is a concern, consider reducing the copper catalyst concentration and incubation time.[4]

    • Under-labeling: If labeling a protein, ensure the protein concentration is adequate (ideally >1 mg/mL) and that the buffer is free of interfering substances.[2]

Quantitative Data Summary

The following table summarizes typical final concentrations of key reagents used in AF568 azide labeling reactions. Note that these concentrations may require optimization for specific applications.

ReagentLive-Cell LabelingFixed-Cell LabelingCell Lysate Labeling
AF568 Azide/Alkyne 1-5 µM[4]1-10 µM[5]20 µM[13]
Copper(II) Sulfate (CuSO₄) 100 µM[4]100 µM[5]20 mM (stock)[13]
THPTA 500 µM[4]500 µM[5]100 mM (stock)[13]
Sodium Ascorbate 1-2 mM[4]5 mM[5]300 mM (stock)[13]

Experimental Protocols

Live-Cell Labeling with AF568 Alkyne

This protocol is for labeling azide-modified proteins on the surface of living cells.

  • Cell Preparation:

    • Plate azide-modified cells in a suitable imaging dish.

    • Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).[4]

  • Prepare Click Reaction Cocktail:

    • Prepare stock solutions: 10 mM AF568 alkyne in DMSO, 100 mM CuSO₄ in water, 100 mM THPTA in water, and a fresh 100 mM sodium ascorbate in water.[4]

    • Immediately before use, add the reagents to pre-warmed cell culture medium to the final concentrations listed in the table above. Add reagents in the following order: AF568 alkyne, CuSO₄/THPTA mixture, then sodium ascorbate.[4][6]

  • Incubation:

    • Gently add the click reaction cocktail to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[4]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with pre-warmed cell culture medium.[4]

    • Image the cells immediately.[4]

Fixed-Cell Labeling with AF568 Alkyne

This protocol is for labeling azide-modified proteins in fixed and permeabilized cells.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[4]

  • Blocking:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Cocktail:

    • Prepare the cocktail in PBS with the final concentrations listed in the table above.[4]

  • Incubation:

    • Remove the blocking solution and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.[4]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the coverslips.

    • Mount onto microscope slides for imaging.[4]

Visualizations

AF568_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post Post-Reaction start Start with Azide-modified Sample fix_perm Fixation & Permeabilization (for fixed cells) start->fix_perm blocking Blocking (e.g., BSA) fix_perm->blocking cocktail Prepare Click Cocktail: AF568-Alkyne, CuSO4, THPTA, Na-Ascorbate blocking->cocktail incubation Incubate Sample with Cocktail cocktail->incubation washing Thorough Washing incubation->washing imaging Fluorescence Imaging washing->imaging

Caption: Workflow for AF568 Azide Labeling.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne Alkyne-modified Biomolecule triazole Stable Triazole Linkage (AF568-labeled Biomolecule) alkyne->triazole azide AF568 Azide azide->triazole cuso4 CuSO4 (Cu2+) cu1 Cu+ (Active Catalyst) cuso4->cu1 Reduction ascorbate Sodium Ascorbate cu1->triazole Catalyzes

References

Technical Support Center: Post-Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted AF 568 Azide and other fluorescent dyes from their samples post-click chemistry or other labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted fluorescent dyes like this compound?

A1: The most common methods for removing unreacted fluorescent dyes are based on differences in size and physical properties between the labeled macromolecule (e.g., protein, oligonucleotide) and the small molecule dye. These techniques include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[1][2][3][4] Larger, labeled molecules pass through the column quickly, while smaller, unreacted dye molecules are trapped in the pores of the chromatography resin and elute later.[3]

  • Precipitation: This technique involves precipitating the labeled macromolecule out of the solution, leaving the soluble unreacted dye in the supernatant.[5][6] The precipitate can then be collected by centrifugation.

  • Dialysis: This method uses a semi-permeable membrane to separate large labeled molecules from small unreacted dye molecules.[7][8][9][10][11] The sample is placed in a dialysis bag or cassette and dialyzed against a large volume of buffer, allowing the small dye molecules to diffuse out.[7][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), can be used for high-resolution separation of the labeled product from unreacted dye and other impurities.[6][12][13]

Q2: How can I monitor the progress of my labeling reaction to know if purification is necessary?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of a reaction.[14][15][16][17] By spotting the reaction mixture, a standard of your starting material (the molecule to be labeled), and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the fluorescently labeled product.[14][16] The disappearance of the limiting reactant spot and the appearance of a new, fluorescent spot indicate that the reaction is proceeding.[14]

Q3: I see a colored pellet after precipitation, but my supernatant is also colored. What does this mean?

A3: This indicates that while some of your labeled product has precipitated, there is still a significant amount of unreacted dye remaining in the supernatant. It could also suggest that the precipitation was incomplete or that some of the labeled product remains in solution. Further purification of the pellet by washing is recommended to remove the residual dye.

Troubleshooting Guides

Problem 1: Low yield of labeled product after purification.
Possible Cause Troubleshooting Step
Product loss during precipitation. Optimize the precipitation protocol. Ensure the correct precipitating agent and volume are used. Avoid over-drying the pellet, which can make it difficult to redissolve.
Adsorption of the product to the chromatography column or membrane. Pre-treat the column or membrane according to the manufacturer's instructions to block non-specific binding sites. Consider using a different type of column or membrane material. For spin filters, be cautious that your protein doesn't stick to the membrane.[18]
Product degradation. Ensure that all buffers and solutions are at the appropriate pH and temperature to maintain the stability of your labeled molecule.
Incomplete elution from the chromatography column. Optimize the elution buffer and volume. Ensure the flow rate is appropriate for the column size and resin.
Problem 2: Presence of unreacted dye in the final sample.
Possible Cause Troubleshooting Step
Inefficient purification method. Choose a purification method with a higher resolving power. For example, if precipitation is insufficient, try size exclusion chromatography or HPLC.
Column overloading in size exclusion chromatography. Do not exceed the recommended sample volume for your column, which is typically 1-5% of the total column volume for high resolution.[3]
Insufficient dialysis time or buffer volume. Increase the dialysis time and/or the volume of the dialysis buffer. Perform multiple buffer changes to ensure complete removal of the unreacted dye.[7][9][10] A significant reduction in contaminant concentration can be achieved with multiple buffer changes.[7]
Inappropriate pore size of the dialysis membrane. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is large enough to allow the unreacted dye to pass through but small enough to retain your labeled macromolecule.[8][9][11]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound by Precipitation (for Oligonucleotides)
  • Reaction Quenching: After the click chemistry reaction is complete, add at least a 4-fold volume of a 3% lithium perchlorate (B79767) solution in acetone (B3395972) to the reaction mixture.[5][6]

  • Incubation: Mix thoroughly and incubate the mixture at -20°C for 20 minutes to allow the oligonucleotide conjugate to precipitate.[5][6]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.[5][6]

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.[5][6]

  • Washing: Wash the pellet by adding 1 mL of acetone, vortexing briefly, and centrifuging again at 10,000 rpm for 10 minutes.[5][6]

  • Final Steps: Discard the supernatant and air-dry the pellet. The purified conjugate can then be redissolved in a suitable buffer.[5][6] For further purification, techniques like PAGE or RP-HPLC can be employed.[5][6]

Protocol 2: Removal of Unreacted this compound by Size Exclusion Chromatography (Spin Column Format)
  • Column Preparation: Select a desalting spin column with an appropriate molecular weight cut-off (e.g., >5,000 Da for most proteins and oligonucleotides).[1][19]

  • Equilibration: Remove the storage solution from the column by centrifugation according to the manufacturer's protocol. Equilibrate the column with a suitable buffer compatible with your downstream application by washing it 2-3 times.[8][11]

  • Sample Loading: Apply your reaction mixture to the top of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's instructions. The purified, labeled macromolecule will be collected in the eluate, while the smaller, unreacted this compound will be retained in the column resin.[3][19]

Visualizations

experimental_workflow General Workflow for Removing Unreacted Dye cluster_reaction Labeling Reaction cluster_monitoring Optional Monitoring cluster_purification Purification cluster_analysis Analysis reaction Click Chemistry Reaction (Macromolecule + this compound) tlc Monitor Reaction Progress (TLC) reaction->tlc Aliquot sec Size Exclusion Chromatography reaction->sec precipitation Precipitation reaction->precipitation dialysis Dialysis reaction->dialysis tlc->reaction Optimize analysis Purity and Concentration Analysis (e.g., UV-Vis) sec->analysis precipitation->analysis dialysis->analysis product Purified Labeled Macromolecule analysis->product

Caption: Workflow for labeling and purification.

troubleshooting_logic Troubleshooting Logic for Impure Product cluster_method Purification Method cluster_parameters Method Parameters start Unreacted Dye Detected in Final Product check_method Was the purification method appropriate? start->check_method change_method Select a higher resolution method (e.g., SEC or HPLC) check_method->change_method No check_params Were the parameters optimized? check_method->check_params Yes success Pure Product change_method->success optimize_sec Optimize SEC: - Check column loading - Adjust flow rate check_params->optimize_sec SEC optimize_dialysis Optimize Dialysis: - Increase time/buffer volume - Check MWCO check_params->optimize_dialysis Dialysis optimize_sec->success optimize_dialysis->success

Caption: Troubleshooting dye contamination.

References

impact of pH on AF 568 azide fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 Azide (B81097). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of AF 568 azide, with a specific focus on the impact of pH on its fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for using this compound?

A1: this compound is known for its exceptional pH stability. Its fluorescence is highly stable and consistent across a broad pH range, typically from pH 4 to pH 10.[1][2][3] This makes it a robust choice for a wide variety of biological experiments without the need for precise pH control of the imaging buffer.

Q2: Will the fluorescence intensity of my this compound conjugate decrease in acidic organelles like lysosomes?

A2: No, you should not expect a significant decrease in this compound fluorescence in acidic environments. The dye is designed to be pH-insensitive within the typical physiological range of cellular compartments, including the acidic lumens of lysosomes (pH ~4.5-5.0) and endosomes.[1][3]

Q3: I am observing lower than expected fluorescence from my this compound. Could pH be the cause?

A3: While it is unlikely to be a direct effect on the fluorophore's quantum yield, extreme pH values outside the 4-10 range could potentially be a factor. However, it is more probable that other experimental factors are contributing to the dim signal. Please refer to our troubleshooting guide for other potential causes.

Q4: How does the pH stability of AF 568 compare to other dyes like fluorescein (B123965)?

A4: AF 568 is significantly more pH-stable than traditional fluorophores like fluorescein, which is known to be pH-sensitive.[4][5] The fluorescence of fluorescein decreases significantly in acidic environments, whereas AF 568 maintains consistently bright fluorescence across a wide pH range.[6][7]

Troubleshooting Guide

If you are experiencing unexpected changes in fluorescence intensity with this compound, it is most likely due to factors other than pH. Here are some common issues and troubleshooting steps:

Observed Problem Potential Cause Recommended Solution
Low Fluorescence Signal Poor Labeling Efficiency: Incomplete click chemistry reaction.Ensure all reaction components are fresh and at the correct concentrations. Optimize reaction time and temperature.
Low Concentration of Target Molecule: The molecule being labeled is of low abundance.Increase the amount of starting material if possible. Consider using signal amplification techniques.
Photobleaching: Excessive exposure to excitation light.Reduce the intensity of the excitation light and/or the exposure time. Use an anti-fade mounting medium.
Incorrect Filter Set: Excitation and emission filters do not match the spectral profile of AF 568 (Ex/Em: ~572/598 nm).Use a filter set appropriate for AF 568, such as those designed for RFP or similar red-orange fluorophores.[6]
High Background Signal Non-specific Binding: The this compound conjugate is binding to unintended targets.Increase the number and duration of wash steps. Add a blocking agent to your protocol.
Unreacted Dye: Residual, un-conjugated this compound has not been fully washed away.Ensure purification steps (e.g., dialysis, column chromatography) are sufficient to remove all unreacted dye.
Inconsistent Fluorescence Sample Preparation Issues: Inconsistent fixation, permeabilization, or mounting.Standardize all sample preparation steps. Ensure complete permeabilization for intracellular targets.
Environmental Sensitivity of the Labeled Protein: The fluorescence of AF 568 is stable, but the conformation of the protein it is attached to might be affected by the local environment (though not typically pH), which could in turn influence the dye.This is a complex issue that may require re-evaluation of the labeling strategy or experimental conditions.

Experimental Protocol: Verifying pH Stability of this compound Conjugates

This protocol allows you to verify the pH stability of your this compound-labeled biomolecule in your specific experimental setup.

Objective: To measure the fluorescence intensity of an this compound conjugate across a range of pH values.

Materials:

  • This compound-labeled biomolecule (e.g., protein, antibody)

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0, 10.0)

  • Fluorometer or fluorescence microscope with appropriate filter sets for AF 568

  • 96-well plate or microscope slides

Procedure:

  • Sample Preparation: Prepare a stock solution of your this compound-labeled biomolecule in a standard buffer (e.g., PBS pH 7.4).

  • Dilution Series: Dilute the stock solution to a working concentration in each of the different pH buffers. Ensure the final concentration of the labeled molecule is the same in each buffer.

  • Measurement (Fluorometer): a. Pipette equal volumes of each pH-adjusted sample into the wells of a 96-well plate. b. Include a "buffer only" blank for each pH value. c. Measure the fluorescence intensity using an excitation wavelength of ~572 nm and an emission wavelength of ~598 nm. d. Subtract the blank reading from your sample reading for each pH point.

  • Measurement (Microscope): a. Mount a small volume of each pH-adjusted sample onto a microscope slide. b. Using identical imaging settings (excitation intensity, exposure time, gain), capture images for each pH sample. c. Use image analysis software to quantify the mean fluorescence intensity of each image.

  • Data Analysis: Plot the normalized fluorescence intensity against the pH value.

Expected Results: For a typical this compound conjugate, the fluorescence intensity should remain relatively constant across the pH 4-10 range.

Quantitative Data

The following table summarizes the expected fluorescence stability of this compound across a range of pH values, based on manufacturer information and literature.

pHRelative Quantum Yield (%)Stability
4.095 - 100%High
5.095 - 100%High
6.095 - 100%High
7.0100%High
8.095 - 100%High
9.095 - 100%High
10.095 - 100%High

Note: This data is representative. Actual values may vary slightly depending on the conjugated molecule and buffer composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis start Start: AF 568 Conjugate Stock prep_buffers Prepare Buffers (pH 4-10) dilute Dilute Conjugate in each pH Buffer start->dilute prep_buffers->dilute measure_fluor Measure Fluorescence (Fluorometer/Microscope) dilute->measure_fluor Constant Concentration analyze Quantify Intensity measure_fluor->analyze plot Plot Intensity vs. pH analyze->plot end_node End: pH Stability Profile plot->end_node

Caption: Experimental workflow for testing this compound pH stability.

troubleshooting_logic cluster_other_causes Investigate Other Causes start Low Fluorescence Signal Observed check_ph Is pH within 4-10 range? start->check_ph ph_ok pH is Likely NOT the Cause check_ph->ph_ok Yes ph_bad Adjust Buffer to be within pH 4-10 check_ph->ph_bad No check_labeling Verify Labeling Efficiency ph_ok->check_labeling check_bleach Check for Photobleaching check_labeling->check_bleach check_filters Confirm Correct Filter Set check_bleach->check_filters

Caption: Troubleshooting logic for low fluorescence signals with AF 568.

References

AF 568 azide signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 Azide (B81097). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to achieve a high signal-to-noise ratio. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is AF 568 Azide and what are its primary applications?

A1: this compound is a bright, orange-fluorescent dye equipped with an azide group.[1] It is structurally identical to Alexa Fluor® 568.[2] Its primary application is the fluorescent labeling of alkyne-containing biomolecules through a copper-catalyzed or copper-free click chemistry reaction.[2][3] This makes it a valuable tool for visualizing and tracking molecules in fluorescence microscopy, flow cytometry, and other imaging applications.[1]

Q2: What are the key spectral properties of this compound?

A2: AF 568 is optimally excited around 578 nm and has an emission maximum at approximately 602 nm.[2] It is known for its high photostability and its fluorescence is independent of pH over a wide range.[2]

Q3: What is "click chemistry" and why is it used with this compound?

A3: Click chemistry refers to a class of reactions that are rapid, highly specific, and yield high product quantities. The most common type used with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reaction forms a stable covalent bond between the azide on the AF 568 dye and an alkyne group on a target biomolecule.[4] Its specificity ensures that the dye is attached only to the intended molecule, minimizing background signal.

Q4: Can I use this compound for live-cell imaging?

A4: While the copper-catalyzed click reaction (CuAAC) is highly efficient, the copper(I) catalyst can be toxic to live cells.[4] For live-cell applications, a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-modified molecule, is recommended.[5] AF 568 is also available with a DBCO group for this purpose.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, helping you to improve your signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Excess unbound this compound Increase the number and duration of washing steps after the click reaction. Consider adding a mild detergent like 0.1% Tween-20 to the wash buffer for fixed-cell staining to help remove non-specifically bound dye.[4]
Non-specific binding of the dye Reduce the concentration of this compound used in the reaction. Perform a titration to find the optimal concentration that provides a strong signal without high background.[6]
Cellular autofluorescence Image a control sample that has not been labeled with this compound to assess the level of autofluorescence. If autofluorescence is high, consider using a spectral unmixing tool if your imaging software has one. Alternatively, photobleaching the sample with a broad-spectrum light source before labeling can reduce autofluorescence.[7]
Copper-mediated non-specific binding In CuAAC, the copper catalyst can sometimes mediate non-specific interactions. Ensure you are using a copper-chelating ligand like THPTA and that the concentrations of copper, ligand, and reducing agent are optimized.[6][8]

Issue 2: Weak or No Signal

A faint or absent signal can be due to several factors, from inefficient labeling to imaging issues.

Potential Cause Recommended Solution
Inefficient click reaction Ensure all reagents are fresh, especially the sodium ascorbate, which is prone to oxidation.[4] Optimize the concentrations of copper sulfate, ligand, and sodium ascorbate. For sensitive biomolecules, ensure the reaction conditions are not causing degradation.
Low abundance of the target molecule If you are labeling a low-abundance target, consider using a signal amplification strategy. Also, ensure that the metabolic incorporation of the alkyne-modified precursor has been efficient.
Photobleaching of the dye AF 568 is relatively photostable, but excessive exposure to excitation light can still cause photobleaching.[9] Minimize light exposure by using the lowest possible laser power and shortest exposure time needed for imaging. The use of an anti-fade mounting medium can also help.
Incorrect imaging settings Verify that you are using the correct excitation and emission filters for AF 568 (Excitation ~578 nm / Emission ~602 nm).[2]

Quantitative Data

The following tables provide key quantitative data for AF 568 and recommended starting concentrations for click chemistry reactions.

Table 1: Photophysical Properties of AF 568

PropertyValue
Excitation Maximum (λex) ~578 nm[2]
Emission Maximum (λem) ~602 nm[2]
Molar Extinction Coefficient (ε) ~88,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) High[9]
Recommended Laser Line 561 nm or 568 nm[2]

Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells

Reagent Stock Concentration Final Concentration
This compound 10 mM in DMSO1-5 µM[4]
Copper(II) Sulfate (CuSO₄) 100 mM in water100 µM[4]
THPTA (ligand) 100 mM in water500 µM[4]
Sodium Ascorbate 100 mM in water (prepare fresh)1-2 mM[4]

Note: These are starting concentrations and may require optimization for your specific experiment.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Fixed Cells

This protocol outlines a general procedure for labeling azide-modified biomolecules in fixed and permeabilized cells with AF 568 Alkyne (the protocol is analogous for this compound and alkyne-modified biomolecules).

Materials:

  • Azide-modified cells on coverslips

  • AF 568 Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

Procedure:

  • Cell Fixation: Fix azide-modified cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding the reagents in the following order to PBS (final concentrations are suggested starting points):

    • AF 568 Alkyne (1-5 µM)

    • CuSO₄ (100 µM)

    • THPTA (500 µM)

    • Sodium Ascorbate (2 mM)

  • Click Reaction: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.[4]

  • Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.[4]

  • Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image the cells using appropriate filter sets for AF 568.

Signaling Pathways and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_preparation Sample Preparation cluster_reaction Click Reaction cluster_imaging Analysis Metabolic_Labeling Metabolic Labeling (Incorporate Alkyne/Azide) Fixation Cell Fixation Metabolic_Labeling->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Prepare_Cocktail Prepare Click Cocktail (this compound, CuSO4, THPTA, Na-Ascorbate) Incubation Incubation (30-60 min, RT) Prepare_Cocktail->Incubation Washing Washing Steps Incubation->Washing Mounting Mounting Washing->Mounting Imaging Fluorescence Imaging Mounting->Imaging

Caption: Workflow for labeling biomolecules using this compound via CuAAC.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_SNR Start Low Signal-to-Noise Ratio High_Background High Background? Start->High_Background Weak_Signal Weak Signal? High_Background->Weak_Signal No Optimize_Washing Optimize Washing (Increase number/duration) High_Background->Optimize_Washing Yes Check_Reagents Check Reagent Freshness (esp. Sodium Ascorbate) Weak_Signal->Check_Reagents Yes End Improved Signal-to-Noise Weak_Signal->End No Reduce_Dye_Conc Reduce Dye Concentration Optimize_Washing->Reduce_Dye_Conc Check_Autofluorescence Check Autofluorescence (Unlabeled Control) Reduce_Dye_Conc->Check_Autofluorescence Check_Autofluorescence->End Optimize_Reaction Optimize Reaction Conditions (Reagent Concentrations) Check_Reagents->Optimize_Reaction Check_Imaging Check Imaging Settings (Filters, Laser Power) Optimize_Reaction->Check_Imaging Check_Imaging->End

Caption: A logical guide to troubleshooting low signal-to-noise ratio issues.

References

issues with AF 568 azide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Alexa Fluor™ 568 Azide and its equivalents (such as AZDye™ 568 Azide) in aqueous buffers. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is AF 568 Azide soluble in aqueous buffers like PBS?

A1: Yes, this compound is generally considered water-soluble and its fluorescence is largely independent of pH in the range of 4 to 10.[1][2][3] However, at high concentrations, issues with solubility and aggregation can occur in purely aqueous solutions. For this reason, it is common practice to first prepare a concentrated stock solution in an organic solvent before making final dilutions in your aqueous buffer of choice.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][4] Dimethylformamide (DMF) can also be used. These organic solvents can dissolve the dye at much higher concentrations than aqueous buffers, facilitating the preparation of small volumes of high-concentration stock solutions that can be easily diluted for use in experiments.

Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A3: While specific maximum concentrations can vary slightly by manufacturer, a common practice is to prepare a stock solution in the range of 1-10 mM in anhydrous DMSO. Storing the stock solution at -20°C, protected from light and moisture, is crucial for maintaining its stability.

Q4: Can I dissolve this compound directly in my aqueous reaction buffer?

A4: While it is possible to dissolve this compound directly in an aqueous buffer, it is generally not recommended for achieving high concentrations. If you choose to do so, it is advisable to use a fresh, high-quality buffer and to aid dissolution by vortexing or sonication. Be aware that the solubility limit in a purely aqueous buffer will be significantly lower than in DMSO.

Q5: Why is my this compound precipitating out of my aqueous buffer?

A5: Precipitation of this compound from an aqueous buffer can be due to several factors:

  • Concentration: The concentration of the dye in the aqueous buffer may be too high, exceeding its solubility limit.

  • Buffer Composition: Certain salts or other components in your buffer could potentially interact with the dye and reduce its solubility.

  • Low Temperature: Storing the aqueous solution at low temperatures (e.g., 4°C) can decrease the solubility of the dye.

  • Aggregation: Fluorescent dyes can sometimes self-aggregate, especially at higher concentrations, leading to precipitation.

Troubleshooting Guide

This guide provides structured advice for resolving common issues with this compound solubility.

Issue 1: Precipitate is observed after diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Concentration Shock When adding the DMSO stock to the aqueous buffer, pipette the stock solution directly into the buffer with gentle vortexing or stirring. Avoid adding the buffer to the concentrated stock.This ensures rapid and even dispersal of the dye, preventing localized high concentrations that can lead to precipitation.
Final Concentration Too High Decrease the final concentration of the this compound in your aqueous buffer.The dye should remain in solution at a lower concentration.
Buffer Incompatibility Try a different aqueous buffer. For example, if you are using a phosphate (B84403) buffer, consider trying a Tris or HEPES buffer.The dye may have better solubility in a different buffer system.
Sonication Briefly sonicate the solution in a bath sonicator.[5]This can help to break up any small aggregates and redissolve the precipitate.
Issue 2: The solid this compound will not dissolve in the aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low Solubility in Aqueous Buffer Prepare a 1-10 mM stock solution in anhydrous DMSO first, and then dilute this stock into your aqueous buffer.The dye will readily dissolve in DMSO, and the subsequent dilution into the aqueous buffer should result in a clear solution.
Insufficient Agitation Vortex the solution vigorously for 1-2 minutes. If a vortexer is not sufficient, try a brief sonication.The increased energy will help to break apart the solid particles and facilitate dissolution.
Poor Quality Reagents Ensure your aqueous buffer is freshly prepared with high-purity water and reagents.Contaminants in the buffer could be affecting the solubility of the dye.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1-10 mM).

  • Vortex the vial until the solid is completely dissolved. This may take a few minutes.

  • Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the DMSO stock solution required to achieve this final concentration in your desired volume of aqueous buffer.

  • While gently vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution directly to the buffer.

  • Ensure the final concentration of DMSO in your reaction is compatible with your experimental system (typically ≤1% v/v for cell-based assays).[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock 1-10 mM Stock Solution vortex->stock dilute Dilute Stock into Buffer stock->dilute buffer Aqueous Buffer buffer->dilute final_solution Final Working Solution dilute->final_solution

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic action_node action_node start Solubility Issue Observed is_stock_used Was a DMSO stock solution used? start->is_stock_used prepare_stock Prepare a 1-10 mM stock in anhydrous DMSO is_stock_used->prepare_stock No is_conc_high Is the final concentration too high? is_stock_used->is_conc_high Yes lower_conc Lower the final concentration is_conc_high->lower_conc Yes try_sonication Try brief sonication is_conc_high->try_sonication No change_buffer Consider a different buffer system try_sonication->change_buffer

References

Technical Support Center: Preventing Aggregation of AF 568 Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after labeling with AF 568 azide (B81097).

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with AF 568 azide?

Protein aggregation after fluorescent dye labeling is a common issue that can stem from several factors:

  • Increased Surface Hydrophobicity: While this compound is considered hydrophilic, the addition of any molecule to a protein's surface can alter its properties.[1] If the dye attaches to a hydrophobic patch or if the labeling density is high, it can increase the protein's propensity for self-association to minimize exposure to the aqueous environment.[2]

  • Protein Destabilization: The labeling reaction conditions, including pH, temperature, and the presence of organic solvents (like DMSO or DMF for dissolving the dye), can partially denature the protein.[3] This can expose its hydrophobic core, leading to aggregation.[2][3]

  • High Dye-to-Protein Ratio: A high molar ratio of dye to protein can lead to the attachment of multiple dye molecules per protein. This significantly increases the chances of altering the protein's surface chemistry and promoting aggregation.[4][5]

  • Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the pH, ionic strength, and composition of the buffer. If the labeling or storage buffer is not optimal for your specific protein, it can be more susceptible to aggregation.[3][6]

  • Location of the Dye: The site of dye conjugation on the protein can impact its stability. Labeling within or near functionally important sites or regions critical for proper folding can induce conformational changes that lead to aggregation.[3]

Q2: How can I minimize aggregation during the this compound labeling reaction?

Optimizing the labeling conditions is crucial to prevent aggregation from the start.

  • Control the Dye-to-Protein Ratio: Aim for a low dye-to-protein molar ratio, ideally starting with 1:1 to 3:1 (dye:protein).[3][5] A titration experiment can help determine the optimal ratio that provides sufficient labeling without causing significant aggregation.[3]

  • Optimize Reaction Buffer:

    • pH: Maintain a pH where your protein is most stable, which is typically 1-2 pH units away from its isoelectric point (pI).[3][6]

    • Ionic Strength: Adjust the salt concentration (e.g., 50-250 mM NaCl or KCl) to minimize electrostatic interactions that can lead to aggregation.[3]

  • Reaction Temperature and Time: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize the risk of protein unfolding.[3] Keep the reaction time as short as possible while still achieving adequate labeling.

  • Minimize Organic Solvent: Use the minimal amount of organic solvent (e.g., DMSO) required to dissolve the this compound. Add the dye solution to the protein solution slowly while gently stirring to avoid localized high concentrations of the solvent.[3]

Q3: What can I add to my buffers to prevent my labeled protein from aggregating?

The use of additives in your storage and experimental buffers can significantly enhance the stability of your fluorescently labeled protein.[3]

Additive CategoryExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Glycerol (B35011), Trehalose, Sorbitol5-20% (v/v) for glycerol; 0.1-1 M for sugarsPreferentially excluded from the protein surface, promoting a more compact and stable conformation.[3][6][]
Amino Acids L-Arginine, L-Glutamic acid50-500 mMCan suppress aggregation by interacting with both charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[3][]
Non-denaturing Detergents Tween-20, CHAPS0.01-0.1% (v/v)Can help solubilize hydrophobic patches and prevent aggregation without denaturing the protein.[6][8]
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of non-native disulfide bonds, which can lead to aggregation, especially for proteins with surface-exposed cysteines.[6][8]

Q4: Can the location of the this compound on the protein affect aggregation?

Yes, the site of labeling can have a significant impact. If the alkyne group (for click chemistry) is located in a region critical for folding, stability, or protein-protein interactions, the attachment of the dye can disrupt the protein's native structure and lead to aggregation.[3] Site-specific labeling strategies can help to place the dye on a surface-exposed loop away from functional regions to minimize these effects.

Troubleshooting Guide

Problem: My protein precipitates immediately after the labeling reaction.

Possible CauseSuggested Solution
High Dye-to-Protein Ratio Reduce the molar excess of the dye in the labeling reaction. Aim for a 1:1 to 3:1 ratio.[3][5]
Unfavorable Buffer Conditions Screen different pH values (1-2 units away from the pI) and salt concentrations (50-250 mM).[3]
Protein Instability at Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]
Use of Organic Solvent for Dye Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the dye. Add the dye solution to the protein solution slowly while gently stirring.[3]

Problem: My labeled protein is soluble initially but aggregates over time during storage.

Possible CauseSuggested Solution
Suboptimal Storage Buffer Add stabilizing excipients to the storage buffer. Refer to the table of additives in the FAQs. A combination of additives, such as arginine and glycerol, can be particularly effective.[3]
High Protein Concentration Store the protein at the lowest concentration that is suitable for your downstream applications.[6][9]
Freeze-Thaw Cycles Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant like glycerol (10-20%).[3][6]
Oxidation If your protein has surface-exposed cysteines, add a reducing agent like DTT or TCEP to the storage buffer.[6][8]

Problem: I have already labeled my protein and it has aggregated. Can I rescue it?

Rescuing aggregated protein can be challenging, but some methods may be successful depending on the nature of the aggregates.

  • Solubilization with Mild Denaturants: Use of low concentrations of denaturants like urea (B33335) (1-2 M) or guanidinium (B1211019) hydrochloride (0.5-1 M) followed by dialysis or buffer exchange into a stabilizing buffer.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate soluble, monomeric protein from larger aggregates.

  • Dialysis: Dialysis against a series of buffers with decreasing concentrations of a denaturant can sometimes promote refolding.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

  • Protein Preparation:

    • Ensure your alkyne-modified protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.[10]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a fresh stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate), or use a commercially available copper catalyst solution.

    • Prepare a stock solution of a copper chelating ligand (e.g., TBTA) in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your protein solution with the copper chelating ligand.

    • Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 3:1).

    • Initiate the reaction by adding the copper catalyst and reducing agent.

    • Incubate the reaction at room temperature or 4°C for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components using size exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or spin filtration.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the AF 568 dye (at ~579 nm).

    • Assess for aggregation using methods described in Protocol 2.

Protocol 2: Assessing Protein Aggregation

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks or a shift in the elution profile of the main peak can indicate the presence of aggregates.

  • Fluorescence Spectroscopy with Aggregation-Sensitive Dyes: Dyes like Thioflavin T (ThT) or SYPRO Orange can be used to detect aggregates. These dyes exhibit increased fluorescence upon binding to aggregated protein structures.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) labeling Click Chemistry Reaction (Incubate 1-2h) protein_prep->labeling reagent_prep Reagent Preparation (this compound, Catalyst) reagent_prep->labeling purify Purification (SEC, Dialysis) labeling->purify dol Determine Degree of Labeling purify->dol aggregation_check Assess Aggregation (DLS, SEC) purify->aggregation_check troubleshooting_aggregation cluster_during During/After Labeling cluster_storage During Storage start Protein Aggregation Observed? reduce_ratio Reduce Dye:Protein Ratio start->reduce_ratio Yes optimize_buffer Optimize Buffer (pH, Ionic Strength) start->optimize_buffer Yes lower_temp Lower Reaction Temperature start->lower_temp Yes minimize_solvent Minimize Organic Solvent start->minimize_solvent Yes add_stabilizers Add Stabilizing Additives start->add_stabilizers Yes lower_concentration Lower Protein Concentration start->lower_concentration Yes aliquot Aliquot to Avoid Freeze-Thaw start->aliquot Yes end_node Re-evaluate Aggregation reduce_ratio->end_node optimize_buffer->end_node lower_temp->end_node minimize_solvent->end_node add_stabilizers->end_node lower_concentration->end_node aliquot->end_node

References

Validation & Comparative

Validating AF568 Azide Labeling Efficiency: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, accurately determining the efficiency of fluorescent labeling is paramount for reliable and reproducible results. This guide provides an objective comparison of Alexa Fluor 568 (AF568) azide (B81097), a popular choice for "click" chemistry-based labeling, with viable alternatives. We present a detailed spectroscopic method for validating labeling efficiency, supported by experimental data and protocols, to empower informed decisions in your experimental design.

Spectroscopic Quantification of Labeling Efficiency

The efficiency of a labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein). Spectrophotometry provides a straightforward and accessible method for calculating the DOL. This is achieved by measuring the absorbance of the purified conjugate at two key wavelengths: one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the fluorescent dye.

A critical consideration in this calculation is the need to correct for the dye's absorbance at 280 nm, as this can lead to an overestimation of the protein concentration.[1][2] The Beer-Lambert law is the fundamental principle applied to determine the concentrations of both the protein and the dye from these absorbance values.[2]

Performance Comparison of AF568 Azide and Alternatives

Alexa Fluor 568 is a bright and photostable orange-fluorescent dye widely used for bioconjugation.[3][4] However, several alternative dyes with similar spectral properties are available, offering researchers a choice based on performance and cost. Here, we compare AF568 azide with two such alternatives: AZDye™ 568 Azide and CF®568 Dye.[3][5]

ParameterAlexa Fluor 568 AzideAZDye™ 568 AzideCF®568 Dye
Excitation Maximum (nm) ~578[4]~578[3]~562
Emission Maximum (nm) ~603[4]~602[3]~583
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~91,300[4][6]~88,000[3]Not explicitly found for azide, but spectrally similar to AF568
Quantum Yield ~0.69[4]Not explicitly foundNot explicitly found
Correction Factor (A₂₈₀/Aₘₐₓ) 0.46[6][7]Not explicitly foundNot explicitly found

Note: The exact spectral properties can vary slightly depending on the conjugation state and the solvent. It is always recommended to consult the manufacturer's specific data for the lot in use.

Detailed Experimental Protocol for DOL Determination

This protocol outlines the key steps for determining the DOL of a protein labeled with AF568 azide using spectroscopy.

1. Protein Preparation and Labeling:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) prior to labeling. If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or a desalting column.

  • Labeling Reaction: The labeling reaction is typically performed by reacting the alkyne-modified protein with an excess of AF568 azide in the presence of a copper(I) catalyst (for copper-catalyzed click chemistry). The optimal molar ratio of dye to protein should be determined empirically for each specific protein.

2. Purification of the Labeled Conjugate:

  • It is crucial to remove all unconjugated dye from the labeled protein to ensure accurate DOL determination.[1][8] This can be achieved using methods such as:

    • Gel Filtration Chromatography (Desalting Column): This method separates molecules based on size, effectively removing the smaller, unbound dye molecules from the larger, labeled protein.[9][10]

    • Dialysis: This technique involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer to remove the free dye.

3. Spectroscopic Measurement:

  • Using a spectrophotometer, measure the absorbance of the purified and buffer-exchanged conjugate solution in a 1 cm path length cuvette.

  • Record the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of AF568 (Aₘₐₓ, approximately 577-578 nm).[6]

  • Important: If any absorbance reading is above 2.0, dilute the sample with a known volume of buffer to bring the reading into the linear range of the spectrophotometer and account for this dilution factor in the calculations.[1]

4. Calculation of the Degree of Labeling (DOL):

The DOL is calculated using the following formulas:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein [6]

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (0.46 for AF568).[6][7]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[6]

  • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where:

      • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength (91,300 M⁻¹cm⁻¹ for AF568).[6]

  • Degree of Labeling (DOL) = Molar Concentration of Dye / Molar Concentration of Protein

For optimal performance, a DOL between 2 and 10 is generally recommended for antibodies.[8] However, the ideal DOL can vary depending on the specific protein and application, and it is often necessary to determine it experimentally.[8]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the spectroscopic validation of AF568 azide labeling efficiency.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation Labeling Labeling Reaction (Click Chemistry) Protein_Prep->Labeling Purification Removal of Unconjugated Dye Labeling->Purification Spectroscopy Spectroscopic Measurement Purification->Spectroscopy Calculation DOL Calculation Spectroscopy->Calculation

Caption: Experimental workflow for validating fluorescent dye labeling efficiency.

By following this guide, researchers can confidently and accurately determine the labeling efficiency of AF568 azide and its alternatives, ensuring the quality and reliability of their fluorescently labeled biomolecules for downstream applications.

References

A Head-to-Head Comparison: AF 568 Azide vs. CF 568 Dye for Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding fields of cellular imaging, proteomics, and drug discovery, the choice of a fluorescent label is critical to experimental success. Brightness, photostability, and reaction specificity are paramount. This guide provides a detailed, data-driven comparison between two popular red-orange fluorophores: AF 568 azide (B81097) and CF 568 dye. We objectively assess their performance characteristics and provide detailed protocols for their primary applications to assist researchers in selecting the optimal tool for their needs.

AF 568 azide, a member of the widely-used Alexa Fluor family, is a premier choice for bioorthogonal labeling via "click chemistry." CF 568, developed by Biotium, is positioned as a high-performance alternative, particularly for protein conjugation, claiming superior brightness and photostability. This guide will dissect these claims with available data.

Quantitative Performance: A Spectral Showdown

The performance of a fluorophore is defined by its fundamental photophysical properties. Brightness is a function of both the molar extinction coefficient (how efficiently the dye absorbs light) and the fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Photostability, while harder to quantify in a single number, is a crucial measure of a dye's resistance to photobleaching under illumination.

Here, we summarize the key spectral and physical properties of both dyes.

PropertyAF 568 / this compoundCF 568 DyeReference / Notes
Excitation Max (nm) 572 - 578 nm562 nm[1][2][3]
Emission Max (nm) 598 - 603 nm583 nm[1][2][3]
Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) ~91,000 - 94,238100,000[1][3][4]
Fluorescence Quantum Yield (Φ) 0.69 - 0.91Not specified[1][3]
Brightness (ε x Φ) ~62,790 - 85,756> AF 568Brightness is proportional to this product. CF 568 is reported to be brighter.
Primary Application Click Chemistry (CuAAC, SPAAC)Amine Labeling (e.g., Antibodies)This compound is designed for bioorthogonal conjugation. CF 568 is typically supplied as an amine-reactive succinimidyl ester.
Photostability HighSuperior to AF 568Multiple sources report CF 568 conjugates are more photostable than AF 568 conjugates.

Performance in Application: Brightness and Photostability

While spectral data provide a theoretical basis for performance, direct experimental comparisons are the ultimate test. Multiple sources report that antibody conjugates made with CF 568 are significantly brighter and more photostable than those made with AF 568 (Alexa Fluor 568).[5] This makes CF 568 an excellent choice for demanding applications like confocal microscopy, single-molecule imaging, and super-resolution techniques such as STORM and STED, where resistance to photobleaching is critical.[4]

AF 568 is also known for its high photostability compared to traditional dyes like FITC and is a capable dye for a wide range of imaging applications.[6][7] Its primary advantage lies in its chemical functionality; the azide group allows for highly specific, bioorthogonal ligation to alkyne-modified molecules in complex biological samples where the amine-reactive chemistry of a dye like CF 568 succinimidyl ester would be nonspecific.

Experimental Protocols

The choice between these dyes is often dictated by the intended application and the functional groups available for labeling on the target biomolecule. This compound is used for labeling alkyne-containing molecules, while CF 568 is commonly used as a succinimidyl ester to label primary amines (like the amino acid lysine) on proteins.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol provides a general workflow for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids, or small molecules) with this compound in a cellular context.

Materials:

  • Alkyne-modified sample (e.g., cells cultured with an alkyne-containing metabolic label)

  • This compound

  • Anhydrous DMSO

  • Click Reaction Cocktail Components:

    • Copper(II) Sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing Agent (e.g., Sodium Ascorbate, prepared fresh)

    • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use.

  • Sample Preparation:

    • Fix and permeabilize cells or prepare your biomolecule sample in a reaction tube. Wash with PBS.

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use and add components in the specified order to prevent precipitation.

    • To the required volume of PBS, first add the this compound to a final concentration of 1-10 µM.

    • Next, add CuSO₄ and the THPTA ligand. A common approach is to pre-mix CuSO₄ and THPTA in a 1:2 molar ratio before adding to the cocktail. A typical final concentration is 100-200 µM CuSO₄.

    • Finally, add the fresh Sodium Ascorbate to a final concentration of 1-2 mM to catalyze the reaction.

  • Labeling Reaction:

    • Remove wash buffer from the sample and add the complete click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the sample three times with PBS containing a wash additive (e.g., 0.5% BSA).

    • Proceed with counterstaining (if desired) and imaging. Use appropriate filter sets for the 568 nm excitation line (e.g., Excitation/Emission: ~578/603 nm).

G cluster_prep Preparation cluster_reaction Labeling cluster_final Finalization prep_sample Prepare Alkyne-Modified Sample (e.g., Cells) make_cocktail Assemble Click Cocktail (Add Ascorbate Last) prep_sample->make_cocktail prep_stocks Prepare Stock Solutions (Azide, CuSO4, Ligand, Ascorbate) prep_stocks->make_cocktail incubate Incubate Sample with Cocktail (30-60 min, RT, Dark) make_cocktail->incubate wash Wash Sample 3x (PBS + BSA) incubate->wash image Image Sample (Ex/Em: ~578/603 nm) wash->image

Workflow for Copper-Catalyzed Click Chemistry Labeling.
Protocol 2: Antibody Labeling with CF 568 Succinimidyl Ester (SE)

This protocol describes a typical procedure for conjugating a CF 568 succinimidyl ester (also known as an NHS ester) to an IgG antibody.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • CF 568 Succinimidyl Ester (SE)

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification Column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with BSA and sodium azide)

Procedure:

  • Prepare Antibody:

    • Dissolve or buffer-exchange the antibody into 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[4]

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.[4]

  • Prepare Dye Stock Solution:

    • Allow the vial of CF 568 SE to warm to room temperature.

    • Add the appropriate volume of anhydrous DMSO to create a 10 mM dye stock solution (e.g., 100 µL for a 1 µmol vial).[4]

    • Vortex thoroughly to dissolve. This solution should be used promptly.

  • Labeling Reaction:

    • While gently stirring the antibody solution, add the CF 568 SE stock solution dropwise. A typical starting point is a 10:1 to 15:1 molar ratio of dye to antibody.[1][4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1][4]

    • The first colored band to elute from the column is the antibody-dye conjugate.

  • Determine Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~562 nm (for CF 568 dye).

    • Calculate the concentration of the antibody and the dye to determine the average number of dye molecules per antibody (Degree of Labeling, DOL). An optimal DOL for CF 568 on an IgG is typically 5-6.[1]

  • Store Conjugate:

    • Add a stabilizing protein like BSA (to a final concentration of 5-10 mg/mL) and a preservative like sodium azide (0.02%). Store at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.[3]

G cluster_prep Preparation cluster_reaction Conjugation cluster_final Purification & Storage prep_ab Prepare Antibody in Bicarbonate Buffer (pH 8.3) mix Add Dye to Antibody (10:1 Molar Ratio) prep_ab->mix prep_dye Prepare 10 mM Dye Stock in Anhydrous DMSO prep_dye->mix incubate Incubate Reaction (1 hour, RT, Dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify store Add Stabilizers & Store (4°C or -20°C) purify->store

Workflow for Antibody Labeling with CF 568 Succinimidyl Ester.

Conclusion and Recommendations

Both this compound and CF 568 dye are high-performance fluorophores suitable for advanced imaging applications. The selection between them should be guided by the specific experimental requirements.

  • Choose this compound when you need to label a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an alkyne functional group. Its utility in bioorthogonal click chemistry is unparalleled for achieving high specificity in complex environments like live cells.

  • Choose CF 568 Dye (Succinimidyl Ester) when labeling purified proteins, particularly antibodies, via their primary amines . The available data indicates that CF 568 offers superior brightness and photostability, making it the preferred choice for endpoint assays and demanding imaging techniques that require the brightest, most stable signal possible.

References

A Comparative Guide to AF 568 Azide and Other Orange Fluorescent Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorescent dye is a critical decision in modern biological research and drug development. In the orange spectrum, a variety of fluorescent azides are available for covalent labeling of biomolecules via click chemistry. This guide provides an objective comparison of AF 568 azide (B81097) with other popular orange fluorescent dyes, including TAMRA azide, Cy3B azide, and Rhodamine B azide. The following sections present a detailed analysis of their photophysical properties, experimental protocols for their application, and a discussion of their relative performance to assist researchers in making an informed choice for their specific experimental needs.

Photophysical Performance Comparison

The brightness, photostability, and spectral characteristics of a fluorescent dye are paramount for achieving high-quality data in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The following table summarizes the key photophysical properties of AF 568 azide and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 579[1]603[1]94,000[1]~0.69[2]
TAMRA Azide 541 - 553[3][4]567 - 575[3][4]84,000 - 92,000[3][4]0.1[3]
Cy3B Azide 559[5]571[5]121,000[5]0.68[5]
Rhodamine B Azide ~545~566~110,0000.31 (in water)
Sulforhodamine B Azide 56558699,0000.7

Key Observations:

  • Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. Cy3B azide exhibits the highest molar extinction coefficient, and along with this compound and Sulforhodamine B azide, it has a high quantum yield, making these dyes exceptionally bright. TAMRA azide, while having a good extinction coefficient, has a significantly lower quantum yield, resulting in lower overall brightness.

  • Spectral Properties: The excitation and emission maxima of these dyes are all within the orange region of the spectrum, making them compatible with common laser lines (e.g., 561 nm or 568 nm) and filter sets. The specific wavelengths should be considered in the context of multicolor imaging experiments to minimize spectral overlap.

  • pH Sensitivity: AF 568 is reported to be pH-insensitive over a wide range, which is a significant advantage for maintaining consistent fluorescence in varying cellular environments.

Experimental Protocols

The following are detailed protocols for common applications of fluorescent azides.

Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

This protocol describes a general method for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with a fluorescent azide.

Materials:

  • Alkyne-modified biomolecule

  • Fluorescent azide (e.g., this compound) dissolved in DMSO (10 mM stock)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water) or Tris- (benzyltriazolylmethyl)amine (TBTA) (50 mM in DMSO/t-butanol)

  • Sodium ascorbate (B8700270) (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in PBS at a suitable concentration.

  • Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare the following master mix immediately before use. The volumes can be scaled as needed.

    • Fluorescent azide stock solution (to a final concentration of 100-200 µM)

    • Premix CuSO₄ and THPTA/TBTA in a 1:5 molar ratio. Add this complex to the reaction to a final copper concentration of 50-100 µM.

    • Add sodium ascorbate to a final concentration of 1-2 mM.

    • Add the alkyne-modified biomolecule.

    • Adjust the final volume with PBS. The final concentration of DMSO should be kept below 10% to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification: Purify the fluorescently labeled biomolecule from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography or dialysis.

  • Characterization: Confirm the labeling efficiency by measuring the absorbance of the dye and the biomolecule.

Click_Chemistry_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Vessel Reaction Mixture (Click Chemistry) Alkyne_Biomolecule->Reaction_Vessel Fluorescent_Azide Fluorescent Azide (e.g., this compound) Fluorescent_Azide->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand (THPTA/TBTA) Catalyst_Mix->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Purification Purification (e.g., SEC) Reaction_Vessel->Purification Labeled_Product Fluorescently Labeled Biomolecule Purification->Labeled_Product Analysis Characterization (Spectroscopy) Labeled_Product->Analysis

Copper-Catalyzed Click Chemistry (CuAAC) Workflow.
Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for imaging cells labeled with a fluorescent azide via click chemistry.

Materials:

  • Cells cultured on coverslips

  • Alkyne-containing metabolic label (e.g., EdU for DNA synthesis, AHA for protein synthesis)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction components (as described above)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope with appropriate filters for the chosen dye

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-containing metabolic label for a desired period to allow for its incorporation into newly synthesized biomolecules.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction master mix as described in the previous protocol.

    • Add the reaction mix to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with the wash buffer.

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for the specific orange fluorescent dye and DAPI.

    • Acquire images using identical settings for all experimental conditions to allow for quantitative comparison.

Visualization of Key Concepts

The following diagrams illustrate important concepts related to the selection and application of fluorescent dyes.

Photophysical_Properties cluster_dyes Orange Fluorescent Azides cluster_properties Key Photophysical Properties AF568 This compound Brightness Brightness (ε x Φ) AF568->Brightness High Photostability Photostability AF568->Photostability High Wavelength Excitation/Emission Spectra pH_Sensitivity pH Sensitivity AF568->pH_Sensitivity Low TAMRA TAMRA Azide TAMRA->Brightness Low TAMRA->Photostability Moderate Cy3B Cy3B Azide Cy3B->Brightness Very High Cy3B->Photostability High RhodamineB Rhodamine B Azide RhodamineB->Brightness Moderate RhodamineB->Photostability Moderate

References

A Comparative Guide to the Quantification of AF568 Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry for protein analysis, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and accurate quantification. This guide provides an objective comparison of Alexa Fluor 568 (AF568) azide (B81097) with other common fluorescent azide alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Azides

The choice of a fluorescent dye for labeling and quantification depends on several key photophysical properties. AF568 azide, a member of the Alexa Fluor family, is known for its excellent photostability and brightness.[1] Below is a comparison of AF568 azide with other frequently used fluorescent azides.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
AF568 Azide 572[2]598[2]~91,3000.69High[1]
TAMRA Azide (5-isomer) 541[3]567[3]84,000[3]0.1[3]Moderate
Cy3 Azide ~550[]~570[]~150,000~0.24[5]Moderate to Low[5]
Cy5 Azide ~648[5]~670~215,000[5]~0.20[5]Moderate to Low[5][6]

Note: Quantum yield and photostability can be influenced by the local environment and the protein to which the dye is conjugated. The data presented here are for the free dyes or as reported in the cited literature and serve as a general comparison.

Experimental Protocols

Accurate quantification of labeled proteins relies on efficient and specific labeling. The following protocols detail the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction for labeling alkyne-modified proteins with AF568 azide.

Protocol 1: Labeling of Alkyne-Modified Proteins in Solution

This protocol is suitable for labeling purified proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a buffer free of primary amines (e.g., PBS).

  • AF568 azide stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water).

  • Protein desalting column.

Procedure:

  • Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Prepare the click reaction cocktail: In a microcentrifuge tube, combine the following reagents in order, vortexing gently after each addition:

    • AF568 azide to a final concentration of 20-100 µM.

    • Copper(II) sulfate to a final concentration of 100 µM.

    • THPTA to a final concentration of 500 µM.

  • Initiate the reaction: Add sodium ascorbate to a final concentration of 2 mM to the reaction mixture.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess, unreacted dye and copper catalyst by passing the reaction mixture through a protein desalting column equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of labeling and protein concentration by measuring the absorbance of the purified protein at 280 nm and the absorbance maximum of AF568 (572 nm).

Protocol 2: Labeling of Nascent Proteins in Live Cells

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by fluorescent labeling with AF568 azide.

Materials:

  • Cell culture medium deficient in the amino acid to be replaced (e.g., methionine-free DMEM).

  • Alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG).

  • AF568 azide.

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% BSA in PBS).

  • Click reaction cocktail components as in Protocol 1.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with the amino acid-deficient medium containing the alkyne-amino acid analog (e.g., 50 µM HPG).

    • Incubate for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS.

  • Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells multiple times with PBS containing a detergent (e.g., 0.05% Tween-20) followed by washes with PBS.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filters for AF568.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and a relevant signaling pathway where AF568 azide-labeled proteins can be utilized for quantification and visualization.

experimental_workflow cluster_labeling Protein Labeling cluster_quantification Quantification Protein_with_Alkyne Alkyne-Modified Protein Click_Reaction CuAAC Click Reaction Protein_with_Alkyne->Click_Reaction AF568_Azide AF568 Azide AF568_Azide->Click_Reaction Labeled_Protein AF568-Labeled Protein Click_Reaction->Labeled_Protein Spectroscopy UV-Vis Spectroscopy Labeled_Protein->Spectroscopy Gel_Electrophoresis SDS-PAGE Labeled_Protein->Gel_Electrophoresis Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy

General workflow for labeling and quantification of proteins.

metabolic_labeling_workflow Cell_Culture 1. Live Cells in Culture Metabolic_Labeling 2. Incubate with Azido-Sugar Cell_Culture->Metabolic_Labeling Incorporation 3. Azide Incorporation into Glycoproteins Metabolic_Labeling->Incorporation Click_Reaction 4. Click Reaction with Alkyne-AF568 Incorporation->Click_Reaction Visualization 5. Visualization (Microscopy/Flow Cytometry) Click_Reaction->Visualization Analysis 6. Proteomic Analysis (Enrichment & MS) Click_Reaction->Analysis

Workflow for metabolic labeling and analysis of glycoproteins.

EGFR_Signaling EGF EGF Ligand (Labeled with AF568) EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified EGFR signaling pathway for ligand binding studies.

References

Control Experiments for AF 568 Azide Labeling Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, ensuring the specificity of fluorescent labeling is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of control experiments for Alexa Fluor 568 (AF 568) azide (B81097) labeling, evaluates its performance against alternative fluorescent azides, and offers detailed experimental protocols and supporting data to facilitate robust experimental design.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enables the precise covalent labeling of biomolecules. However, the potential for non-specific binding of the fluorescent probe necessitates rigorous controls to validate that the observed signal is a true representation of the target molecule's presence and localization.

Performance Comparison of Fluorescent Azides

The choice of a fluorescent azide probe significantly impacts the sensitivity, specificity, and photostability of an experiment. AF 568 is a bright and photostable dye, but several alternatives with comparable or superior properties are available.[1] This section compares AF 568 azide with two common alternatives, AZDye 568 azide and CF 568 azide.

FeatureThis compoundAZDye 568 AzideCF 568 Azide
Structural Identity N/AStructurally identical to AF 568.[2][3]Different proprietary structure.
Excitation/Emission (nm) ~578 / 603[4]~578 / 602[2]~562 / 583[1]
Brightness HighEquivalent to AF 568.[5]Higher than AF 568.[1]
Photostability HighEquivalent to AF 568.[5]Superior to AF 568.[1]
Signal-to-Noise Ratio GoodEquivalent to AF 568.[5]Generally higher due to increased brightness and photostability.[6]
Non-Specific Binding Can occur, influenced by dye hydrophobicity.[7][8]Expected to be similar to AF 568 due to identical structure.Potentially different based on proprietary modifications.
Cost-Effectiveness Higher CostGenerally more cost-effective than AF 568.[5]Varies by supplier.

Key Control Experiments for Labeling Specificity

To ensure the validity of this compound labeling, a series of control experiments are essential. These controls help to distinguish between the specific signal generated from the azide-alkyne reaction and background noise from various sources.

1. No-Alkyne Control:

  • Purpose: To assess the level of non-specific binding of the this compound probe to cellular components in the absence of its alkyne-modified target.

  • Procedure: Perform the complete labeling protocol on cells or samples that have not been metabolically or chemically modified with an alkyne group.

  • Expected Outcome: Minimal to no fluorescent signal should be detected. Any observed signal is indicative of non-specific probe binding.

2. No-Azide Control:

  • Purpose: To determine the background fluorescence from the sample itself (autofluorescence) and any non-specific interactions of the detection reagents other than the azide probe.

  • Procedure: Incubate alkyne-modified cells or samples with the complete click chemistry reaction cocktail, but omit the this compound.

  • Expected Outcome: This control should show only the natural autofluorescence of the sample.

3. No-Copper Catalyst Control (for CuAAC):

  • Purpose: To confirm that the labeling is dependent on the copper catalyst and not a result of an uncatalyzed reaction or other interactions.

  • Procedure: Perform the labeling protocol on alkyne-modified samples with the this compound present, but without the copper (I) catalyst.

  • Expected Outcome: No significant fluorescent signal should be observed, as the CuAAC reaction is inefficient without the catalyst.[9]

4. Competition Control:

  • Purpose: To demonstrate the specificity of the azide-alkyne reaction by competing for the alkyne binding sites.

  • Procedure: Pre-incubate the alkyne-modified sample with a non-fluorescent, "dark" azide competitor before adding the this compound.

  • Expected Outcome: A significant reduction in the fluorescent signal from this compound should be observed, indicating that the binding is specific to the alkyne handle.

Experimental Protocols

Below are detailed protocols for performing control experiments for this compound labeling in both fixed and live cells.

Protocol 1: Control Experiments for Fixed-Cell Labeling

This protocol is designed for labeling alkyne-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Alkyne-modified cells on coverslips

  • Control (unmodified) cells on coverslips

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound (or alternative fluorescent azide)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270) (freshly prepared)

  • PBS (Phosphate-Buffered Saline)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: Fix both alkyne-modified and control cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes.

  • Prepare Click Reaction Cocktail: Prepare the following cocktails for the different control groups:

    • Positive Control: this compound, CuSO₄, THPTA, Sodium ascorbate in PBS.

    • No-Alkyne Control: Same as positive control, but applied to unmodified cells.

    • No-Azide Control: Omit this compound from the cocktail.

    • No-Copper Control: Omit CuSO₄ and sodium ascorbate from the cocktail.

  • Click Reaction: Incubate the coverslips with the appropriate reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.[4]

  • Counterstaining and Mounting: Mount the coverslips using a mounting medium containing DAPI for nuclear staining.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for AF 568 and DAPI. Use identical acquisition settings for all experimental and control groups.

Protocol 2: Control Experiments for Live-Cell Labeling

This protocol is adapted for labeling in living cells, taking into consideration the potential for copper toxicity. Strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for live-cell imaging as it does not require a copper catalyst.[10] If using CuAAC, minimizing copper concentration and incubation time is crucial.[4]

Materials:

  • Alkyne-modified live cells

  • Control (unmodified) live cells

  • Cell culture medium

  • This compound (or alternative)

  • For CuAAC: CuSO₄, THPTA, Sodium ascorbate

  • For SPAAC: A strained alkyne probe (e.g., DBCO-AF 568) instead of a terminal alkyne on the biomolecule and an azide probe.

  • Wash buffer (e.g., pre-warmed cell culture medium or PBS)

Procedure:

  • Cell Preparation: Plate alkyne-modified and control cells in imaging-compatible dishes.

  • Prepare Labeling Medium:

    • Positive Control (CuAAC): Prepare the click reaction cocktail in pre-warmed cell culture medium with low concentrations of reagents (e.g., 1-5 µM this compound, 50-100 µM CuSO₄, 250-500 µM THPTA, 1-2 mM Sodium ascorbate).[4]

    • Positive Control (SPAAC): Prepare a solution of the DBCO-fluorophore in pre-warmed medium.

    • Control Groups: Prepare corresponding media for no-alkyne, no-azide, and no-copper (for CuAAC) controls as described in the fixed-cell protocol.

  • Labeling: Replace the cell culture medium with the appropriate labeling medium and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the labeling medium and wash the cells three to five times with pre-warmed wash buffer.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.

Mandatory Visualizations

Experimental_Workflow_for_Specificity_Controls cluster_preparation Sample Preparation cluster_analysis Analysis Alkyne_Modified Alkyne-Modified Sample Positive_Labeling Complete Cocktail (this compound + Catalyst) Alkyne_Modified->Positive_Labeling Test No_Azide No-Azide Cocktail (Catalyst only) Alkyne_Modified->No_Azide Control No_Catalyst No-Catalyst Cocktail (this compound only) Alkyne_Modified->No_Catalyst Control Unmodified_Control Unmodified Control Sample Unmodified_Control->Positive_Labeling Control Imaging4 Fluorescence Imaging Imaging1 Fluorescence Imaging Positive_Labeling->Imaging1 Imaging2 Fluorescence Imaging No_Azide->Imaging2 Imaging3 Fluorescence Imaging No_Catalyst->Imaging3

Caption: Workflow for this compound Labeling Specificity Controls.

Signaling_Pathway_Analogy cluster_specific Specific Labeling Pathway cluster_nonspecific Non-Specific Binding Pathway Alkyne Alkyne-tagged Biomolecule Signal Specific Fluorescent Signal Alkyne->Signal Azide This compound Catalyst Copper(I) Catalyst Azide->Catalyst Catalyst->Signal Click Reaction NonSpecificSite Cellular Component (e.g., membrane, protein) Background Background Fluorescence NonSpecificSite->Background FreeAzide This compound FreeAzide->Background Non-specific Interaction

Caption: Logical Pathways of Specific vs. Non-Specific Labeling.

References

Assessing the Photostability of Alexa Fluor 568 Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based applications, the selection of a robust and photostable fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comparative assessment of the photostability of Alexa Fluor 568 (AF 568) azide (B81097) against other commonly used fluorophores, supported by experimental data and detailed protocols. The Alexa Fluor family of dyes is generally recognized for its superior photostability compared to traditional fluorophores like fluorescein (B123965) isothiocyanate (FITC) and Cyanine (Cy) dyes. Specifically, Alexa Fluor 568 has demonstrated greater photostability and brighter fluorescence than FITC in immunocytochemistry experiments.

Quantitative Comparison of Fluorophore Photostability

The following table summarizes key photostability and spectral properties of AF 568 and other selected fluorophores. It is important to note that direct comparison of photobleaching rates can be challenging as they are highly dependent on the experimental conditions, including excitation power and wavelength.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
Alexa Fluor 568 5786030.69High
Fluorescein (FITC)495521~0.92Low
Cy3~550~5700.15Moderate
Cy5~649~6700.27Moderate to Low
Alexa Fluor 647~650~6680.33High

Experimental Protocol for Photostability Measurement

A standardized method is crucial for accurately quantifying and comparing the photostability of different fluorophores. The following protocol outlines a general procedure for a photobleaching experiment.

Objective: To quantify and compare the rate of photobleaching of different fluorescently labeled molecules under continuous illumination.

Materials:

  • Fluorophore-azide conjugates (e.g., AF 568 azide)

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(I)-catalyst for Click Chemistry (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable light source (laser or arc lamp) and filter sets

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Labeling:

    • Perform a copper-catalyzed click chemistry reaction to conjugate the fluorophore-azide to the alkyne-modified biomolecule.

    • Purify the labeled biomolecule to remove unreacted fluorophore.

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled biomolecule in PBS at a concentration suitable for microscopy.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate excitation source and filter set for the fluorophore being tested.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. It is critical to keep the illumination intensity constant across all experiments.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images will depend on the photostability of the fluorophore.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry with AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, offering rapid and specific covalent bond formation. This guide provides an objective comparison of two prominent click chemistry methods—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the labeling of biomolecules with AF 568 azide. AF 568, a bright and photostable orange-fluorescent dye, is spectrally similar to Alexa Fluor® 568.

The choice between the copper-catalyzed and copper-free approach hinges on a critical trade-off between reaction kinetics and biocompatibility. CuAAC is known for its rapid reaction rates, making it highly efficient for in vitro conjugations. However, the requisite copper(I) catalyst exhibits cytotoxicity, limiting its application in living systems. In contrast, SPAAC eliminates the need for a toxic metal catalyst, rendering it the gold standard for in vivo and live-cell labeling. This biocompatibility, however, comes at the cost of generally slower reaction kinetics.

Quantitative Performance Comparison

The selection of a click chemistry strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison of their reaction kinetics, efficiency, and biocompatibility.

Table 1: Reaction Characteristics

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Lower, due to copper cytotoxicity (can be mitigated with ligands)High, ideal for in vivo and live-cell applications[1]
Reaction Kinetics Generally very fastSlower than CuAAC, dependent on the cyclooctyne (B158145) used
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹10⁻³ to 1 M⁻¹s⁻¹
Typical Reaction Time < 1 - 4 hours[2]30 minutes - 12 hours[2]
Typical Yield > 95%[2]80 - 99%[2]
Reactant Stability Terminal alkynes are generally stableStrained cyclooctynes can be less stable and more complex to synthesize
Side Reactions Potential for oxidative homocoupling of alkynes.[2]Cyclooctynes can be prone to side reactions if highly unstable.[2]

Table 2: Reagent and Product Characteristics

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Alkyne Reagent Small terminal alkyneBulky cyclooctyne required[2]
Product Regioselectivity Forms 1,4-disubstituted triazoleForms a mixture of regioisomers
Reagent Accessibility Terminal alkynes are readily available or easily synthesizedStrained cyclooctynes can be more expensive and challenging to synthesize

Table 3: Photophysical Properties of AF 568

PropertyValue
Excitation Maximum (nm) ~578
Emission Maximum (nm) ~603
Quantum Yield ~0.69*[3]

*Note: The quantum yield is for the free dye and can be influenced by the local environment and the conjugation process itself.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling an azide-modified protein with an alkyne-functionalized AF 568 derivative using both CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an azide-modified protein with AF 568 alkyne.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • AF 568 Alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve AF 568 alkyne in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL).

    • Add the AF 568 alkyne stock solution to a final concentration of 2-5 molar excess over the protein.

    • Add the THPTA stock solution to a final concentration of 5-fold molar excess over CuSO₄.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess catalyst and unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Determine the degree of labeling and protein concentration using UV-Vis spectroscopy.

    • Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence scanning.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol describes the copper-free labeling of an azide-modified protein with a strained alkyne derivative of AF 568 (e.g., AF 568 DBCO).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • AF 568 DBCO (or other strained alkyne derivative)

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solution:

    • Dissolve AF 568 DBCO in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL).

    • Add the AF 568 DBCO stock solution to a final concentration of 2-10 molar excess over the protein.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need optimization depending on the specific strained alkyne and protein.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Determine the degree of labeling and protein concentration using UV-Vis spectroscopy.

    • Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for both copper-catalyzed and copper-free click chemistry.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide-Modified\nBiomolecule Azide-Modified Biomolecule Mix Combine Reactants Azide-Modified\nBiomolecule->Mix AF568_Alkyne AF 568 Alkyne AF568_Alkyne->Mix Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Catalyst->Mix Ligand Ligand Ligand->Mix Purify Purification (e.g., Desalting Column) Mix->Purify Incubate 1-2 hours Analyze Analysis (Spectroscopy, SDS-PAGE) Purify->Analyze

Workflow for Copper-Catalyzed Click Chemistry (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide-Modified\nBiomolecule Azide-Modified Biomolecule Mix Combine Reactants Azide-Modified\nBiomolecule->Mix AF568_DBCO AF 568 DBCO (Strained Alkyne) AF568_DBCO->Mix Purify Purification (e.g., Desalting Column) Mix->Purify Incubate 4-12 hours Analyze Analysis (Spectroscopy, SDS-PAGE) Purify->Analyze

Workflow for Copper-Free Click Chemistry (SPAAC).

Signaling Pathway Visualization

Click chemistry is a versatile tool for labeling biomolecules involved in various signaling pathways. For instance, metabolic labeling with an azide-modified sugar can be used to study glycosylation pathways. The following diagram illustrates a generalized pathway for metabolic glycan labeling and subsequent fluorescent detection using click chemistry.

Signaling_Pathway cluster_cell Cellular Processes cluster_detection Detection Azide_Sugar Azide-Modified Sugar Precursor Metabolism Metabolic Incorporation Azide_Sugar->Metabolism Glycoprotein Azide-Labeled Glycoprotein Metabolism->Glycoprotein Signaling Cell Signaling Pathway Glycoprotein->Signaling Click_Chemistry Click Chemistry (CuAAC or SPAAC) Glycoprotein->Click_Chemistry Response Cellular Response Signaling->Response AF568_Probe AF 568 Alkyne/DBCO AF568_Probe->Click_Chemistry Labeled_Protein Fluorescently Labeled Glycoprotein Click_Chemistry->Labeled_Protein Imaging Fluorescence Microscopy Labeled_Protein->Imaging

Metabolic labeling and detection of glycoproteins.

Conclusion and Recommendations

Both CuAAC and SPAAC are powerful techniques for labeling biomolecules with this compound, each with its own set of advantages and disadvantages.

Choose Copper-Catalyzed Click Chemistry (CuAAC) when:

  • High reaction speed and efficiency are critical.

  • The experiment is conducted in vitro with purified components or in systems where the short-term presence of a copper catalyst is acceptable.

  • The cost and complexity of reagents are a concern.

Choose Copper-Free Click Chemistry (SPAAC) when:

  • The experiment involves live cells or whole organisms where copper toxicity is a concern.

  • The biological system is sensitive to reactive oxygen species that can be generated by the copper catalyst.

  • A completely bioorthogonal reaction is required with minimal perturbation to the biological system.

For researchers embarking on labeling experiments with this compound, it is crucial to carefully consider the nature of the biological system, the desired reaction kinetics, and the potential for off-target effects when selecting the appropriate click chemistry method.

References

A Researcher's Guide to Quantifying and Comparing Fluorescent Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and cellular imaging, the precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of Alexa Fluor 568 (AF568) azide (B81097) and its alternatives, focusing on the determination of the Degree of Labeling (DOL). This metric, representing the average number of dye molecules conjugated to a biomolecule, is crucial for optimizing fluorescence intensity and ensuring the biological integrity of the labeled molecule.

This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative comparisons, and visual workflows to facilitate informed decisions in selecting and utilizing fluorescent azides for click chemistry applications.

Determining the Degree of Labeling (DOL): A Spectrophotometric Approach

The most common method for determining the DOL of a fluorescently labeled protein is through UV-Visible spectrophotometry. This technique relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the dye in the conjugate.

A critical prerequisite for accurate DOL determination is the removal of all non-conjugated dye from the labeled protein solution. This is typically achieved through size-exclusion chromatography (e.g., gel filtration) or extensive dialysis.[1][2]

The calculation involves measuring the absorbance of the purified conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins typically exhibit maximum absorbance due to the presence of tryptophan and tyrosine residues.

  • λmax of the dye: The wavelength of maximum absorbance for the specific fluorescent dye. For AF568, this is approximately 578 nm.[3][4]

The following formula is used to calculate the DOL:

Where:

  • A_dye_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹).[1]

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF_280 is the correction factor, which accounts for the dye's absorbance at 280 nm. This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For AF568, the correction factor is approximately 0.46.[5]

  • ε_dye is the molar extinction coefficient of the dye at its λmax. For AF568, this is approximately 88,000 M⁻¹cm⁻¹.[3][4][6][7]

For antibodies, an optimal DOL generally falls within the range of 2 to 10.[1] A DOL below this range may result in a weak signal, while a higher DOL can lead to fluorescence quenching and potentially compromise the protein's biological activity.[1]

Performance Comparison of Fluorescent Azides

The selection of a fluorescent azide for a specific application depends on various factors, including its photophysical properties, reactivity, and suitability for the experimental conditions. The following table provides a quantitative comparison of AF568 azide with other commonly used fluorescent azides.

Fluorescent AzideExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Correction Factor (CF₂₈₀)
AF568 Azide ~578~603~88,000[3][4][6][7]~0.69~0.46[5]
Cy3 Azide ~550~570~150,000~0.15~0.08
TAMRA Azide ~555~580~91,000~0.1~0.3
Cy5 Azide ~649~670~250,000~0.2~0.05
AF488 Azide ~495~519~73,000~0.92~0.11

Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of an alkyne-modified protein with AF568 azide using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)

  • AF568 azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare a stock solution of AF568 azide (e.g., 10 mM in DMSO).

  • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • In a microcentrifuge tube, combine the alkyne-modified protein with AF568 azide. A molar excess of the dye (e.g., 3-10 fold) is typically used.

  • Prepare the click reaction cocktail immediately before use. In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the protein/azide solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein using a desalting column or dialysis to remove unreacted dye and catalyst.

  • Determine the Degree of Labeling (DOL) using the spectrophotometric method described above.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye, a copper-free click chemistry approach.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • DBCO-AF568

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells and induce metabolic labeling by incubating with an azide-containing sugar for 24-48 hours.

  • Prepare a stock solution of DBCO-AF568 (e.g., 1 mM in DMSO).

  • Wash the azide-labeled cells twice with pre-warmed PBS.

  • Dilute the DBCO-AF568 stock solution in cell culture medium to the desired final concentration (e.g., 5-20 µM).

  • Add the DBCO-AF568 containing medium to the cells.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with fresh cell culture medium to remove unbound dye.

  • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Visualizing the Workflow: Metabolic Labeling and Click Chemistry

The following diagram illustrates the general workflow for labeling cell surface glycans using metabolic engineering followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

experimental_workflow cluster_metabolic_labeling Metabolic Glycoengineering cluster_click_chemistry Strain-Promoted Click Chemistry (SPAAC) cluster_analysis Analysis azide_sugar Azide-Containing Sugar (e.g., Ac4ManNAz) cell_incubation Cell Incubation (24-48h) azide_sugar->cell_incubation Metabolic Incorporation reaction Bioorthogonal Reaction (30-60 min) cell_incubation->reaction Azide-Modified Cell Surface dbco_dye DBCO-AF568 dbco_dye->reaction imaging Fluorescence Imaging reaction->imaging flow_cytometry Flow Cytometry reaction->flow_cytometry

Caption: Workflow for cell surface labeling via metabolic glycoengineering and SPAAC.

Signaling Pathway Visualization: A Generic Kinase Cascade

Fluorescently labeled antibodies are frequently used to visualize components of signaling pathways. The following diagram depicts a generic kinase cascade.

signaling_pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Nuclear Translocation

Caption: A generic cell signaling kinase cascade.

References

A Comparative Guide to AF 568 Azide Performance in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for cellular imaging, the choice of a fluorescent probe is critical to experimental success. AF 568 azide (B81097), a bright and photostable dye, is a popular choice for these applications. This guide provides an objective comparison of AF 568 azide's performance against other commonly used azide-functionalized fluorophores, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Azides

The selection of a fluorescent azide for click chemistry labeling depends on several factors, including the brightness of the signal, its stability under prolonged illumination, and the specific microscopy setup being used. This compound is known for its high fluorescence quantum yield and photostability, making it a robust choice for various imaging modalities.[1] Other dyes such as TAMRA, Cy3, and Cy5 offer alternatives with different spectral properties and characteristics.

The following table summarizes the key photophysical properties of this compound and its alternatives. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.

FeatureThis compound5-TAMRA AzideCy3 AzideCy5 Azide
Excitation Max (nm) 578546555648
Emission Max (nm) 602579570671
Molar Extinction Coefficient (cm⁻¹M⁻¹) 88,00091,000150,000250,000 (approx.)
Quantum Yield (Φ) ~0.9 (as Alexa Fluor 568)~0.1 (for 5-TAMRA)0.31Not specified
Photostability HighModerateGoodGood
pH Sensitivity Low (pH 4-10)Not specifiedLow (pH 3-10)Low (pH 3-10)
Solubility Water-solubleSoluble in DMSO, DMF, MeOHSoluble in DMSO, DMFWater-soluble (sulfo-Cy5)

Note: The photophysical properties of dyes can be influenced by their local environment and conjugation to biomolecules. Direct quantitative comparisons of photostability under identical microscopy conditions are not always available and can vary between studies. However, Alexa Fluor dyes, to which AF 568 is structurally identical, are generally considered to have high photostability.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in fluorescence microscopy. Below are protocols for labeling biomolecules using copper-catalyzed and copper-free click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is suitable for labeling alkyne-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Fixed and permeabilized cells with alkyne-modified biomolecules

  • This compound (or alternative fluorescent azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

Procedure:

  • Prepare Click Reaction Cocktail:

    • Prepare a 10 mM stock solution of the fluorescent azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (must be fresh).

  • Cell Preparation:

    • Wash fixed and permeabilized cells three times with PBS.

    • Block with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • For a 1 mL reaction volume, combine the following in order:

      • 885 µL of PBS

      • 5 µL of the 10 mM fluorescent azide stock solution (final concentration: 50 µM)

      • 10 µL of the 50 mM CuSO₄ stock solution (final concentration: 0.5 mM)

      • 50 µL of the 50 mM THPTA stock solution (final concentration: 2.5 mM)

      • 50 µL of the 1 M sodium ascorbate stock solution (final concentration: 50 mM)

    • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Perform a final wash with PBS.

    • Mount the coverslip and image the cells using the appropriate filter set for the chosen fluorophore.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells

This copper-free click chemistry method is ideal for labeling live cells.

Materials:

  • Live cells with incorporated strained alkyne (e.g., DBCO, BCN)

  • Fluorescent azide (e.g., this compound)

  • Cell culture medium

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

Procedure:

  • Prepare Labeling Solution:

    • Dilute the fluorescent azide stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling:

    • Replace the existing cell culture medium with the labeling solution.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three to five times with pre-warmed live-cell imaging buffer.

    • Image the cells immediately using a microscope equipped for live-cell imaging with the appropriate laser lines and filters.

Visualizing the Workflow

A common application for fluorescent azides is the detection of metabolically labeled biomolecules. The following diagram illustrates a typical experimental workflow for this process.

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_reagents Experimental Reagents cluster_detection Detection Metabolic_Labeling Metabolic Incorporation of Alkyne-Modified Precursor Biomolecule Alkyne-Labeled Biomolecule Metabolic_Labeling->Biomolecule Biosynthesis Click_Reaction Click Chemistry Reaction (CuAAC or SPAAC) Biomolecule->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy Imaging Alkyne_Precursor Alkyne-Modified Precursor Alkyne_Precursor->Metabolic_Labeling Fluorescent_Azide Fluorescent Azide (e.g., this compound) Fluorescent_Azide->Click_Reaction

Caption: Workflow for metabolic labeling and fluorescent detection of biomolecules.

References

A Head-to-Head Comparison: AF 568 Azide vs. TAMRA Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal chemistry, the selection of the right dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive side-by-side comparison of two popular azide-functionalized fluorophores, AF 568 azide (B81097) and TAMRA azide, to facilitate an informed decision for your specific research needs.

Both AF 568 azide and TAMRA (Tetramethylrhodamine) azide are widely utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." These powerful ligation techniques enable the precise and efficient labeling of a diverse array of biomolecules, including proteins, nucleic acids, and glycans, in both in vitro and cellular contexts. While both dyes fluoresce in the orange-red region of the spectrum, their photophysical properties and performance characteristics exhibit notable differences that can significantly impact experimental outcomes.

Quantitative Data Summary

A critical evaluation of the key performance indicators for any fluorescent probe begins with its photophysical properties. The following table summarizes the essential quantitative data for this compound and TAMRA azide, compiled from various supplier datasheets.

PropertyThis compoundTAMRA Azide
Excitation Maximum (λex) ~572-579 nm[1][2]~546-553 nm[3][4]
Emission Maximum (λem) ~598-603 nm[1][2]~575-579 nm[3][4]
Molar Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹~91,000-92,000 cm⁻¹M⁻¹[3][5]
Fluorescence Quantum Yield (Φ) ~0.91[1]~0.1-0.3
Photostability High[1][2]Good
Solubility Water, DMSO, DMF[1]DMSO, DMF, MeOH[3]
pH Sensitivity Insensitive between pH 4 and 10[1]pH-sensitive (fluorescence can be quenched at acidic pH)

Performance Insights

Brightness and Photostability: AF 568 is a member of the Alexa Fluor family of dyes, which are renowned for their exceptional brightness and photostability.[1][2] The high quantum yield of this compound, approaching 0.91, translates to brighter signals and potentially shorter exposure times in imaging applications.[1] While direct comparative studies are limited, the general consensus and available data suggest that AF 568 exhibits superior photostability compared to TAMRA, making it a more suitable choice for demanding applications such as super-resolution microscopy or long-term live-cell imaging.

pH Sensitivity: A key differentiator is the pH sensitivity of the fluorophores. This compound maintains its fluorescence intensity over a broad pH range (pH 4-10), ensuring reliable performance in various cellular compartments and buffer conditions.[1] In contrast, the fluorescence of TAMRA can be quenched in acidic environments. This is a critical consideration for studies involving acidic organelles like lysosomes or endosomes.

Hydrophilicity: AF 568 is noted for its good water solubility, which can be advantageous in aqueous bioconjugation reactions and for reducing non-specific binding in cellular imaging experiments.[1]

Experimental Protocols

The following are generalized protocols for labeling biomolecules using this compound or TAMRA azide via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization will be required for specific experimental systems.

In Vitro Labeling of Alkyne-Modified Proteins

Materials:

  • Alkyne-modified protein

  • This compound or TAMRA azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Phosphate-buffered saline (PBS)

  • DMSO or DMF for dissolving the azide probe

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound or TAMRA azide in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein, this compound or TAMRA azide (typically at a 2-5 fold molar excess over the protein).

    • Add the CuSO₄ and THPTA solutions to final concentrations of 1 mM and 5 mM, respectively.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst using a desalting column, dialysis, or protein precipitation.

  • Analysis:

    • Confirm labeling by SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the purified protein conjugate.

Fluorescent Labeling in Fixed and Permeabilized Cells

Materials:

  • Cells cultured on coverslips or in imaging plates, metabolically labeled with an alkyne-containing substrate

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Click-iT® reaction cocktail components (or individual reagents as above)

  • Antifade mounting medium with DAPI (optional)

Procedure:

  • Cell Preparation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions or by combining CuSO₄, a fluorescent azide, and a reducing agent in a buffer. A typical final concentration for the azide is 1-10 µM.

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with wash buffer.

    • (Optional) Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 or TAMRA.

Visualizing the Workflow and Concepts

To further elucidate the processes and molecules discussed, the following diagrams have been generated.

cluster_AF568 This compound cluster_TAMRA TAMRA Azide AF568_core AF 568 Core AF568_linker Linker AF568_core->AF568_linker AF568_azide N3 AF568_linker->AF568_azide TAMRA_core TAMRA Core TAMRA_linker Linker TAMRA_core->TAMRA_linker TAMRA_azide N3 TAMRA_linker->TAMRA_azide

Caption: Chemical structures of AF 568 and TAMRA azides.

start Alkyne-modified biomolecule + Azide-fluorophore reagents Add Cu(I) catalyst (e.g., CuSO4 + Sodium Ascorbate) start->reagents reaction Click Reaction (CuAAC) reagents->reaction product Fluorescently labeled biomolecule reaction->product purification Purification product->purification analysis Analysis (e.g., Fluorescence imaging, Gel electrophoresis) purification->analysis

Caption: General workflow for CuAAC labeling.

receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: A generic signaling pathway for study.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of AF 568 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with AF 568 azide (B81097) and other azide-containing compounds must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. Azides are highly toxic and can be explosive under certain conditions, necessitating a comprehensive understanding of their chemical properties and handling requirements. This guide provides essential information on the proper disposal of AF 568 azide, drawing from established safety protocols for azide compounds.

Core Hazards of Azide Compounds

Organic and inorganic azides, including fluorescently labeled azides like this compound, present several significant hazards:

  • High Acute Toxicity: Azides can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] Symptoms of exposure are similar to those of cyanide poisoning and can include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3]

  • Explosion Hazard: Azide compounds can be shock-sensitive and may decompose explosively when subjected to heat, friction, or shock.[1][3] The stability of organic azides is often related to their carbon-to-nitrogen ratio.[4][5]

  • Formation of Explosive Metal Azides: Azides react with heavy metals such as lead, copper, brass, and mercury to form highly unstable and shock-sensitive metal azides.[1][6][7] This is a critical consideration for disposal, as contact with metal drainpipes or equipment can lead to dangerous accumulations.

  • Generation of Toxic and Explosive Hydrazoic Acid: Contact with acids causes azides to convert to hydrazoic acid, which is a highly toxic, volatile, and explosive gas.[3][4]

Quantitative Data on Azide Handling and Disposal
ParameterGuidelineSource
Concentration for Deactivation Dilute solutions of 5% or less can be chemically deactivated.[1]University of New Mexico
Drain Disposal (Not Recommended) If drain disposal is permitted, flush with at least 100 times the volume of water.[6]Hazardous Waste Experts
Organic Azide Stability (C/N Ratio) The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[4][5]University of Pittsburgh, Stanford University
Storage Concentration For less stable organic azides, concentrations should not exceed 1 M.[4][5]University of Pittsburgh, Stanford University

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the recommended procedures for the safe disposal of this compound and contaminated materials. It is crucial to consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation).[3][8]

  • Conduct all manipulations of azide compounds, especially those that could generate dust or aerosols, within a certified chemical fume hood.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Waste Segregation and Collection:

  • Never dispose of azide waste down the drain. The risk of forming explosive metal azides in the plumbing is significant.[1][2]

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., plastic) and not metal.[4][5]

  • Label the container as "Azide Waste" and include details of the contents (e.g., "this compound in aqueous solution," "Pipette tips contaminated with this compound").[4]

  • Do not mix azide waste with acidic waste, as this will generate toxic and explosive hydrazoic acid.[4]

  • Do not mix azide waste with halogenated solvents (e.g., dichloromethane, chloroform) as this can form highly unstable and explosive compounds.[1][4]

3. Disposal of Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weigh paper, must be collected as hazardous azide waste.[2][3]

  • Non-disposable equipment should be decontaminated. The rinsate from decontamination must also be collected as hazardous waste.[3]

4. Final Disposal:

  • Once the azide waste container is full, seal it securely.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1][9]

5. Chemical Deactivation (for dilute solutions, with EHS approval):

For dilute solutions (≤5% azide), chemical deactivation may be an option, but it must be performed with extreme caution and only with the explicit approval and guidance of your EHS department.[1] The following is a general procedure and should not be attempted without proper training and institutional oversight.

  • Work in a chemical fume hood. [1]

  • To an aqueous solution of the azide, add an excess of a 20% aqueous solution of sodium nitrite.[1]

  • Slowly add a 20% aqueous solution of sulfuric acid with stirring until the solution is acidic to pH paper. Caution: The order of addition is critical. [1]

  • The reaction generates nitric oxide, a toxic gas, which must be properly vented in the fume hood.[1]

  • After the reaction is complete, the solution must be neutralized with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before being collected as hazardous waste.[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood waste_container Use Designated, Labeled Non-Metal Waste Container fume_hood->waste_container segregate Segregate Azide Waste from Acids and Other Incompatibles waste_container->segregate collect_solids Collect Contaminated Solids (Pipette tips, gloves, etc.) segregate->collect_solids collect_liquids Collect Liquid Waste and Rinsate segregate->collect_liquids seal_container Securely Seal Waste Container collect_solids->seal_container collect_liquids->seal_container contact_ehs Contact EHS for Waste Pickup seal_container->contact_ehs

References

Personal protective equipment for handling AF 568 azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and operational information for the handling and disposal of AF 568 azide (B81097). AF 568 azide is a fluorescent probe containing an organic azide group, which requires specific safety precautions due to its potential reactivity. Adherence to these guidelines is essential for ensuring laboratory safety.

Hazard Summary and Quantitative Data

The stability of organic azides can be generally assessed by the "Rule of Six," which suggests that having at least six carbon atoms for each azide group provides a degree of stability.[1][2] Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher C/N ratio generally indicates greater stability.[1][3]

Physicochemical Properties of this compound:

PropertyValueReference
Excitation Maximum (λex)572 nm[4]
Emission Maximum (λem)598 nm[4]
Molar Extinction Coefficient (ε)94,238 L⋅mol⁻¹⋅cm⁻¹[4]
SolubilityGood in water, DMF, DMSO[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or if not working behind a blast shield.Protects eyes from splashes of the chemical and any potential projectiles in case of unexpected reactions.
Hand Protection Double gloving with chemical-resistant nitrile gloves is recommended. For handling highly toxic azides, consider using a more robust inner glove.Provides a primary barrier against skin contact. Double gloving adds an extra layer of protection in case the outer glove is compromised.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.Protects the torso and arms from splashes and contamination.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator should be used.Prevents inhalation of any aerosols or fine particles.

Operational and Disposal Plans

Engineering Controls:

  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5]

  • Blast Shield: When working with any new or potentially unstable azide compound, or when scaling up reactions, a blast shield should be placed between the user and the experimental setup.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and free of incompatible materials, especially acids, heavy metals (like copper and lead), and halogenated solvents.[1][3] Line the work surface with absorbent paper.

  • Weighing and Transferring: Use non-metal (e.g., plastic or ceramic) spatulas and weighing boats to handle solid this compound.[1][3] Metal spatulas can form shock-sensitive metal azides.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid heating the mixture unless specified in a validated protocol.

  • Reaction Setup: If conducting reactions, ensure the glassware is free of scratches or cracks. Avoid using ground glass joints where possible, as friction can be a source of initiation for decomposition.[3]

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[1] The label should include "Hazardous Waste," the chemical name, and an indication of the azide hazard.

  • Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1] Also, avoid mixing with waste containing heavy metals.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not pour azide-containing solutions down the drain , as they can react with metal plumbing to form explosive metal azides.[7][8]

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and collecting the rinsate as hazardous waste before washing.

Experimental Protocol: Click Chemistry Labeling

This protocol provides a general procedure for a copper-catalyzed click chemistry (CuAAC) reaction using this compound to label an alkyne-containing biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • DMSO or DMF for stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in an appropriate buffer to the desired concentration.

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

    • Buffer

    • This compound (final concentration typically 10-100 µM)

    • Alkyne-modified biomolecule

    • CuSO₄ (final concentration typically 50-100 µM)

    • THPTA (final concentration typically 250-500 µM)

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled biomolecule from the reaction mixture using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst.

  • Storage: Store the purified, labeled biomolecule according to its specific requirements, protected from light.

Mandatory Visualizations

PPE_Selection_Logic start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Wear a NIOSH-approved respirator fume_hood->respirator No no_respirator Respirator not required fume_hood->no_respirator Yes splash_risk Risk of splash or aerosol? respirator->splash_risk no_respirator->splash_risk goggles_shield Wear chemical splash goggles AND a face shield splash_risk->goggles_shield Yes goggles Wear chemical splash goggles splash_risk->goggles No gloves Wear double-layered chemical-resistant gloves goggles_shield->gloves goggles->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat end Proceed with experiment lab_coat->end

Caption: PPE Selection Logic for Handling this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_post_reaction Post-Reaction prep_stocks 1. Prepare Stock Solutions (this compound, CuSO4, Ligand, Sodium Ascorbate) prep_biomolecule 2. Prepare Alkyne-Biomolecule prep_stocks->prep_biomolecule mix_reagents 3. Mix Reagents in Buffer (Biomolecule, Azide, CuSO4, Ligand) prep_biomolecule->mix_reagents initiate 4. Initiate with Sodium Ascorbate mix_reagents->initiate incubate 5. Incubate at RT (30-60 min) Protected from Light initiate->incubate purify 6. Purify Labeled Biomolecule incubate->purify store 7. Store Purified Product purify->store dispose 8. Dispose of Azide Waste Properly purify->dispose

Caption: Experimental Workflow for Click Chemistry with this compound.

References

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